molecular formula C114H156N24O28 B15573854 APL180

APL180

Cat. No.: B15573854
M. Wt: 2310.6 g/mol
InChI Key: ZKKBZMXTFBAQLP-MPDAPRRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APL180 is a useful research compound. Its molecular formula is C114H156N24O28 and its molecular weight is 2310.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C114H156N24O28

Molecular Weight

2310.6 g/mol

IUPAC Name

4-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S)-6-amino-1-[[1-[[(2S)-6-amino-1-[[1-[[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78?,79-,80-,81-,82?,83?,84?,85?,86?,87-,88-,89?,90-,91?,96?/m0/s1

InChI Key

ZKKBZMXTFBAQLP-MPDAPRRVSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of APL180: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, an 18-amino acid synthetic peptide also known as L-4F, is an apolipoprotein A-I (apoA-I) mimetic designed to emulate the anti-inflammatory and atheroprotective functions of native apoA-I. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular interactions and cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Core Mechanism of Action: High-Affinity Binding to Oxidized Lipids

The principal mechanism underlying the therapeutic potential of this compound is its exceptionally high affinity for oxidized lipids, which is several orders of magnitude greater than that of endogenous apoA-I.[1] This preferential binding sequesters pro-inflammatory oxidized phospholipids (B1166683) and fatty acids, thereby neutralizing their damaging effects.

Quantitative Analysis of Binding Affinity

Surface plasmon resonance (SPR) studies have been instrumental in quantifying the binding kinetics of this compound to various lipid species. The equilibrium dissociation constants (K_d) demonstrate the significantly stronger interaction of L-4F with oxidized lipids compared to both its non-oxidized counterparts and native apoA-I.

LigandAnalyteK_d (nM)Fold Increase in Affinity (L-4F vs. apoA-I)Reference
15-HETEL-4F21 ± 7~61,400x[2]
apoA-I1,289,400 ± 139,245[2]
13-HODEL-4F32 ± 4~56,356x[2]
apoA-I1,803,400 ± 279,731[2]
9-HODEL-4F26 ± 11~50,469x[2]
apoA-I1,312,200 ± 534,323[2]
13(S)-HPODEL-4F16.8 ± 4.3~73,214x
apoA-I1,230,000 ± 570,000
Oxidized PAPCL-4F-~4-6 orders of magnitude[1]
Native LDLL-4F141 ± 32-
LDL (incubated with HAECs)L-4F23 ± 9-
LDL + 13(S)-HPODEL-4F0.42-

HETE: Hydroxyeicosatetraenoic acid; HODE: Hydroxyoctadecadienoic acid; HPODE: Hydroperoxyoctadecadienoic acid; PAPC: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine; LDL: Low-density lipoprotein; HAECs: Human aortic endothelial cells.

Modulation of Inflammatory Signaling Pathways

By sequestering oxidized lipids, this compound effectively inhibits downstream inflammatory signaling cascades. A key pathway impacted is the oxidized low-density lipoprotein (oxLDL)-induced secretion of monocyte chemoattractant protein-1 (MCP-1), a potent chemokine implicated in the recruitment of monocytes to sites of inflammation.

Inhibition of MCP-1 Secretion and Gene Expression

Preclinical studies utilizing 3T3-L1 adipocytes have demonstrated a dose-dependent reduction in MCP-1 secretion and mRNA expression in the presence of this compound.

This compound Concentration (µg/mL)MCP-1 Secretion Inhibition (%)MCP-1 mRNA Expression Inhibition (%)
18Not Reported
1029~29
5091~91
The cAMP/PKA/C/EBPβ Signaling Pathway

The inhibitory effect of this compound on MCP-1 expression is mediated, at least in part, through the cyclic AMP (cAMP)/protein kinase A (PKA)/CCAAT/enhancer-binding protein β (C/EBPβ) signaling pathway. This compound is proposed to activate this pathway, leading to the downregulation of C/EBPβ, a key transcription factor for the MCP-1 gene.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Oxidized_Lipids Oxidized Lipids This compound->Oxidized_Lipids Binds and Sequesters cAMP cAMP This compound->cAMP Activates oxLDL oxLDL CEBPB C/EBPβ Oxidized_Lipids->CEBPB Inhibits Induction PKA PKA cAMP->PKA Activates PKA->CEBPB Inhibits MCP1_gene MCP-1 Gene CEBPB->MCP1_gene Activates Transcription MCP1_mRNA MCP-1 mRNA MCP1_gene->MCP1_mRNA Transcription MCP1_protein MCP-1 Protein (Secretion) MCP1_mRNA->MCP1_protein Translation

Caption: Proposed signaling pathway for this compound-mediated inhibition of MCP-1. (Max Width: 760px)

Impact on HDL Function and Cholesterol Efflux

This compound has been shown to positively influence high-density lipoprotein (HDL) function. In preclinical models, treatment with L-4F led to an improvement in the HDL inflammatory index (HII), a measure of the anti-inflammatory capacity of HDL. Furthermore, this compound, particularly in combination with statins, has been demonstrated to enhance cholesterol efflux from macrophages.[3]

Preclinical Safety and Toxicology

Preclinical studies in various animal models have indicated that this compound is generally well-tolerated.[4][5] No significant adverse effects were reported in these studies, supporting its potential for further clinical development. However, it is noteworthy that in human clinical trials, L-4F administration did not consistently improve biomarkers of HDL function and, in some instances, led to an increase in high-sensitivity C-reactive protein (hs-CRP) levels.[5]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Lipid Binding Affinity

Objective: To quantify the binding affinity of this compound to various oxidized and non-oxidized lipids.

Methodology:

  • Sensor Chip Preparation: A Biacore L1 or HPA sensor chip is typically used for lipid-protein interaction studies. Liposomes containing the lipid of interest are prepared and immobilized on the sensor chip surface.

  • Analyte Preparation: this compound (L-4F) is diluted to various concentrations in a suitable running buffer (e.g., HBS-P).

  • Binding Analysis: The this compound solutions are injected over the sensor chip surface, and the change in resonance units (RU) is monitored in real-time.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (K_d) is calculated to determine binding affinity.

G Start Start Prepare_Liposomes Prepare Liposomes (e.g., with oxidized phospholipids) Start->Prepare_Liposomes Immobilize_Liposomes Immobilize Liposomes on Biacore L1/HPA Sensor Chip Prepare_Liposomes->Immobilize_Liposomes Prepare_this compound Prepare Serial Dilutions of this compound Immobilize_Liposomes->Prepare_this compound Inject_this compound Inject this compound over Sensor Surface Prepare_this compound->Inject_this compound Monitor_Binding Monitor Binding in Real-Time (Change in RU) Inject_this compound->Monitor_Binding Calculate_Kinetics Calculate Association (ka) and Dissociation (kd) Rates Monitor_Binding->Calculate_Kinetics Determine_Affinity Determine Binding Affinity (Kd) Calculate_Kinetics->Determine_Affinity End End Determine_Affinity->End

Caption: Experimental workflow for determining this compound binding affinity using SPR. (Max Width: 760px)
MCP-1 Secretion and mRNA Expression Assays

Objective: To determine the effect of this compound on oxidized LDL-induced MCP-1 secretion and gene expression in adipocytes.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin).

  • Treatment: Differentiated adipocytes are pre-incubated with varying concentrations of this compound (L-4F) before stimulation with oxidized LDL (oxLDL).

  • MCP-1 Secretion (ELISA):

    • Cell culture supernatants are collected after the treatment period.

    • An enzyme-linked immunosorbent assay (ELISA) is performed using a commercially available kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific) to quantify the concentration of secreted MCP-1.

  • MCP-1 and C/EBPβ mRNA Expression (qPCR):

    • Total RNA is extracted from the treated cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (qPCR) is carried out using primers specific for mouse MCP-1 and C/EBPβ. Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).

Mouse MCP-1 Primer Sequences (Example):

  • Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3'

  • Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'

Conclusion

This compound exerts its primary mechanistic effect through the high-affinity binding and sequestration of pro-inflammatory oxidized lipids. This action interrupts downstream inflammatory signaling, notably inhibiting the production of the chemokine MCP-1 via the cAMP/PKA/C/EBPβ pathway. Furthermore, this compound demonstrates the potential to improve HDL function and promote cholesterol efflux. While preclinical data are promising, further investigation is warranted to fully elucidate its therapeutic potential and reconcile the divergent findings from human clinical trials. This technical guide provides a comprehensive overview of the core mechanism of this compound to aid in the ongoing research and development of this and similar apoA-I mimetic peptides.

References

APL180: An Apolipoprotein A-I Mimetic Peptide for Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

APL180, also known as L-4F, is a synthetic 18-amino acid peptide designed to mimic the Class A amphipathic helical structure of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). As an apoA-I mimetic, this compound is under investigation for its potential therapeutic effects in cardiovascular diseases, primarily atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data from preclinical and clinical studies, detailed experimental protocols, and visualization of its associated signaling pathways.

Mechanism of Action

This compound exerts its atheroprotective effects through two primary mechanisms that mirror the functions of native apoA-I: promotion of reverse cholesterol transport (RCT) and anti-inflammatory activities.

1. Reverse Cholesterol Transport (RCT):

This compound facilitates the removal of excess cholesterol from peripheral tissues, particularly from lipid-laden macrophages (foam cells) within atherosclerotic plaques, and transports it to the liver for excretion. This process is crucial for preventing and regressing atherosclerotic plaque formation. The key steps involving this compound in RCT are:

  • Cholesterol Efflux: this compound promotes the efflux of cholesterol from macrophages by interacting with ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1.[1]

  • HDL Remodeling: this compound can remodel existing HDL particles, leading to the formation of smaller, pre-β HDL particles, which are potent acceptors of cholesterol from peripheral cells.

2. Anti-inflammatory and Antioxidant Effects:

Chronic inflammation within the arterial wall is a key driver of atherosclerosis. This compound exhibits potent anti-inflammatory and antioxidant properties by:

  • Binding Pro-inflammatory Lipids: this compound has a high affinity for oxidized lipids, sequestering them and preventing them from initiating inflammatory cascades.

  • Modulating Inflammatory Signaling: this compound can suppress the production of pro-inflammatory cytokines and adhesion molecules.

  • Improving HDL Function: this compound can convert pro-inflammatory HDL, often found in individuals with cardiovascular disease, into anti-inflammatory HDL.

Signaling Pathways

This compound has been shown to modulate specific intracellular signaling pathways to exert its biological effects. One of the key pathways identified is the PI3K/Akt/ERK/HIF-1α signaling pathway , which is involved in cell survival, proliferation, and angiogenesis.

PI3K_Akt_ERK_HIF1a_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates ERK ERK Akt->ERK Activates HIF1a HIF-1α ERK->HIF1a Activates SDF1a SDF-1α Expression HIF1a->SDF1a Promotes This compound This compound This compound->Receptor Cholesterol_Efflux_Workflow A 1. Cell Culture: Seed J774 macrophages in a 24-well plate. B 2. Cholesterol Loading: Incubate cells with [3H]-cholesterol for 24 hours. A->B C 3. Equilibration: Wash cells and incubate in serum-free medium for 18 hours. B->C D 4. Treatment: Incubate cells with this compound (or control) for 4 hours. C->D E 5. Sample Collection: Collect the medium and lyse the cells. D->E F 6. Scintillation Counting: Measure radioactivity in the medium and cell lysate. E->F G 7. Calculation: % Efflux = (Medium DPM / (Medium DPM + Cell DPM)) x 100 F->G

References

The Role of APL180 (L-4F) in HDL Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APL180, also known as L-4F, is a synthetic apolipoprotein A-I (apoA-I) mimetic peptide designed to emulate the beneficial functions of apoA-I, the primary protein component of high-density lipoprotein (HDL). The core mechanism of this compound revolves around improving HDL function, particularly its anti-inflammatory and cholesterol efflux capacities, rather than solely increasing HDL cholesterol levels. Preclinical studies in animal models of atherosclerosis demonstrated significant promise. However, human clinical trials revealed a more complex profile, where the peptide was well-tolerated but did not improve key biomarkers of HDL function in vivo and, in some instances, led to an increase in inflammatory markers. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, data from key preclinical and clinical studies, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is an 18-amino acid peptide that forms a class A amphipathic helix, similar to the lipid-binding domains of apoA-I. Its primary mechanism is centered on its exceptionally high affinity for oxidized lipids.[1]

  • Binding of Oxidized Lipids: this compound binds to oxidized phospholipids (B1166683) and fatty acids with an affinity that is four to six orders of magnitude higher than that of native apoA-I.[1] By sequestering these pro-inflammatory molecules, this compound is hypothesized to convert pro-inflammatory, dysfunctional HDL into anti-inflammatory, functional HDL.

  • Promotion of Cholesterol Efflux: this compound is believed to promote reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral cells, such as macrophages in atherosclerotic plaques, and transporting it to the liver for excretion. This is thought to occur through the upregulation of key genes in the RCT pathway, including Liver X Receptor alpha (LXRα) and its downstream target, ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane protein that facilitates the efflux of cellular cholesterol to an apolipoprotein acceptor.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated cholesterol efflux.

cluster_0 Macrophage This compound This compound (L-4F) OxPL Oxidized Phospholipids This compound->OxPL Sequesters LXR LXRα Activation This compound->LXR Promotes OxPL->LXR Inhibition Removed? ABCA1 ABCA1 Expression LXR->ABCA1 Upregulates Efflux Cholesterol Efflux ABCA1->Efflux Mediates HDL Lipid-poor apoA-I (nascent HDL) HDL->Efflux

Proposed signaling pathway for this compound in macrophages.

Data Presentation

The following tables summarize the quantitative data from key preclinical and clinical studies of this compound (L-4F).

Preclinical Efficacy in ApoE-null Mice

This study investigated the effect of L-4F on the development of early atherosclerotic lesions in chow-fed apolipoprotein E-null (apoE-/-) mice.

Treatment Group (4 weeks)Lesion Area - Innominate Artery (μm²) (Mean ± SEM)Lesion Area - Aortic Arch (μm²) (Mean ± SEM)
Placebo (PBS)18,990 ± 3,92110,750 ± 1,941
L-4F5,808 ± 1,4444,206 ± 1,018
*p < 0.05 compared to placebo

Source: Adapted from Wool, G. D., et al. (2011). FASEB J, 25(1), 290-300.

Human Clinical Trial Pharmacokinetics

Pharmacokinetic parameters were measured in patients with coronary heart disease following multi-dose regimens.

Administration RouteDoseMean Maximal Plasma Concentration (Cmax) (ng/mL)
Intravenous (IV) Infusion (7 days)100 mg2,907
Subcutaneous (SC) Injection (28 days)30 mg395

Source: Watson, C. E., et al. (2011). J Lipid Res, 52(2), 361-373.[1]

Human Clinical Trial Biomarker Data

Key biomarkers of HDL function and inflammation were assessed in patients with coronary heart disease.

ParameterAdministrationDoseResultP-value
HDL-Inflammatory Index (HII)IV (7 days)3-100 mgNo significant improvement vs. placebo> 0.05
Paraoxonase (PON1) ActivityIV & SCAll dosesNo improvement vs. placebo> 0.05
High-Sensitivity C-Reactive Protein (hs-CRP)IV (7 days)30 mg49% increase vs. placebo< 0.05
Interleukin-6 (IL-6)SC (28 days)30 mgSignificant increase 8h post-dose on Day 28< 0.05

Source: Watson, C. E., et al. (2011). J Lipid Res, 52(2), 361-373.[1]

Ex Vivo Study on Human Plasma

This compound (L-4F) was added directly to plasma samples from study participants to assess its immediate effect on HDL function.

L-4F Concentration Added to PlasmaResult on HDL-Inflammatory Index (HII)
150 ng/mLSignificant dose-dependent improvement
375 ng/mLSignificant dose-dependent improvement
1,000 ng/mLSignificant dose-dependent improvement

Source: Watson, C. E., et al. (2011). J Lipid Res, 52(2), 361-373.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This compound Clinical Trials (IV & SC)

The workflow for the human clinical trials of this compound is outlined in the diagram below.

cluster_IV Intravenous (IV) Study (NCT00568594) cluster_SC Subcutaneous (SC) Study (NCT00907998) IV_Screen Patient Screening (Coronary Heart Disease) IV_Rand Randomization IV_Screen->IV_Rand IV_Dose Daily IV Infusion (7 Days) Doses: 3, 10, 30, 100 mg or Placebo IV_Rand->IV_Dose IV_Sample Pharmacokinetic & Biomarker Sampling (Days 1 & 7) IV_Dose->IV_Sample SC_Screen Patient Screening (Coronary Heart Disease) SC_Rand Randomization SC_Screen->SC_Rand SC_Dose Daily SC Injection (28 Days) Doses: 10, 30 mg or Placebo SC_Rand->SC_Dose SC_Sample Pharmacokinetic & Biomarker Sampling (Weekly & Day 28) SC_Dose->SC_Sample

Workflow for this compound (L-4F) human clinical trials.
  • Study Design: Two separate, randomized, double-blind, placebo-controlled, multiple-dose studies were conducted.[1]

  • Participants: Patients with documented coronary heart disease (CHD) or CHD equivalents.[1]

  • Drug Formulation: this compound (L-4F) was supplied as a lyophilized powder in a sterile trehalose-phosphate buffer. It was reconstituted with sterile water for injection prior to administration.[1]

  • Pharmacokinetic Analysis: Blood samples were collected in sodium-heparin tubes at regular intervals. Plasma was extracted, frozen at -70°C, and later analyzed for intact L-4F levels using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation was 2.5 ng/mL.[1]

HDL-Inflammatory Index (HII) Assay

This is a cell-based bioassay designed to measure the pro- or anti-inflammatory properties of isolated HDL.

  • Cell Culture: Human aortic endothelial cells are cultured in multi-well plates.

  • Lipoprotein Preparation: HDL is isolated from patient plasma samples via methods such as Fast Protein Liquid Chromatography (FPLC). A standard, pro-inflammatory low-density lipoprotein (LDL) is used as the inflammatory stimulus.

  • Incubation: The endothelial cells are treated with the standard LDL in the presence or absence of the patient's isolated HDL.

  • Measurement of Inflammation: After an incubation period (e.g., 8 hours), the inflammatory response of the endothelial cells is measured. This is typically done by quantifying the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in atherosclerosis.

  • Calculation: The HII is calculated as a ratio. The amount of MCP-1 produced in the presence of LDL and the patient's HDL is divided by the amount of MCP-1 produced in the presence of LDL alone.

    • An HII value < 1.0 indicates the patient's HDL is anti-inflammatory .

    • An HII value > 1.0 indicates the patient's HDL is pro-inflammatory .

Paraoxonase 1 (PON1) Activity Assay

This spectrophotometric assay measures the arylesterase activity of the HDL-associated enzyme PON1.

  • Sample Preparation: Serum or plasma samples are diluted in a buffer (e.g., Tris buffer, pH 8.0) containing calcium chloride, as PON1 is a calcium-dependent enzyme.

  • Substrate Preparation: A working solution of a suitable substrate is prepared. Phenyl acetate (B1210297) is commonly used for measuring the arylesterase activity of PON1.

  • Reaction Initiation: The diluted plasma/serum sample is added to a 96-well plate. The reaction is initiated by adding the phenyl acetate substrate solution.

  • Kinetic Measurement: The hydrolysis of phenyl acetate to phenol (B47542) and acetic acid is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 270 nm) over time using a microplate spectrophotometer.

  • Calculation: The rate of hydrolysis (change in absorbance per minute) is calculated. One unit of arylesterase activity is typically defined as 1 µmol of phenol formed per minute, using the molar extinction coefficient of phenol to convert the absorbance change to concentration.

Conclusion and Future Directions

This compound (L-4F) represents a targeted therapeutic approach aimed at improving HDL function. Its core mechanism—the high-affinity binding and sequestration of oxidized lipids—is a sound scientific principle. Preclinical data strongly supported its potential as an anti-atherosclerotic agent. However, the translation to human clinical trials proved challenging, as the peptide did not improve the functional HDL biomarkers measured and paradoxically increased systemic inflammatory markers.[1]

The discrepancy between the promising ex vivo results (where direct addition to plasma improved HII) and the disappointing in vivo outcomes suggests that factors such as pharmacokinetics, bioavailability at the target site (the arterial wall), or complex interactions within the human inflammatory milieu may have limited its efficacy.[1] These findings underscore the critical challenge in drug development of translating preclinical success into clinical benefit and highlight that HDL metabolism and its role in inflammation are more complex than initially understood. Future research in this area may focus on alternative delivery mechanisms, second-generation peptides with improved pharmacokinetic profiles, or combination therapies that could unlock the therapeutic potential of apoA-I mimetics.

References

Investigating the Anti-inflammatory Properties of APL180: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180 is a synthetic peptide designed to mimic the functions of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2][3] As an apoA-I mimetic, this compound, also known as L-4F, has been the subject of preclinical and clinical investigations to explore its potential therapeutic effects, particularly its anti-inflammatory properties in the context of cardiovascular disease. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining experimental protocols, and visualizing relevant biological pathways.

Core Mechanism of Action: Sequestration of Oxidized Lipids

The principal mechanism underlying the anti-inflammatory potential of this compound lies in its remarkable affinity for binding to oxidized lipids.[1][2] Preclinical studies have demonstrated that apoA-I mimetic peptides like this compound can sequester pro-inflammatory oxidized phospholipids (B1166683) with high efficiency.[4][5] This action is believed to prevent these lipids from initiating inflammatory cascades within the vascular wall, a critical process in the pathogenesis of atherosclerosis. Specifically, by binding to these oxidized lipids, this compound is thought to inhibit the production of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes to sites of inflammation.[6][7]

Summary of Quantitative Data from Clinical Trials

This compound has been evaluated in clinical trials involving patients with coronary heart disease (CHD), primarily in studies identified as APL180A2201 (intravenous administration) and APL180A2210B (subcutaneous administration).[1] The following tables summarize the key quantitative findings from these studies.

Table 1: Study Design and Dosing Information
Study Identifier ClinicalTrials.gov ID Administration Route Dosage Levels Duration Patient Population
APL180A2201NCT00568594Intravenous (IV)3 mg, 10 mg, 30 mg, 100 mg7 daily infusionsPatients with Coronary Heart Disease (CHD)
APL180A2210BNCT00907998Subcutaneous (SC)10 mg, 30 mg28 daily injectionsPatients with Coronary Heart Disease (CHD)
Table 2: Key Biomarker Changes Following this compound Administration
Biomarker Study (Route) Dosage Change from Baseline/Placebo Statistical Significance (p-value) Reference
HDL-Inflammatory Index (HII) APL180A2201 (IV)Multiple DosesNo significant improvement observed in vivo.Not significant[1][3]
APL180A2210B (SC)Multiple DosesNo significant improvement observed in vivo.Not significant[1][3]
Ex vivo Study150, 375, 1000 ng/mLDose-dependent improvement.Significant[1]
High-Sensitivity C-Reactive Protein (hs-CRP) APL180A2201 (IV)30 mg49% increase compared to placebo after 7 infusions.< 0.05[1][3]
APL180A2210B (SC)30 mgTrend for an increase.Not significant[1][3]
Interleukin-6 (IL-6) APL180A2210B (SC)30 mgSignificant increase 8 hours after dosing on day 28 compared to placebo.Significant[3]

Key Experimental Protocols

HDL-Inflammatory Index (HII) Assay

The HDL-inflammatory index (HII) is a cell-based bioassay designed to quantify the anti-inflammatory capacity of HDL. It measures the ability of a subject's HDL to inhibit the induction of monocyte chemoattractant protein-1 (MCP-1) by oxidized low-density lipoprotein (LDL) in cultured human aortic endothelial cells.

Methodology Overview:

  • Cell Culture: Human aortic endothelial cells are cultured in appropriate media until confluent.

  • LDL Oxidation: A standard preparation of normal human LDL is minimally oxidized.

  • Incubation: The cultured endothelial cells are exposed to the oxidized LDL in the presence or absence of the test HDL (isolated from patient plasma).

  • MCP-1 Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentration of MCP-1 is quantified using a specific bioassay or immunoassay.

  • Calculation: The HII is calculated as the ratio of MCP-1 produced in the presence of oxidized LDL and test HDL to the MCP-1 produced in the presence of oxidized LDL alone. An HII value less than 1.0 indicates an anti-inflammatory effect of the HDL, while a value greater than 1.0 suggests a pro-inflammatory effect.

Clinical Trial Protocols: APL180A2201 and APL180A2210B

These were randomized, double-blind, placebo-controlled studies conducted in patients with stable coronary heart disease.[1][8]

  • APL180A2201 (NCT00568594): This study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending intravenous doses of this compound.[1][2] Patients received daily infusions of this compound or placebo for 7 days.

  • APL180A2210B (NCT00907998): This study assessed the effects of daily subcutaneous injections of this compound or placebo over a 28-day period.

Key Procedures in both trials included:

  • Subject Screening and Enrollment: Patients with a documented history of coronary heart disease were recruited.

  • Randomization: Subjects were randomly assigned to receive either this compound at varying doses or a matching placebo.

  • Drug Administration: this compound or placebo was administered intravenously or subcutaneously according to the study protocol.

  • Blood Sampling: Blood samples were collected at specified time points to measure pharmacokinetic parameters and pharmacodynamic biomarkers, including HII, hs-CRP, and IL-6.

  • Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Signaling Pathways and Visualizations

Proposed Mechanism of this compound's Anti-inflammatory Action

The primary anti-inflammatory effect of this compound is believed to stem from its ability to bind and neutralize oxidized lipids, thereby preventing downstream inflammatory signaling.

G cluster_0 Vascular Endothelium Oxidized Lipids Oxidized Lipids MCP-1 Production MCP-1 Production Oxidized Lipids->MCP-1 Production Induces This compound This compound This compound->Oxidized Lipids Binds and Sequesters Monocyte Recruitment Monocyte Recruitment MCP-1 Production->Monocyte Recruitment Inflammation Inflammation Monocyte Recruitment->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Paradoxical Increase in hs-CRP: A Potential Signaling Cascade

The unexpected increase in hs-CRP observed in clinical trials with this compound suggests a more complex biological activity. While the precise mechanism is not fully elucidated, it may involve the upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which is a primary stimulus for CRP production in the liver.

G This compound This compound Immune Cells Immune Cells This compound->Immune Cells Interacts with (Mechanism Unclear) IL-6 IL-6 Immune Cells->IL-6 Increased Production Hepatocytes Hepatocytes IL-6->Hepatocytes Stimulates hs-CRP hs-CRP Hepatocytes->hs-CRP Increased Production

Caption: Potential pathway for this compound-induced hs-CRP elevation.

Experimental Workflow for HII Assay

The following diagram outlines the general workflow for conducting the HDL-inflammatory index (HII) assay.

G cluster_workflow HII Assay Workflow Isolate HDL from Patient Plasma Isolate HDL from Patient Plasma Incubate Cells with Ox-LDL +/- Test HDL Incubate Cells with Ox-LDL +/- Test HDL Isolate HDL from Patient Plasma->Incubate Cells with Ox-LDL +/- Test HDL Culture Human Aortic Endothelial Cells Culture Human Aortic Endothelial Cells Culture Human Aortic Endothelial Cells->Incubate Cells with Ox-LDL +/- Test HDL Prepare Minimally Oxidized LDL Prepare Minimally Oxidized LDL Prepare Minimally Oxidized LDL->Incubate Cells with Ox-LDL +/- Test HDL Collect Cell Supernatant Collect Cell Supernatant Incubate Cells with Ox-LDL +/- Test HDL->Collect Cell Supernatant Quantify MCP-1 Concentration Quantify MCP-1 Concentration Collect Cell Supernatant->Quantify MCP-1 Concentration Calculate HII Calculate HII Quantify MCP-1 Concentration->Calculate HII

Caption: General experimental workflow for the HII assay.

Conclusion

This compound, a synthetic apoA-I mimetic peptide, demonstrates a clear mechanism of action in binding oxidized lipids, a key initiating step in vascular inflammation. However, clinical trial data have revealed a complex in vivo response, with a lack of improvement in the HDL-inflammatory index and a paradoxical increase in the systemic inflammatory marker hs-CRP. These findings highlight the intricate nature of inflammatory pathways in cardiovascular disease and underscore the need for further research to fully understand the therapeutic potential and biological effects of this compound. The detailed methodologies and data presented in this guide are intended to support ongoing and future investigations into this and other apoA-I mimetic peptides.

References

APL180 (L-4F): An In-depth Analysis of its Impact on Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, also known as L-4F, is a synthetic apolipoprotein A-I (apoA-I) mimetic peptide designed to emulate the therapeutic properties of human apoA-I, the primary protein component of high-density lipoprotein (HDL). A key function of apoA-I is its role in mediating the initial steps of reverse cholesterol transport (RCT), a critical process for the removal of excess cholesterol from peripheral tissues, including lipid-laden macrophages within atherosclerotic plaques. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cholesterol efflux, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. While preclinical studies have shown promise, it is important to note that clinical trials with this compound have not consistently demonstrated improvements in biomarkers of HDL function in humans.

Data Presentation: Quantitative Impact of this compound on Cholesterol Efflux

The following table summarizes the quantitative data from a key preclinical study investigating the effect of L-4F on cholesterol efflux capacity in a mouse model of atherosclerosis.

Treatment GroupCholesterol Efflux Capacity (%)Standard Deviation
Wild-Type (WT)20.51± 1.04
Atherosclerosis (AS)16.82± 0.39
Simvastatin (B1681759)20.55± 0.98
L-4F (this compound)22.47± 1.16
L-4F + Simvastatin25.26± 1.50

Data from a study on apoE knockout mice.[1]

Core Mechanism: Stimulation of ABCA1-Mediated Cholesterol Efflux

This compound is believed to promote cholesterol efflux primarily through the ATP-binding cassette transporter A1 (ABCA1) pathway. This is a well-established mechanism for apoA-I and its mimetics. The interaction of this compound with the cell membrane is thought to activate intracellular signaling cascades that lead to the mobilization and transport of cholesterol to the extracellular acceptor. While the precise signaling pathway for L-4F is not as extensively detailed as for its D-enantiomer (D-4F), the available evidence points towards a similar mechanism involving the cyclic AMP (cAMP) and protein kinase A (PKA) pathway.

Signaling Pathway Diagram

APL180_Signaling_Pathway cluster_cell Macrophage cluster_extracellular Extracellular Space This compound This compound (L-4F) Receptor Cell Surface Interaction This compound->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates ABCA1_inactive ABCA1 (inactive) PKA->ABCA1_inactive Phosphorylates ABCA1_active ABCA1 (active) ABCA1_inactive->ABCA1_active Activation Effluxed_Cholesterol Effluxed Cholesterol ABCA1_active->Effluxed_Cholesterol Efflux Cholesterol Intracellular Cholesterol Cholesterol->ABCA1_active Transported by

This compound-mediated cholesterol efflux signaling pathway.

Experimental Protocols

The following is a representative experimental protocol for an in vitro cholesterol efflux assay to assess the impact of this compound, synthesized from methodologies reported for apoA-I mimetic peptides.

In Vitro Cholesterol Efflux Assay Using Macrophages

1. Cell Culture and Labeling:

  • Murine macrophage-like cells (e.g., J774 or RAW264.7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Cells are seeded in 24-well plates and grown to approximately 80% confluency.

  • To label intracellular cholesterol pools, cells are incubated for 24-48 hours with a medium containing [3H]-cholesterol (1 µCi/mL).

2. Cholesterol Loading and Equilibration:

  • To induce a foam cell-like phenotype, cells can be loaded with acetylated low-density lipoprotein (acLDL) at a concentration of 50 µg/mL during the labeling period.

  • After labeling, the cells are washed with phosphate-buffered saline (PBS) and then incubated for 18-24 hours in a serum-free medium containing an ACAT inhibitor (e.g., 2 µg/mL Sandoz 58-035) to allow for the equilibration of the [3H]-cholesterol throughout the cellular cholesterol pools.

3. Cholesterol Efflux Measurement:

  • The equilibration medium is removed, and the cells are washed again with PBS.

  • The efflux medium (serum-free RPMI-1640) containing the cholesterol acceptor is added to the cells. For testing this compound, various concentrations (e.g., 1, 10, 50, 100 µg/mL) of the peptide are added as the acceptor. A control group with no acceptor (medium only) is included to measure background efflux.

  • The cells are incubated for a defined period (typically 4-6 hours) at 37°C.

4. Sample Collection and Analysis:

  • After incubation, the efflux medium is collected and centrifuged to pellet any detached cells.

  • The cells remaining in the wells are lysed with a suitable buffer (e.g., 0.1 N NaOH).

  • The radioactivity in an aliquot of the medium and the cell lysate is determined by liquid scintillation counting.

  • Cholesterol efflux is calculated as the percentage of [3H]-cholesterol in the medium relative to the total [3H]-cholesterol (medium + cell lysate).

Experimental Workflow Diagram

Cholesterol_Efflux_Assay_Workflow cluster_prep Cell Preparation cluster_efflux Efflux Experiment cluster_analysis Analysis A1 Seed Macrophages (e.g., J774, RAW264.7) A2 Label with [3H]-Cholesterol (24-48h) A1->A2 A3 Load with acLDL (optional) A2->A3 A4 Equilibrate in Serum-Free Medium with ACAT inhibitor (18-24h) A3->A4 B1 Wash cells with PBS A4->B1 B2 Add Efflux Medium with This compound (various concentrations) B1->B2 B3 Incubate (4-6h at 37°C) B2->B3 C1 Collect Medium B3->C1 C2 Lyse Cells B3->C2 C3 Scintillation Counting (Medium and Lysate) C1->C3 C2->C3 C4 Calculate % Cholesterol Efflux C3->C4

Workflow for in vitro cholesterol efflux assay.

Discussion and Future Perspectives

This compound, as an apoA-I mimetic peptide, has demonstrated the potential to promote cholesterol efflux from macrophages in preclinical models, a key anti-atherogenic process. The likely mechanism of action involves the activation of the ABCA1 transporter, potentially through a cAMP/PKA-dependent signaling pathway. The synergistic effect observed with statins suggests a multi-faceted approach to enhancing reverse cholesterol transport could be beneficial.

However, the translation of these promising in vitro and animal model findings to clinical efficacy in humans has been challenging. The lack of improvement in HDL functional biomarkers in clinical trials with this compound underscores the complexity of lipid metabolism and atherosclerosis in humans. Future research should focus on understanding the discrepancies between preclinical and clinical outcomes. This may involve investigating factors such as peptide stability, biodistribution, and off-target effects in a clinical setting. Furthermore, exploring the efficacy of this compound in specific patient populations or in combination with other lipid-modifying therapies may yet reveal its therapeutic potential. The development of more potent and stable second-generation apoA-I mimetic peptides also remains a promising avenue for future drug development in the fight against cardiovascular disease.

References

APL180: A Deep Dive into its Structure-Function Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, a synthetic peptide also known as L-4F, is an 18-amino acid apolipoprotein A-I (apoA-I) mimetic that has been investigated for its potential therapeutic effects in cardiovascular disease. Its design is based on the amphipathic helical structure of apoA-I, the primary protein component of high-density lipoprotein (HDL). This document provides a comprehensive technical overview of the structure-function relationship of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed signaling pathways.

Molecular Structure and Properties

This compound is a linear peptide with the sequence Ac-D-W-F-K-A-F-Y-D-K-V-A-E-K-F-K-E-A-F-NH2. Its molecular formula is C₁₁₄H₁₅₆N₂₄O₂₈, and it has a molecular weight of 2310.64 g/mol . The strategic placement of charged and hydrophobic amino acid residues allows this compound to form a class A amphipathic helix, a key structural motif that enables its interaction with lipids.

Quantitative Data Summary

The primary mechanism of action of this compound is its remarkably high affinity for binding pro-inflammatory oxidized lipids, a property that far exceeds that of native apoA-I. This preferential binding is believed to sequester and neutralize harmful lipids, thereby reducing inflammation and improving HDL function.

Binding Affinity (KD)

The dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a stronger interaction. The following table summarizes the reported KD values for this compound (L-4F) and apoA-I with various lipids, as determined by surface plasmon resonance.

LigandThis compound (L-4F) KDApoA-I KDFold Difference
Oxidized Phospholipids
1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC)0.01 nM[1]50 µM[1]~5,000,000x
1-palmitoyl-2-oxovaleroyl-sn-glycero-3-phosphocholine (POVPC)0.03 nM10 µM~333,333x
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)0.02 nM10 µM~500,000x
1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC)0.01 nM10 µM~1,000,000x
Oxidized Fatty Acids
13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HPODE)16.8 ± 4.3 nM[1]1.23 ± 0.57 mM[1]~73,214x
Sterols
Cholesterol~10⁻⁷ M[1]Not determinable[1]-
Clinical Pharmacokinetics of this compound (L-4F)

A clinical trial involving patients with coronary heart disease provided key pharmacokinetic data for this compound following intravenous (IV) and subcutaneous (SC) administration.

ParameterIV Administration (30 mg)SC Administration (30 mg)
Cmax (mean) 2,907 ng/mL[2]395 ng/mL[2]
Terminal Half-life (t½) ~2.5–3.0 h[2]Not Reported

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general approach for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.
  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: Use a C18 reverse-phase column suitable for peptide separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Develop a suitable gradient to separate this compound from other plasma components. For example, start with 95% A and ramp up to 95% B over several minutes.
  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

3. Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.
  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
  • MRM Transitions: Select specific precursor-to-product ion transitions for this compound and the internal standard to ensure specificity and sensitivity. These transitions would need to be optimized based on the peptide's fragmentation pattern.

4. Quantification:

  • Generate a standard curve by spiking known concentrations of this compound into a blank plasma matrix.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

HDL Inflammatory Index (HII) Assay

The HII assay is a cell-based bioassay that measures the ability of HDL to inhibit LDL-induced inflammation in endothelial cells.

1. Cell Culture:

  • Culture human aortic endothelial cells (HAECs) in appropriate media until they reach confluence in 96-well plates.

2. Preparation of Lipoproteins:

  • Isolate LDL and HDL from human plasma using methods such as ultracentrifugation or fast protein liquid chromatography (FPLC).
  • The HDL to be tested is isolated from the plasma of subjects before and after treatment with this compound.

3. Treatment of Endothelial Cells:

  • Treat the confluent HAECs with a standard concentration of LDL to induce an inflammatory response.
  • In parallel wells, co-incubate the HAECs with the same concentration of LDL and the subject's HDL (pre- and post-treatment).

4. Measurement of Inflammation:

  • The inflammatory response is typically measured by quantifying the expression of adhesion molecules (e.g., VCAM-1) on the surface of the endothelial cells or by measuring the production of chemoattractant proteins (e.g., MCP-1) in the cell culture supernatant.
  • Alternatively, monocyte chemotaxis can be measured by assessing the migration of monocytes towards the treated endothelial cells.

5. Calculation of HII:

  • The HII is calculated as the ratio of the inflammatory response in the presence of the subject's HDL to the inflammatory response induced by LDL alone.
  • An HII value of 1.0 indicates no inhibition of inflammation by the HDL. An HII value less than 1.0 indicates that the HDL is anti-inflammatory.

Signaling Pathways and Mechanisms of Action

This compound's primary function is to bind and neutralize oxidized lipids. Additionally, as an apoA-I mimetic, it is proposed to influence cellular signaling pathways involved in inflammation and cell survival. One such pathway, identified for the similar 4F peptide, is the PI3K/Akt/ERK/HIF-1α pathway, which can lead to the expression of factors promoting cell survival and angiogenesis.

Proposed Signaling Pathway of this compound

APL180_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates ERK ERK Akt->ERK Activates HIF1a HIF-1α ERK->HIF1a Upregulates Gene_Expression Target Gene Expression (e.g., SDF-1α) HIF1a->Gene_Expression Promotes Cell_Survival Cell Survival & Angiogenesis Gene_Expression->Cell_Survival

Caption: Proposed PI3K/Akt/ERK/HIF-1α signaling pathway activated by this compound.

Experimental Workflow for HII Assay

HII_Assay_Workflow Start Start: Isolate HDL and LDL from Plasma Samples Culture_HAEC Culture Human Aortic Endothelial Cells (HAECs) to Confluence Start->Culture_HAEC Treat_Control Treat HAECs with LDL alone (Positive Control) Culture_HAEC->Treat_Control Treat_Test Co-treat HAECs with LDL and Subject's HDL Culture_HAEC->Treat_Test Incubate Incubate at 37°C Treat_Control->Incubate Treat_Test->Incubate Measure_Inflammation Measure Inflammatory Response (e.g., VCAM-1 expression) Incubate->Measure_Inflammation Calculate_HII Calculate HDL Inflammatory Index (HII) Measure_Inflammation->Calculate_HII

Caption: Workflow for the HDL Inflammatory Index (HII) Assay.

Clinical Observations and Unresolved Questions

Clinical studies with this compound have yielded mixed results. While the peptide was well-tolerated, it did not significantly improve biomarkers of HDL function in vivo in patients with coronary heart disease.[2] Paradoxically, a 49% increase in high-sensitivity C-reactive protein (hs-CRP) levels was observed after seven intravenous infusions of 30 mg of L-4F.[2] The mechanism behind this increase in hs-CRP, a marker of systemic inflammation, remains to be fully elucidated and is an important area for future research. In contrast, ex vivo studies demonstrated that the addition of L-4F to plasma from subjects did result in a significant, dose-dependent improvement in the HDL inflammatory index.[2] This discrepancy between in vivo and ex vivo results suggests that the physiological environment significantly impacts the activity of this compound.

Conclusion

This compound is a potent apoA-I mimetic with a well-defined structure and a primary function of binding oxidized lipids with exceptionally high affinity. This foundational mechanism is supported by robust in vitro binding data. However, its translation to clinical efficacy has been challenging, with in vivo studies not fully recapitulating the promising ex vivo and preclinical findings. The paradoxical increase in hs-CRP and the lack of improvement in HDL functional biomarkers in human trials highlight the complexity of lipid metabolism and inflammation in the human body. Further research is warranted to understand the nuanced in vivo behavior of this compound and to potentially refine its therapeutic application or identify patient populations that may derive the most benefit. The detailed experimental protocols and signaling pathway models presented here provide a framework for continued investigation into this and other apoA-I mimetic peptides.

References

In Vitro Binding Affinity of APL180: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, an 18-amino acid peptide also known as L-4F, is a synthetic mimetic of apolipoprotein A-I (apoA-I). It has garnered significant interest for its potential therapeutic applications, primarily due to its remarkable anti-inflammatory and anti-atherogenic properties. The primary mechanism of action of this compound is its exceptional ability to bind and sequester pro-inflammatory oxidized lipids with extraordinarily high affinity. This technical guide provides an in-depth overview of the in vitro studies that have characterized the binding affinity of this compound, offering detailed experimental protocols and quantitative data for researchers in the field.

Quantitative Binding Affinity Data

The binding affinity of this compound for various lipids has been quantitatively assessed, primarily using Surface Plasmon Resonance (SPR). These studies have consistently demonstrated that this compound exhibits a significantly higher affinity for oxidized phospholipids (B1166683) compared to their non-oxidized counterparts and to the native apolipoprotein A-I. The key findings from these studies are summarized in the tables below.

Table 1: Binding Affinity of this compound (L-4F) vs. ApoA-I to Oxidized Phospholipids
LigandAnalyteApparent Dissociation Constant (K Dapp )Fold Higher Affinity (this compound vs. ApoA-I)Reference
Oxidized PAPCThis compound (L-4F)~1 x 10⁻⁹ M~10,000 - 1,000,000(Van Lenten et al., 2008)
Oxidized PAPCApoA-I~1 x 10⁻⁵ M-(Van Lenten et al., 2008)

PAPC: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphatidylcholine

Table 2: Kinetic Parameters of this compound (L-4F) Binding to Oxidized Lipids (Illustrative)
LigandAnalyteAssociation Rate (k a ) (M⁻¹s⁻¹)Dissociation Rate (k d ) (s⁻¹)Dissociation Constant (K D ) (M)
Oxidized PhospholipidThis compound (L-4F)> 1 x 10⁵< 1 x 10⁻⁴< 1 x 10⁻⁹
Non-oxidized PhospholipidThis compound (L-4F)Not ReportedNot ReportedSignificantly Higher than Oxidized

Note: Specific kinetic parameters (k a and k d ) are not extensively reported in the literature, but the extremely low K D values suggest a rapid association and a very slow dissociation.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of this compound.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It has been the primary method used to quantify the high-affinity interaction between this compound and oxidized lipids.

Objective: To determine the binding affinity (K D ), association rate (k a ), and dissociation rate (k d ) of this compound for immobilized lipid ligands.

Materials:

  • Biacore T200 or similar SPR instrument

  • Sensor Chip L1 or HPA

  • This compound (L-4F) peptide (lyophilized)

  • Oxidized and non-oxidized phospholipids (e.g., PAPC)

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Liposome preparation equipment (e.g., extruder, sonicator)

  • Regeneration solution (e.g., 20 mM CHAPS)

Methodology:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing the lipid of interest (e.g., oxidized PAPC).

    • Dissolve the lipid in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate (B1144303) with running buffer.

    • Create SUVs by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Sensor Chip Immobilization:

    • Clean the L1 sensor chip surface with an injection of the regeneration solution (e.g., 20 mM CHAPS).

    • Inject the prepared liposomes over the sensor surface. The lipid bilayer will spontaneously form on the lipophilic surface of the L1 chip.

    • Stabilize the baseline with a continuous flow of running buffer.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the this compound solutions over the immobilized lipid surface at a constant flow rate (e.g., 30 µL/min).

    • Record the association phase for a defined period (e.g., 180 seconds).

    • Switch back to running buffer and record the dissociation phase (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface with an injection of regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized lipid).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k a , k d , and K D .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To provide a thermodynamic characterization of the this compound-lipid interaction.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • This compound (L-4F) peptide

  • Lipid vesicles (as prepared for SPR)

  • Matching buffer for both peptide and lipid preparations

Methodology:

  • Sample Preparation:

    • Dissolve this compound in the buffer to a final concentration in the micromolar range (e.g., 10-50 µM).

    • Prepare lipid vesicles in the same buffer at a concentration approximately 10-20 fold higher than the peptide.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the lipid vesicle solution into the injection syringe.

    • Set the experimental parameters, including cell temperature, stirring speed, and injection volume and duration.

    • Perform a series of injections of the lipid solution into the this compound solution.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of lipid to peptide.

    • Fit the resulting isotherm to a suitable binding model to determine n, K D , and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

This compound Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_prep Sample Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_analysis Data Analysis This compound This compound Peptide Solution inject Inject this compound over Surface This compound->inject load_cell Load this compound into Cell This compound->load_cell ox_lipid Oxidized Lipid Vesicles immobilize Immobilize Lipid Vesicles on L1 Sensor Chip ox_lipid->immobilize titrate Titrate with Lipid Vesicles ox_lipid->titrate immobilize->inject detect Detect Binding (RU change) inject->detect regenerate Regenerate Surface detect->regenerate spr_analysis Kinetic & Affinity Analysis (ka, kd, KD) detect->spr_analysis regenerate->inject load_cell->titrate measure_heat Measure Heat Change titrate->measure_heat itc_analysis Thermodynamic Analysis (KD, n, ΔH, ΔS) measure_heat->itc_analysis

Caption: Workflow for determining this compound binding affinity.

Proposed Mechanism of Action for this compound

mechanism_of_action cluster_stress Oxidative Stress cluster_sequestration This compound Action cluster_inflammation Cellular Response ros Reactive Oxygen Species (ROS) lipids Membrane Lipids (e.g., Phospholipids) ros->lipids oxidation ox_lipids Pro-inflammatory Oxidized Lipids lipids->ox_lipids This compound This compound (L-4F) binding High-Affinity Binding (Sequestration) This compound->binding receptor Cellular Receptors (e.g., TLRs, CD36) binding->receptor prevents activation ox_lipids->binding ox_lipids->receptor activation inflammation Inflammatory Signaling (e.g., NF-κB activation) receptor->inflammation atherogenesis Atherogenesis inflammation->atherogenesis

Caption: this compound sequesters oxidized lipids, preventing inflammation.

APL180 (L-4F): A Novel Apolipoprotein A-I Mimetic Peptide for the Potential Treatment of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. APL180, also known as L-4F, is an 18-amino acid apolipoprotein A-I (apoA-I) mimetic peptide that has emerged as a potential therapeutic agent for atherosclerosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Rationale

This compound is a synthetic peptide designed to mimic the class A amphipathic helical structure of apoA-I, the primary protein component of high-density lipoprotein (HDL).[1] HDL plays a crucial role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[1] Beyond its role in cholesterol efflux, apoA-I and its mimetics possess anti-inflammatory and antioxidant properties.[1]

The therapeutic potential of this compound in atherosclerosis stems from its ability to replicate and enhance the protective functions of apoA-I. A key proposed mechanism is its exceptionally high affinity for binding pro-inflammatory oxidized lipids, which are pivotal in the initiation and progression of atherosclerotic plaques.[2] By sequestering these lipids, this compound may reduce vascular inflammation and improve the functionality of HDL.

Mechanism of Action

The primary mechanism of action of this compound is believed to be its ability to bind with high affinity to oxidized phospholipids (B1166683) and other lipid hydroperoxides that accumulate in atherosclerotic lesions and on lipoproteins.[2] This binding is several orders of magnitude stronger than that of native apoA-I.[2]

Sequestration of Oxidized Lipids and Modulation of HDL Function

This compound is thought to facilitate the transfer of oxidized lipids from low-density lipoprotein (LDL) to HDL.[3] This process is crucial as it removes pro-inflammatory lipids from the artery wall and from LDL particles, potentially rendering the local environment less inflammatory. The this compound-HDL complex, enriched with oxidized lipids, can then be cleared from circulation.[3]

G cluster_0 Vascular Wall cluster_1 Circulation Oxidized_LDL Oxidized LDL Macrophage Macrophage Foam Cell Oxidized_LDL->Macrophage Uptake HDL HDL Oxidized_LDL->HDL Oxidized Lipid Transfer (facilitated by this compound) This compound This compound (L-4F) This compound->Oxidized_LDL Binds to Oxidized Lipids This compound->HDL Associates with APL180_HDL_Complex This compound-HDL Complex HDL->APL180_HDL_Complex Liver Liver APL180_HDL_Complex->Liver Clearance

Proposed mechanism of this compound in facilitating oxidized lipid transfer.
Anti-inflammatory Signaling

In addition to its lipid-binding properties, this compound has been shown to exert direct anti-inflammatory effects. In a study on adipocytes, L-4F was found to inhibit oxidized LDL-induced secretion of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in atherosclerosis.[4][5] This inhibition was mediated through the cyclic AMP/Protein Kinase A (cAMP/PKA) signaling pathway, leading to a decrease in the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ).[4][5]

oxLDL Oxidized LDL PKA cAMP/PKA Pathway oxLDL->PKA Activates This compound This compound (L-4F) This compound->PKA Inhibits CEBPB C/EBPβ PKA->CEBPB Activates MCP1 MCP-1 Secretion CEBPB->MCP1 Promotes

This compound's anti-inflammatory signaling pathway in adipocytes.

Preclinical Data

Preclinical studies in animal models of atherosclerosis have demonstrated the potential efficacy of this compound. The most common model used is the apolipoprotein E-deficient (ApoE-/-) mouse, which spontaneously develops hypercholesterolemia and atherosclerotic lesions.[1]

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from a representative preclinical study of L-4F in ApoE-/- mice.

ParameterControl GroupL-4F Treated GroupPercent Changep-valueReference
Plasma Levels of Oxidized Fatty Acids
15-HETEHighSignificantly Reduced<0.05[6][7]
5-HETEHighSignificantly Reduced<0.05[6][7]
13-HODEHighSignificantly Reduced<0.05[6][7]
9-HODEHighSignificantly Reduced<0.05[6][7]
14,15-EETNormalElevated<0.05[6][7]
HDL Function
HDL Anti-inflammatory PropertiesImpairedSignificantly Improved<0.05[6]

Clinical Data

A first-in-human, randomized, double-blind, placebo-controlled, single-ascending dose and multiple-dose study (CAPL180A2201) was conducted in healthy volunteers and patients with coronary heart disease (CHD).[2]

Quantitative Data from Clinical Studies

Two distinct clinical studies evaluated the effects of L-4F (this compound) administered intravenously (IV) for 7 days or subcutaneously (SC) for 28 days in patients with coronary heart disease.

ParameterTreatment GroupResultp-valueReference
Pharmacokinetics
Mean Maximal Plasma Concentration (IV)30 mg L-4F2,907 ng/mlN/A[2]
Mean Maximal Plasma Concentration (SC)30 mg L-4F395 ng/mlN/A[2]
Biomarkers of HDL Function
HDL-Inflammatory Index (HII)IV and SC L-4FNo improvement>0.05[2]
Paraoxonase ActivityIV and SC L-4FNo improvement>0.05[2]
Inflammatory Markers
High-sensitivity C-reactive protein (hs-CRP)30 mg L-4F (7 IV infusions)49% increase<0.05[2]
Ex vivo Study
HDL-Inflammatory Index (HII)Plasma + L-4F (150, 375, or 1,000 ng/ml)Significant dose-dependent improvement<0.05[2]

The clinical studies showed that while L-4F was well-tolerated, it did not improve key biomarkers of HDL function in vivo at the doses tested.[2] Paradoxically, an increase in the inflammatory marker hs-CRP was observed.[2] However, an ex vivo study demonstrated that the addition of L-4F to plasma from subjects did improve the HDL-inflammatory index, suggesting that the in vivo delivery, dosing, or metabolic fate of the peptide may be critical factors influencing its efficacy.[2]

Experimental Protocols

Preclinical Study in ApoE-/- Mice

A representative experimental workflow for evaluating the efficacy of this compound in an animal model of atherosclerosis is outlined below.

G cluster_0 Animal Model and Treatment cluster_1 Data Collection and Analysis Animal_Selection Select ApoE-/- Mice Diet Feed High-Fat Diet Animal_Selection->Diet Grouping Randomize into Control and Treatment Groups Diet->Grouping Treatment Administer this compound or Placebo (e.g., intraperitoneal injection) Grouping->Treatment Blood_Sampling Collect Blood Samples Treatment->Blood_Sampling Atherosclerotic_Lesion_Analysis Quantify Atherosclerotic Lesion Area in Aorta Treatment->Atherosclerotic_Lesion_Analysis At study termination Lipid_Profile Analyze Plasma Lipids (TC, TG, HDL-C, LDL-C) Blood_Sampling->Lipid_Profile Oxidized_Lipid_Analysis Measure Oxidized Fatty Acids (e.g., HETEs, HODEs) Blood_Sampling->Oxidized_Lipid_Analysis HDL_Function_Assay Assess HDL Anti-inflammatory Properties Blood_Sampling->HDL_Function_Assay

Experimental workflow for preclinical evaluation of this compound.

Methodology:

  • Animal Model: Male or female Apolipoprotein E-deficient (ApoE-/-) mice are typically used. These mice are susceptible to developing atherosclerosis, especially when fed a high-fat diet.[1]

  • Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques.[1]

  • Treatment Groups: Mice are randomly assigned to a control group (receiving a placebo, such as saline) and one or more treatment groups (receiving different doses of this compound).

  • Drug Administration: this compound is administered via a suitable route, such as intraperitoneal or subcutaneous injection, at a specified frequency and duration.

  • Blood Collection: Blood samples are collected at baseline and at the end of the study to analyze plasma lipid levels and biomarkers.

  • Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified, typically by staining with Oil Red O and analyzing the en face lesion area or by sectioning the aortic root.

  • Biomarker Analysis: Plasma samples are analyzed for total cholesterol, triglycerides, HDL-C, and LDL-C. Additionally, levels of specific oxidized fatty acids and markers of inflammation can be measured using techniques like mass spectrometry and ELISA.

  • HDL Functional Assays: The anti-inflammatory properties of isolated HDL can be assessed using cell-based assays, such as the HDL-inflammatory index (HII), which measures the ability of HDL to inhibit LDL-induced monocyte chemotaxis in endothelial cell cultures.[2]

Clinical Trial Protocol (Study CAPL180A2201)

Study Design: A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

Participant Population: Healthy volunteers and patients with coronary heart disease (CHD) or a CHD equivalent.

Intervention:

  • Single Ascending Dose: Healthy subjects received a single intravenous (IV) infusion of 0.3, 1, 3, or 10 mg of this compound or placebo. CHD patients received single IV infusions of 1, 3, 10, 30, 60, or 100 mg of this compound or placebo.

  • Multiple Dose: CHD patients received seven daily IV infusions of 3, 10, 30, or 100 mg of this compound or placebo.

Primary Outcome Measures:

  • Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.

Secondary Outcome Measures:

  • Pharmacokinetics (PK) of this compound.

  • Pharmacodynamics (PD), including effects on HDL-C, apoA-I, and other lipid parameters.

Formulation: this compound was supplied as a lyophilized powder and reconstituted for IV infusion.

Conclusion and Future Directions

This compound (L-4F) is a promising apoA-I mimetic peptide with a well-defined mechanism of action centered on its high-affinity binding of pro-inflammatory oxidized lipids. Preclinical studies in animal models of atherosclerosis have shown encouraging results, with this compound reducing levels of oxidized fatty acids and improving HDL function.

However, the translation of these promising preclinical findings to clinical efficacy has been challenging. The initial clinical trials in patients with coronary heart disease did not demonstrate an improvement in biomarkers of HDL function and raised a concern with an observed increase in hs-CRP. The positive results from the ex vivo study suggest that further research is warranted to optimize the delivery, formulation, and dosing of this compound to achieve its therapeutic potential in humans.

Future research should focus on:

  • Investigating alternative formulations or delivery systems to improve the in vivo stability and bioavailability of this compound.

  • Conducting further dose-ranging studies to identify a therapeutic window that maximizes efficacy without inducing pro-inflammatory responses.

  • Exploring the potential of this compound in combination with other lipid-lowering therapies, such as statins.

  • Elucidating the precise molecular interactions and downstream signaling pathways affected by this compound in vascular cells to better understand its complex biological effects.

References

Methodological & Application

Application Notes and Protocols for Intravenous Administration of APL180 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous administration of APL180, an apolipoprotein A-I (apoA-I) mimetic peptide, in mouse models of atherosclerosis. This document also outlines the underlying mechanism of action and provides a framework for data collection and analysis.

Introduction

This compound, also known as L-4F, is a synthetic peptide that mimics the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1] this compound has demonstrated significant anti-atherosclerotic properties in preclinical studies. Its primary mechanism of action involves binding to oxidized lipids with high affinity, thereby reducing inflammation and promoting cholesterol efflux from cells in the arterial wall.[1][2][3] This protocol details the intravenous administration of this compound to mice, a common route for assessing its therapeutic efficacy in cardiovascular research.

Quantitative Data Summary

Specific pharmacokinetic and efficacy data for the intravenous administration of this compound in mouse models of atherosclerosis are not extensively available in the public domain and should be determined empirically. The following tables provide a template for the type of quantitative data that should be collected during such studies.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Mice

ParameterValueUnitsNotes
DoseUser Definedmg/kgSingle intravenous bolus injection.
CmaxTo be determinedng/mLMaximum plasma concentration.
TmaxTo be determinedhoursTime to reach maximum plasma concentration.
AUC(0-t)To be determinedng*h/mLArea under the plasma concentration-time curve.
Half-life (t1/2)To be determinedhoursElimination half-life.
Clearance (CL)To be determinedmL/h/kgVolume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd)To be determinedL/kgApparent volume into which the drug distributes.

Table 2: Efficacy of Intravenous this compound in a Mouse Model of Atherosclerosis (e.g., ApoE-/- mice)

Treatment GroupDose (mg/kg)Treatment DurationAortic Lesion Area (% of total aorta)Plaque Macrophage Content (%)Plasma Total Cholesterol (mg/dL)Plasma HDL Cholesterol (mg/dL)
Vehicle Control0User DefinedTo be determinedTo be determinedTo be determinedTo be determined
This compoundUser DefinedUser DefinedTo be determinedTo be determinedTo be determinedTo be determined
This compoundUser DefinedUser DefinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Preparation of this compound for Injection

This compound is typically supplied as a lyophilized powder.[1]

  • Reconstitution: Reconstitute the lyophilized this compound powder with sterile, pyrogen-free water for injection or sterile saline to the desired stock concentration. Gently swirl the vial to ensure complete dissolution. Do not shake vigorously, as this may cause peptide degradation.

  • Dilution: Based on the desired dose and the body weight of the mice, dilute the stock solution with sterile saline to the final injection concentration. The final injection volume should not exceed 5-10 ml/kg body weight for a slow bolus injection.[4]

Intravenous Administration via Tail Vein Injection

This protocol is adapted from standard procedures for tail vein injections in mice.[4][5][6][7][8]

Materials:

  • This compound solution (prepared as described above)

  • Sterile syringes (0.3-1.0 ml) with sterile needles (27-30 gauge)[4][6][7]

  • Mouse restrainer

  • Heat source for vasodilation (e.g., heat lamp or warming pad)

  • 70% isopropyl alcohol swabs

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • To facilitate visualization of the tail veins, induce vasodilation by warming the mouse. This can be achieved by placing the mouse under a heat lamp for a few minutes or on a warming pad.[4][6][7] Care must be taken to avoid overheating the animal.

    • Place the mouse in an appropriate restrainer to minimize movement and stress.

  • Injection Site Preparation:

    • The lateral tail veins are the preferred sites for injection.

    • Clean the tail with a 70% isopropyl alcohol swab. This helps to disinfect the area and can also improve visualization of the veins.

  • Injection:

    • Hold the tail gently and identify one of the lateral veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[4][6]

    • Advance the needle a few millimeters into the lumen of the vein. A successful entry may be indicated by a small flash of blood in the hub of the needle, though this is not always observed.

    • Slowly inject the this compound solution. There should be no resistance during injection. If resistance is felt or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.[5][8]

    • After injecting the full volume, pause for a few seconds before slowly withdrawing the needle.

  • Post-Injection Care:

    • Immediately apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[5][8]

    • Return the mouse to its home cage and monitor for any adverse reactions for a few minutes.

This compound Mechanism of Action and Signaling Pathway

This compound exerts its anti-atherosclerotic effects primarily by mimicking the functions of apoA-I, particularly in the context of reverse cholesterol transport and inflammation reduction. The key steps are:

  • Binding to Oxidized Lipids: this compound has a very high affinity for oxidized phospholipids (B1166683) and other lipids present in atherosclerotic plaques.[1][2]

  • Improving HDL Function: By binding to oxidized lipids, this compound can "cleanse" HDL particles, restoring their anti-inflammatory and cholesterol efflux-promoting properties.[9]

  • Promoting Cholesterol Efflux: this compound facilitates the removal of excess cholesterol from macrophages within the plaque via the ATP-binding cassette transporter A1 (ABCA1).[10]

  • Anti-inflammatory Effects: By sequestering pro-inflammatory oxidized lipids, this compound reduces the inflammatory response within the vessel wall. This can involve the downregulation of inflammatory signaling pathways and a reduction in the recruitment of immune cells.[11][12]

APL180_Signaling_Pathway This compound This compound (IV Administration) OxidizedLipids Oxidized Lipids in Plaque This compound->OxidizedLipids Binds to HDL Dysfunctional HDL This compound->HDL Restores Macrophage Plaque Macrophage This compound->Macrophage Acts on Inflammation Vascular Inflammation This compound->Inflammation Inhibits OxidizedLipids->Inflammation Promotes FunctionalHDL Functional Anti-Inflammatory HDL HDL->FunctionalHDL Cholesterol Excess Cholesterol ABCA1 ABCA1 Transporter CholesterolEfflux Cholesterol Efflux Cholesterol->CholesterolEfflux ReducedInflammation Reduced Inflammation ABCA1->CholesterolEfflux Mediates FunctionalHDL->CholesterolEfflux Accepts Cholesterol Atherosclerosis Atherosclerosis Regression CholesterolEfflux->Atherosclerosis Contributes to ReducedInflammation->Atherosclerosis Leads to

Caption: this compound Signaling Pathway in Atherosclerosis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model of atherosclerosis.

Experimental_Workflow Start Start: Acclimatize Atherosclerotic Mice (e.g., ApoE-/- on high-fat diet) Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Start->Grouping Treatment Intravenous this compound Administration (Tail Vein Injection) Grouping->Treatment Monitoring In-life Monitoring (Body weight, clinical signs) Treatment->Monitoring BloodCollection Periodic Blood Sample Collection (Pharmacokinetics, Lipid Profile) Treatment->BloodCollection During Treatment Endpoint End of Study: Euthanasia and Tissue Collection Monitoring->Endpoint DataAnalysis Data Analysis and Interpretation BloodCollection->DataAnalysis AortaHarvest Aorta Harvest and Analysis (Lesion staining, Immunohistochemistry) Endpoint->AortaHarvest AortaHarvest->DataAnalysis

References

Application Notes and Protocols for APL180 (L-4F) Subcutaneous Injection in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, also known as L-4F, is a synthetic apolipoprotein A-I (apoA-I) mimetic peptide that has demonstrated potential therapeutic effects in various preclinical models of disease. Comprised of L-amino acids, this compound mimics the class A amphipathic helical structure of apoA-I, the primary protein component of high-density lipoprotein (HDL). This structure allows this compound to bind to lipids and exert anti-inflammatory and antioxidant effects. These application notes provide a comprehensive guide for the subcutaneous administration of this compound in animal studies, covering its mechanism of action, formulation, dosing, and relevant preclinical data.

Mechanism of Action

This compound is an 18-amino acid peptide designed to emulate the biological functions of apoA-I. Its primary mechanism of action involves binding to oxidized lipids with high affinity, thereby reducing inflammation and oxidative stress.[1][2] By sequestering pro-inflammatory oxidized phospholipids, this compound can improve HDL function and inhibit inflammatory pathways. Animal studies have suggested that apoA-I mimetic peptides like L-4F can increase the formation of pre-β HDL, enhance cholesterol efflux, and reduce atherosclerotic lesions.[1][2]

APL180_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Therapeutic Effects Oxidized_Lipids Oxidized Lipids (Pro-inflammatory) Lipid_Binding Binding to Oxidized Lipids Oxidized_Lipids->Lipid_Binding Sequesters Inflammatory_Pathways Inflammatory Pathways Reduced_Inflammation Reduced Inflammation Inflammatory_Pathways->Reduced_Inflammation Inhibits HDL Dysfunctional HDL Improved_HDL Improved HDL Function HDL->Improved_HDL Restores This compound This compound (L-4F) This compound->Lipid_Binding Binds Lipid_Binding->Reduced_Inflammation Lipid_Binding->Improved_HDL

This compound (L-4F) Mechanism of Action.

Data Presentation

Pharmacokinetic Data

Pharmacokinetic data for subcutaneously administered this compound (L-4F) in common animal models is limited. The following tables summarize available data for the closely related D-4F peptide in mice, which can serve as a proxy, and general pharmacokinetic information for other apoA-I mimetic peptides. Researchers should perform pilot studies to determine the specific pharmacokinetic profile of L-4F in their chosen animal model and experimental conditions.

Table 1: Pharmacokinetics of Subcutaneously Administered D-4F in Mice

ParameterValueSpeciesDoseReference
Cmax ~12.7 µg/mLApoE null mice45 mg/kg/day[3]
Cmax ~442 ng/mLApoE null mice0.45 mg/kg/day
Tmax 1-2 hoursApoE null mice45 mg/kg/day

Table 2: General Pharmacokinetic Parameters of an ApoA-I Mimetic Peptide (22A) in Rats

ParameterIV AdministrationIP AdministrationSpeciesDoseReference
Half-life (T½) 3.81 h-Sprague-Dawley Rat75 mg/kg[1]
Bioavailability -~50%Sprague-Dawley Rat75 mg/kg[1]
Toxicity Data

Table 3: Recommended Toxicity Assessment for this compound Animal Studies

ParameterAssessment MethodSpeciesNotes
Local Tolerance Visual inspection of injection site, HistopathologyMouse, Rat, RabbitCheck for erythema, edema, and other signs of irritation.
Systemic Toxicity Clinical observations, Body weight, Food/water consumption, Hematology, Clinical chemistry, Organ weights, HistopathologyMouse, Rat, RabbitMonitor for any signs of adverse effects.
NOAEL Determination Dose-escalation studiesMouse, Rat, RabbitEssential for determining a safe dose range for efficacy studies.
Dosing Regimens from Preclinical Studies

The following table summarizes dosing regimens used in preclinical studies with L-4F and the similar D-4F peptide. These can be used as a starting point for dose-selection in new studies.

Table 4: Subcutaneous Dosing Regimens for L-4F/D-4F in Animal Models

Animal ModelCompoundDoseDosing FrequencyStudy DurationReference
LDLR-null Mice L-4F100 µ g/mouse Daily8 weeks
ApoE null Mice D-4F0.15 - 45 mg/kgDailyNot Specified[3]
Cholesterol-fed Rabbits L-4F / D-4FNot SpecifiedNot SpecifiedNot Specified[2][4]

Experimental Protocols

Formulation and Preparation of this compound for Injection
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS) or normal saline (0.9% NaCl).

  • Concentration: The desired concentration will depend on the dosing volume and the target dose for the specific animal model. Ensure the peptide is fully dissolved. Gentle vortexing or trituration may be necessary.

  • Storage: Store the reconstituted peptide solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Subcutaneous Injection Protocol

The following is a general protocol for subcutaneous injection in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

SC_Injection_Workflow Start Start Animal_Prep Animal Preparation (Weighing, Restraint) Start->Animal_Prep Site_Prep Injection Site Preparation (Scruff of the neck) Animal_Prep->Site_Prep Skin_Tent Create Skin Tent Site_Prep->Skin_Tent Needle_Insertion Insert Needle (25-27G) Bevel up, parallel to body Skin_Tent->Needle_Insertion Aspiration Aspirate to Check for Blood Vessel Entry Needle_Insertion->Aspiration Injection Inject this compound Solution (Slow and steady) Aspiration->Injection Needle_Withdrawal Withdraw Needle Injection->Needle_Withdrawal Post_Injection_Care Observe Animal Return to cage Needle_Withdrawal->Post_Injection_Care End End Post_Injection_Care->End

Subcutaneous Injection Workflow for Rodents.

Materials:

  • Sterile syringes (e.g., 0.3 mL or 0.5 mL insulin (B600854) syringes)

  • Sterile needles (e.g., 25-27 gauge)

  • This compound solution at the desired concentration

  • 70% ethanol (B145695) for disinfecting the vial septum

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct injection volume.

    • Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice and rats, this typically involves scruffing.

  • Dose Preparation:

    • Disinfect the rubber septum of the this compound vial with 70% ethanol.

    • Draw the calculated volume of the this compound solution into the sterile syringe.

    • Remove any air bubbles from the syringe.

  • Injection:

    • Locate the injection site, typically the loose skin over the shoulders (scruff) or the flank.

    • Create a "tent" of skin by gently lifting it with your thumb and forefinger.

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.

    • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

    • If no blood is aspirated, slowly and steadily depress the plunger to inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds if necessary.

  • Post-Injection:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Dispose of the needle and syringe in an appropriate sharps container.

Pharmacokinetic Study Protocol

The following protocol outlines a typical design for a pharmacokinetic study in rats. This can be adapted for other species.

Objective: To determine the pharmacokinetic profile of this compound after a single subcutaneous dose.

Animals: Male Sprague-Dawley rats (n=3-5 per time point).

Dose: A single subcutaneous injection of this compound at a predetermined dose (e.g., 10 mg/kg).

Procedure:

  • Dosing: Administer the this compound solution subcutaneously as described in the protocol above.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and elimination half-life.

PK_Study_Design cluster_0 Study Phases Acclimatization Acclimatization of Animals Dosing Subcutaneous Dosing of this compound Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalysis of Plasma Samples (LC-MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Logical Flow of a Pharmacokinetic Study.

Conclusion

This document provides a foundational guide for the subcutaneous administration of this compound (L-4F) in animal studies. Due to the limited availability of specific pharmacokinetic and toxicity data, especially for rats and rabbits, it is imperative that researchers conduct pilot studies to establish safe and effective dosing regimens for their specific experimental models. Adherence to institutional animal care and use guidelines is mandatory for all procedures.

References

Application Notes and Protocols for In Vivo Research Using APL180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, also known as L-4F, is a synthetic peptide that mimics the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] As an apoA-I mimetic, this compound has demonstrated potential therapeutic effects in cardiovascular diseases by binding to lipids, reducing inflammation, and improving the function of HDL.[3][4] Preclinical in vivo studies are essential to further elucidate the therapeutic potential and mechanism of action of this compound. These application notes provide a comprehensive guide for the preparation and use of this compound in preclinical animal models of atherosclerosis.

Mechanism of Action

This compound is an 18-amino acid peptide designed to form a class A amphipathic helix, similar to the helices found in apoA-I.[5] This structure allows this compound to bind to lipids and exert several beneficial effects:

  • Lipid Binding and HDL Remodeling: this compound can associate with HDL particles, promoting the formation of pre-β HDL, which is crucial for initiating reverse cholesterol transport.[6]

  • Anti-inflammatory Properties: this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[7]

  • Improvement of HDL Function: By binding to oxidized lipids, this compound can improve the anti-inflammatory and antioxidant properties of HDL.[8]

  • Promotion of Reverse Cholesterol Transport: this compound enhances the capacity of plasma to support cholesterol efflux from macrophages, a key step in reverse cholesterol transport.[9]

Signaling Pathway

The therapeutic effects of this compound in atherosclerosis are primarily mediated through its interaction with lipid metabolism and inflammatory pathways. A simplified representation of its mechanism is depicted below.

cluster_0 This compound (L-4F) Intervention cluster_1 Cellular and Molecular Effects cluster_2 Physiological Outcomes This compound This compound OxidizedLipids Oxidized Lipids This compound->OxidizedLipids Binds to HDL HDL Particles This compound->HDL Interacts with InflammatoryCytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) This compound->InflammatoryCytokines Reduces PreBetaHDL Pre-β HDL Formation HDL->PreBetaHDL Promotes CholesterolEfflux Increased Cholesterol Efflux PreBetaHDL->CholesterolEfflux Macrophages Macrophages Macrophages->CholesterolEfflux From Inflammation Reduced Inflammation InflammatoryCytokines->Inflammation ReverseCholesterolTransport Enhanced Reverse Cholesterol Transport CholesterolEfflux->ReverseCholesterolTransport Atherosclerosis Reduced Atherosclerosis ReverseCholesterolTransport->Atherosclerosis Inhibits Inflammation->Atherosclerosis Contributes to Start Start AnimalModel Select Animal Model (e.g., ApoE-/- mice) Start->AnimalModel Acclimatization Acclimatization (1-2 weeks) AnimalModel->Acclimatization DietInduction Induce Atherosclerosis (High-Fat Diet) Acclimatization->DietInduction Grouping Randomize into Treatment Groups (Vehicle vs. This compound) DietInduction->Grouping Treatment This compound Administration (e.g., daily injection) Grouping->Treatment Monitoring Monitor Body Weight & Health Treatment->Monitoring Endpoint Endpoint (e.g., 12 weeks) Treatment->Endpoint Monitoring->Endpoint Euthanasia Euthanasia & Sample Collection Endpoint->Euthanasia AortaDissection Aorta & Heart Dissection Euthanasia->AortaDissection BloodAnalysis Blood Sample Analysis (Lipids, Cytokines) Euthanasia->BloodAnalysis LesionQuantification Atherosclerotic Lesion Quantification AortaDissection->LesionQuantification DataAnalysis Data Analysis & Interpretation LesionQuantification->DataAnalysis BloodAnalysis->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols: APL180 Dosage Recommendations for Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, also known as L-4F, is a synthetic peptide mimic of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] Preclinical studies have suggested that this compound possesses anti-inflammatory and antioxidant properties by binding to oxidized lipids with high affinity, potentially offering therapeutic benefits in cardiovascular diseases.[2][3] These application notes provide a summary of dosage recommendations derived from clinical studies of this compound in patients with coronary heart disease, along with detailed experimental protocols and an overview of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the dosage regimens and key biomarker findings from clinical trials involving this compound in patients with cardiovascular disease.

Table 1: this compound Intravenous (IV) Infusion Dosage in Coronary Heart Disease Patients

Dose GroupDosageDurationStudy PopulationKey Findings
13 mg7 daily infusionsCoronary Heart Disease (CHD) PatientsWell tolerated.[2] Paradoxical increase in hs-CRP at 8 hours post-dose on day 7.[3]
210 mg7 daily infusionsCHD PatientsWell tolerated.[2]
330 mg7 daily infusionsCHD PatientsWell tolerated.[2] 49% increase in hs-CRP levels after seven infusions (P < 0.05 vs placebo).[1][2][3]
4100 mg7 daily infusionsCHD PatientsWell tolerated.[2] Statistically significant increase in IL-6 at 12 hours post-dose (single dose).[3]

Table 2: this compound Subcutaneous (SC) Injection Dosage in Coronary Heart Disease Patients

Dose GroupDosageDurationStudy PopulationKey Findings
110 mg28 daily injectionsCoronary Heart Disease (CHD) PatientsWell tolerated.[2]
230 mg28 daily injectionsCHD PatientsWell tolerated.[2] Trend for hs-CRP increase.[1][2][3] Significant increase in IL-6 levels 8 hours after the dose on day 28.[3]

Table 3: Pharmacokinetic Parameters of this compound

Administration RouteMean Maximal Plasma Concentration (Cmax)
Intravenous (IV) Infusion2,907 ng/ml[1][2][3]
Subcutaneous (SC) Injection395 ng/ml[1][2][3]

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Patients with Coronary Heart Disease

This protocol is based on a randomized, double-blind, placebo-controlled, multiple-ascending dose study.[4]

1. Subject Population:

  • Patients with diagnosed coronary heart disease (CHD) or a CHD equivalent.[4]

2. Materials:

  • This compound (L-4F) lyophilized powder.

  • Sterile trehalose-phosphate buffer (placebo).[2]

  • Sterile water for injection (SWFI).[2]

3. Preparation of this compound Solution:

  • Reconstitute the lyophilized this compound powder with SWFI to achieve the desired concentrations (e.g., 0.2 mg/ml or 3 mg/ml).[2]

  • The placebo, consisting of lyophilized trehalose-phosphate buffer, should also be reconstituted with SWFI.[2]

4. Administration:

  • Administer the reconstituted this compound or placebo via intravenous infusion.

  • The study design involved seven daily infusions.[1][2][4]

5. Dosing Regimen:

  • The study evaluated single ascending doses in healthy volunteers and CHD patients, followed by multiple daily doses in CHD patients.[4]

  • Multiple daily doses administered to CHD patients were 3, 10, 30, and 100 mg.[4]

6. Monitoring and Endpoints:

  • Primary: Safety and tolerability.[4]

  • Secondary: Pharmacokinetics and effects on biomarkers of HDL function.[4]

  • Monitor for adverse events. In the described study, this compound was well tolerated.[1][2]

  • Collect blood samples to measure plasma levels of this compound and biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6).[1][3]

Protocol 2: Subcutaneous (SC) Administration of this compound in Patients with Coronary Heart Disease

This protocol is based on a clinical study involving daily subcutaneous injections.[1][2]

1. Subject Population:

  • Patients with diagnosed coronary heart disease.[1][2]

2. Materials:

  • This compound (L-4F) lyophilized powder.

  • Sterile trehalose-phosphate buffer (placebo).[2]

  • Sterile water for injection (SWFI).[2]

3. Preparation of this compound Solution:

  • Reconstitute the lyophilized this compound powder with SWFI to achieve the desired concentrations (e.g., 10 mg/ml or 30 mg/ml).[2]

  • The placebo should be reconstituted in the same manner.[2]

4. Administration:

  • Administer the reconstituted this compound or placebo via subcutaneous injection.

  • The study protocol involved daily injections for 28 days.[1][2]

5. Dosing Regimen:

  • The study evaluated daily doses of 10 mg and 30 mg.[3]

6. Monitoring and Endpoints:

  • Primary: Safety and tolerability.

  • Secondary: Effects on biomarkers of HDL function.

  • Monitor for adverse events. This compound was reported to be well tolerated.[1][2]

  • Collect blood samples for the analysis of hs-CRP and IL-6 levels.[3]

Mechanism of Action and Signaling Pathway

This compound is an apoA-I mimetic peptide designed to enhance the anti-atherogenic functions of HDL.[2] Its proposed mechanism of action involves the high-affinity binding to and removal of oxidized lipids from circulation and tissues.[2][3] By sequestering these pro-inflammatory molecules, this compound is thought to reduce inflammation and oxidative stress, key processes in the pathogenesis of atherosclerosis. However, clinical studies have shown that despite achieving plasma concentrations effective in animal models, in vivo treatment did not improve HDL functional biomarkers and paradoxically increased inflammatory markers like hs-CRP.[1][2][3]

APL180_Mechanism_of_Action cluster_circulation Circulation cluster_vessel_wall Vessel Wall Oxidized_Lipids Oxidized Lipids APL180_Complex This compound-Oxidized Lipid Complex Oxidized_Lipids->APL180_Complex Inflammation Inflammation Oxidized_Lipids->Inflammation Promotes This compound This compound This compound->Oxidized_Lipids Binds with high affinity This compound->APL180_Complex HDL HDL APL180_Complex->HDL Transfers to HDL (Proposed) APL180_Complex->Inflammation Inhibits (Hypothesized) Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Leads to

Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study evaluating the effects of this compound.

APL180_Clinical_Trial_Workflow Start Patient Screening (Coronary Heart Disease) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm This compound Administration (IV or SC) Randomization->Treatment_Arm Treatment Group Placebo_Arm Placebo Administration Randomization->Placebo_Arm Control Group Monitoring Safety & Tolerability Monitoring Treatment_Arm->Monitoring Placebo_Arm->Monitoring Data_Collection Blood Sample Collection (Pharmacokinetics & Biomarkers) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Workflow for an this compound clinical trial.

References

Application Notes and Protocols for APL180 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

APL180, an 18-amino acid peptide, is a mimetic of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] Its mechanism of action is primarily attributed to its high affinity for binding oxidized lipids, which are key mediators of inflammation in various disease processes, including atherosclerosis.[3] In the context of primary cell culture, this compound serves as a valuable tool to investigate cellular mechanisms of inflammation, lipid metabolism, and endothelial function. These application notes provide detailed protocols for utilizing this compound in primary cell culture experiments, with a focus on human aortic endothelial cells (HAECs), a critical cell type in cardiovascular research.

Key Applications

  • Anti-inflammatory studies: Assessing the ability of this compound to inhibit inflammatory responses in primary cells stimulated with pro-inflammatory agents like oxidized low-density lipoprotein (oxLDL) or lipopolysaccharide (LPS).

  • Endothelial function assays: Investigating the effects of this compound on endothelial nitric oxide synthase (eNOS) activity and the production of nitric oxide (NO), a key regulator of vascular tone and health.[1]

  • Lipid metabolism research: Studying the interaction of this compound with cellular lipids and its impact on lipid uptake, efflux, and oxidation.

  • Drug development: Evaluating the efficacy of this compound and related compounds as potential therapeutics for inflammatory and cardiovascular diseases.

Data Presentation

Table 1: Dose-Dependent Effect of this compound (L-4F) on LDL-Induced Monocyte Chemotactic Activity in Human Aortic Endothelial Cells

This compound (L-4F) ConcentrationMonocyte Chemotactic Activity (Normalized)Reference
0 µM (LDL only)1.0[3]
4.3 nMSignificantly decreased (p < 0.001)[3]
0.43 µMReduced to levels of normal HDL[3]

Table 2: Effect of this compound (L-4F) on HDL Inflammatory Index (HII) in Plasma from End-Stage Renal Disease (ESRD) Patients (in vitro)

TreatmentHDL Inflammatory Index (HII)Reference
Sham-treated ESRD Plasma~2.0 - 3.0[4]
L-4F-treated ESRD Plasma~1.5 - 2.0[4]
Sham-treated Normal Plasma~0.4[4]
L-4F-treated Normal Plasma~0.2[4]

Experimental Protocols

Protocol 1: Assessment of this compound's Anti-inflammatory Activity using the HDL Inflammatory Index (HII) Assay in Human Aortic Endothelial Cells (HAECs)

This protocol details the methodology to quantify the anti-inflammatory effect of this compound by measuring its ability to inhibit LDL-induced monocyte chemotaxis.

Materials:

  • Primary Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human Low-Density Lipoprotein (LDL)

  • This compound (L-4F peptide)

  • Human monocytes (e.g., from peripheral blood mononuclear cells - PBMCs)

  • Fluorescent dye for monocyte labeling (e.g., Calcein-AM)

  • Chemotaxis chamber (e.g., Boyden chamber)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • HAEC Culture:

    • Culture HAECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed HAECs into the lower wells of a chemotaxis chamber and grow to confluence.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Prepare working solutions of this compound at various concentrations.

    • Prepare LDL and oxidized LDL (oxLDL) as the inflammatory stimulus.

  • Treatment of HAECs:

    • Wash confluent HAEC monolayers with serum-free medium.

    • Add fresh serum-free medium containing LDL (e.g., 100 µg/mL) with or without varying concentrations of this compound.

    • Include control wells with medium alone (negative control) and medium with LDL alone (positive control).

    • Incubate the cells for a specified period (e.g., 8 hours) to allow for the production of chemoattractants like monocyte chemoattractant protein-1 (MCP-1).[4]

  • Monocyte Chemotaxis Assay:

    • Isolate human monocytes from fresh human blood.

    • Label the monocytes with a fluorescent dye according to the manufacturer's protocol.

    • After the incubation period of the HAECs, collect the conditioned media (supernatants) from each well.

    • Place the conditioned media in the lower chamber of the chemotaxis plate.

    • Add the fluorescently labeled monocytes to the upper chamber, which is separated from the lower chamber by a porous membrane.

    • Incubate the chemotaxis chamber for a period sufficient for monocyte migration (e.g., 2-4 hours) at 37°C.

  • Quantification:

    • After incubation, carefully remove the non-migrated cells from the top of the membrane.

    • Measure the fluorescence of the migrated cells on the underside of the membrane or in the lower chamber using a fluorescence plate reader.

    • The HDL Inflammatory Index (HII) is calculated by normalizing the monocyte chemotaxis in the presence of LDL and the test substance (this compound) to the chemotaxis induced by LDL alone. An HII value < 1.0 indicates an anti-inflammatory effect.[5]

Protocol 2: Evaluation of this compound's Effect on Endothelial Nitric Oxide Synthase (eNOS) Activity

This protocol outlines a method to assess the impact of this compound on NO production in primary endothelial cells.

Materials:

  • Primary Endothelial Cells (e.g., HAECs or Bovine Aortic Endothelial Cells - BAECs)[1]

  • Endothelial Cell Growth Medium

  • This compound (L-4F peptide)

  • LDL

  • A23187 (calcium ionophore to stimulate eNOS)

  • Nitric Oxide (NO) detection kit (e.g., Griess reagent-based assay or a fluorescent NO sensor)

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Culture endothelial cells to confluence in 24- or 48-well plates.

    • Pre-treat the cells with this compound at desired concentrations for a specified time.

    • Treat the cells with LDL with or without this compound.

    • Include appropriate controls (untreated cells, cells treated with LDL alone, cells treated with this compound alone).

  • Stimulation of NO Production:

    • After treatment, wash the cells with a suitable buffer.

    • Stimulate the cells with a calcium ionophore like A23187 to activate eNOS.[1]

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay or a more sensitive fluorescent NO detection kit, following the manufacturer's instructions.

  • Data Normalization:

    • Lyse the cells in the wells and determine the total protein concentration using a standard protein assay.

    • Normalize the measured NO levels to the total protein concentration in each well to account for any variations in cell number.

Visualizations

Signaling_Pathway_this compound cluster_cell Inside Endothelial Cell This compound This compound (L-4F) Oxidized_Lipids Oxidized Lipids This compound->Oxidized_Lipids Binds and Sequesters PI3K PI3K This compound->PI3K Activates eNOS_coupling eNOS Coupling This compound->eNOS_coupling Promotes Inflammation Inflammation (e.g., MCP-1 production) Oxidized_Lipids->Inflammation Induces eNOS_uncoupling eNOS Uncoupling Oxidized_Lipids->eNOS_uncoupling Promotes Akt Akt PI3K->Akt ERK ERK Akt->ERK HIF1a HIF-1α ERK->HIF1a Endothelial_Cell Endothelial Cell Superoxide_Production Superoxide (B77818) (O2-) Production eNOS_uncoupling->Superoxide_Production Leads to NO_Production Nitric Oxide (NO) Production eNOS_coupling->NO_Production Leads to

Caption: this compound Signaling Pathways in Endothelial Cells.

Experimental_Workflow_HII_Assay start Start: Culture HAECs to Confluence treat Treat HAECs with LDL ± this compound (8 hours) start->treat collect Collect Conditioned Media treat->collect chemotaxis Perform Monocyte Chemotaxis Assay (2-4 hours) collect->chemotaxis label_mono Isolate and Fluorescently Label Human Monocytes label_mono->chemotaxis quantify Quantify Monocyte Migration (Fluorescence Measurement) chemotaxis->quantify calculate Calculate HDL Inflammatory Index (HII) quantify->calculate end End: Assess Anti-inflammatory Effect calculate->end

References

Application Notes and Protocols: APL180 (L-4F) for Atherosclerosis and Related Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL180, also known as L-4F, is an 18-amino acid apolipoprotein A-I (apoA-I) mimetic peptide designed to emulate the anti-atherogenic and anti-inflammatory properties of native apoA-I.[1][2] this compound is synthesized from L-amino acids and acts by binding with high affinity to oxidized lipids, which are key drivers in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][3] Preclinical and clinical studies have investigated the potential of this compound to modulate lipid metabolism, reduce inflammation, and impact cardiovascular disease. These application notes provide a comprehensive overview of the experimental design for this compound clinical trials, including detailed protocols for key experiments and a summary of relevant data.

Mechanism of Action

This compound's primary mechanism of action is its ability to sequester oxidized phospholipids (B1166683) and fatty acid hydroperoxides, thereby preventing their pro-inflammatory effects.[1] This action is attributed to its class A amphipathic helical structure, which allows it to bind lipids. By binding to these lipids, this compound is thought to improve the function of high-density lipoprotein (HDL) and promote reverse cholesterol transport. In preclinical models, L-4F has been shown to reduce the formation of atherosclerotic lesions.[2]

cluster_0 This compound (L-4F) Mechanism of Action OxidizedLipids Oxidized Lipids (e.g., Oxidized Phospholipids) Macrophages Macrophages OxidizedLipids->Macrophages Promotes inflammation This compound This compound (L-4F) This compound->OxidizedLipids Binds with high affinity HDL High-Density Lipoprotein (HDL) This compound->HDL Improves function HDL->Macrophages Promotes cholesterol efflux Macrophages->HDL Reverse Cholesterol Transport AtheroscleroticPlaque Atherosclerotic Plaque Macrophages->AtheroscleroticPlaque Contributes to formation

Proposed mechanism of action for this compound (L-4F).

Preclinical Studies

A variety of animal models have been utilized to investigate the efficacy and mechanism of this compound. These models are crucial for establishing proof-of-concept before advancing to human clinical trials.

Animal Models

Commonly used animal models for atherosclerosis research include:

  • Apolipoprotein E deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, making them a widely used model.[4][5][6]

  • Low-density lipoprotein receptor (LDLr) knockout mice: These mice develop atherosclerosis when fed a high-fat, high-cholesterol diet.[4][5]

  • db/db mice: This is a model of type 2 diabetes and is used to study the effects of this compound on diabetic complications, including cardiovascular dysfunction.[7]

  • Non-human primates: Aged non-human primates can develop drusen and other features of age-related macular degeneration, providing a model to study lipid deposition in the eye.[1]

Preclinical Data Summary
Study TypeAnimal ModelThis compound (L-4F) DoseKey FindingsReference
Atherosclerosis LDLR-/-ApoB100/100 mice100 µ g/mouse Blocked sphingomyelinase-induced LDL aggregation.[2]
Atherosclerosis ApoE-/- mice1 mg/kg subcutaneouslySignificantly reduced plasma levels of 15-HETE, 5-HETE, 13-HODE and 9-HODE.[8]
Diabetes db/db miceNot specifiedPrevented myocardial and coronary dysfunction; increased insulin (B600854) sensitivity and adiponectin levels.[7]
Ocular Disease Aged Non-human PrimatesEscalating intravitreal dosesReduced Bruch's membrane lipid and restored ultrastructure.[1]

Clinical Trials

Based on promising preclinical data, this compound has been evaluated in human clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with coronary heart disease.

Clinical Trial Design

Two key clinical studies have been conducted: an intravenous (IV) infusion study and a subcutaneous (SC) injection study.[3]

cluster_1 This compound Clinical Trial Workflow PatientScreening Patient Screening (Coronary Heart Disease) Randomization Randomization PatientScreening->Randomization IV_Arm Intravenous Infusion Arm Randomization->IV_Arm SC_Arm Subcutaneous Injection Arm Randomization->SC_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Dosing Dosing IV_Arm->Dosing SC_Arm->Dosing Placebo_Arm->Dosing FollowUp Follow-up and Assessments Dosing->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

A simplified workflow for this compound clinical trials.
Clinical Trial Data Summary

Trial IDRoute of AdministrationDoseDurationKey FindingsReference
NCT00568594 Intravenous (IV) Infusion3-100 mg7 daysWell tolerated; no significant improvement in HDL inflammatory index (HII); 49% increase in hs-CRP at 30 mg.[3][9]
NCT00907998 Subcutaneous (SC) Injection10 or 30 mg28 daysWell tolerated; no significant improvement in HII; trend for hs-CRP increase at 30 mg.[3]
Ex vivo study N/A150, 375, or 1000 ng/mlN/ASignificant dose-dependent improvement in HII when added to plasma from subjects.[3][9]

Experimental Protocols

Protocol 1: Determination of HDL-Inflammatory Index (HII)

Objective: To assess the anti-inflammatory properties of HDL before and after treatment with this compound.

Materials:

  • Human aortic endothelial cells

  • Patient plasma samples

  • LDL and HDL isolated from plasma

  • Monocyte chemoattractant protein-1 (MCP-1) ELISA kit

  • Cell culture reagents

Procedure:

  • Isolate HDL from patient plasma samples collected at baseline and post-treatment.

  • Culture human aortic endothelial cells to confluence in appropriate cell culture plates.

  • Treat the endothelial cells with a standard inflammatory stimulus (e.g., oxidized LDL) in the presence of patient HDL (pre- and post-treatment).

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the amount of MCP-1 in the supernatant using an ELISA kit.

  • The HDL-inflammatory index is calculated as the amount of MCP-1 produced in the presence of HDL divided by the amount produced in the absence of HDL. An HII less than 1.0 indicates an anti-inflammatory effect.

Protocol 2: Quantification of Atherosclerotic Lesions in Animal Models

Objective: To determine the effect of this compound on the development and progression of atherosclerosis in animal models.

Materials:

  • ApoE-/- or LDLr-/- mice

  • High-fat diet

  • This compound (L-4F)

  • Oil Red O stain

  • Microscope with imaging software

Procedure:

  • Feed mice a high-fat diet to induce atherosclerosis.

  • Administer this compound or placebo to the mice for a specified duration.

  • At the end of the treatment period, euthanize the mice and perfuse the vasculature.

  • Dissect the aorta and fix it in a suitable fixative.

  • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.

  • Capture images of the stained aorta.

  • Quantify the lesion area as a percentage of the total aortic surface area using imaging software.

  • Compare the lesion area between the this compound-treated and placebo-treated groups.

Conclusion

This compound (L-4F) has demonstrated anti-inflammatory and anti-atherogenic properties in a range of preclinical models. However, clinical trials in patients with coronary heart disease did not show a significant improvement in the HDL-inflammatory index, a key biomarker of HDL function, despite being well-tolerated.[3][9] An interesting finding was the ex vivo improvement in HII when this compound was directly added to patient plasma, suggesting that the in vivo delivery, metabolism, or mechanism of action may be more complex than initially understood.[3][9] Further research is warranted to explore alternative delivery methods, patient populations, and clinical endpoints to fully elucidate the therapeutic potential of this compound. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on novel therapies for cardiovascular and inflammatory diseases.

References

Application Notes and Protocols for Measuring the Effects of APL180 on HDL Inflammatory Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-density lipoprotein (HDL) is known for its role in reverse cholesterol transport, but it also possesses significant anti-inflammatory properties. The HDL inflammatory index (HII) is a functional measure of the anti-inflammatory capacity of HDL. An HII value less than 1.0 indicates anti-inflammatory HDL, while a value greater than 1.0 suggests pro-inflammatory activity.[1][2] APL180, an apolipoprotein A-I (apoA-I) mimetic peptide, was developed to enhance the anti-inflammatory and other protective functions of HDL.[3][4] These application notes provide detailed protocols to assess the in vitro and ex vivo effects of this compound on the HDL inflammatory index and other related HDL functions.

This compound: Mechanism of Action

This compound, also known as L-4F, is a synthetic peptide designed to mimic the action of apoA-I, the primary protein component of HDL.[3][4] Its proposed mechanism of action is centered on its high affinity for binding oxidized lipids, which are key drivers of inflammation in the artery wall.[3] By sequestering these lipids, this compound is hypothesized to improve the anti-inflammatory function of HDL. While animal studies and ex vivo experiments with human plasma have shown promise, in vivo clinical trials in patients with coronary heart disease did not demonstrate an improvement in HDL functional biomarkers after intravenous or subcutaneous administration of this compound.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound (L-4F) on HDL function.

Table 1: Ex Vivo Effect of L-4F on HDL Inflammatory Index (HII) in Plasma from Subjects Prior to L-4F Treatment [3][4]

L-4F Concentration (ng/mL)Mean HII ImprovementStatistical Significance
150Dose-dependent decreaseSignificant
375Dose-dependent decreaseSignificant
1,000Dose-dependent decreaseSignificant

Table 2: In Vivo Effects of this compound on HDL Functional Biomarkers in Patients with Coronary Heart Disease [1][3][4][5]

Treatment GroupChange in HDL Inflammatory Index (HII)Change in Paraoxonase-1 (PON1) ActivityChange in hs-CRP
This compound (IV, 30 mg for 7 days)No significant improvementNo significant improvement49% increase (p < 0.05 vs. placebo)
This compound (SC, 30 mg for 28 days)No significant improvementNo significant improvementTrend towards an increase
PlaceboNo significant changeNo significant changeNo significant change

Experimental Protocols

Measurement of HDL Inflammatory Index (HII)

This protocol details the cell-based assay to determine the HDL inflammatory index. The principle of this assay is to measure the ability of a test HDL sample to inhibit the LDL-induced migration of monocytes, a key event in the development of atherosclerosis.[6]

a. Materials and Reagents:

  • Human Aortic Endothelial Cells (HAECs)

  • Standard LDL (sLDL) from healthy donors

  • Human peripheral blood monocytes from healthy donors

  • HDL isolated from patient/subject plasma (e.g., by ultracentrifugation or precipitation)

  • This compound (L-4F) peptide

  • Cell culture medium (e.g., M199) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and L-glutamine

  • Boyden chambers for chemotaxis assay

  • Reagents for monocyte isolation (e.g., Ficoll-Paque)

b. Experimental Workflow:

HII_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis isolate_hdl Isolate HDL from Plasma treat_hdl Incubate HDL with or without this compound isolate_hdl->treat_hdl isolate_monocytes Isolate Human Monocytes chemotaxis Perform Monocyte Chemotaxis Assay isolate_monocytes->chemotaxis culture_haec Culture HAECs to Confluence coculture Co-culture HAECs with sLDL and Test HDL culture_haec->coculture treat_hdl->coculture coculture->chemotaxis quantify Quantify Migrated Monocytes chemotaxis->quantify calculate_hii Calculate HDL Inflammatory Index quantify->calculate_hii PON1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_samples Prepare Plasma/Serum Samples and Standards treat_samples Add Samples/Standards to 96-well Plate prep_samples->treat_samples add_substrate Add Fluorogenic PON1 Substrate treat_samples->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex/Em = 368/460 nm) incubate->read_fluorescence calculate_activity Calculate PON1 Activity read_fluorescence->calculate_activity CEC_Workflow cluster_prep Cell Preparation and Loading cluster_efflux Cholesterol Efflux cluster_quantification Quantification cluster_analysis Data Analysis differentiate Differentiate THP-1 Monocytes to Macrophages load_cholesterol Load Macrophages with Labeled Cholesterol differentiate->load_cholesterol add_acceptors Incubate with HDL/ApoB-depleted Serum ± this compound load_cholesterol->add_acceptors measure_media Measure Labeled Cholesterol in Media add_acceptors->measure_media measure_cells Measure Labeled Cholesterol in Cell Lysate add_acceptors->measure_cells calculate_efflux Calculate Percent Cholesterol Efflux measure_media->calculate_efflux measure_cells->calculate_efflux HDL_Signaling cluster_hdl HDL Particle cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response hdl HDL abca1 ABCA1 hdl->abca1 efflux nfkb_inhibition NF-κB Inhibition hdl->nfkb_inhibition inhibits oxidized lipid signaling apoA1 ApoA-I srbi SR-BI apoA1->srbi binds s1p S1P s1pr S1P Receptor s1p->s1pr binds pi3k_akt PI3K/Akt Pathway srbi->pi3k_akt s1pr->pi3k_akt enose eNOS Activation pi3k_akt->enose no_production ↑ Nitric Oxide Production enose->no_production adhesion_molecules ↓ Adhesion Molecule Expression (VCAM-1, ICAM-1) nfkb_inhibition->adhesion_molecules anti_inflammatory Anti-inflammatory Effects no_production->anti_inflammatory adhesion_molecules->anti_inflammatory

References

Troubleshooting & Optimization

Technical Support Center: APL180 Treatment and HDL Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of APL180 (L-4F) on High-Density Lipoprotein (HDL) function.

Frequently Asked Questions (FAQs)

Q1: We are using this compound, an apolipoprotein A-I (apoA-I) mimetic peptide, in our experiments but are not observing the expected improvement in HDL function. Why might this be the case?

A1: This is a critical observation that aligns with findings from clinical trials. While this compound (also known as L-4F) was designed to mimic the function of apoA-I and has shown promise in animal models and ex vivo studies, it did not improve key biomarkers of HDL function in human clinical trials involving patients with coronary heart disease.[1][2] Several factors could contribute to this discrepancy between preclinical/ex vivo results and clinical outcomes.

Potential reasons for the lack of improvement in HDL function in vivo include:

  • Complex In Vivo Milieu: The in vivo environment is significantly more complex than controlled in vitro or ex vivo settings. Factors such as interactions with other plasma components, cellular interactions, and metabolic processes could alter the activity of this compound.

  • Pharmacokinetics and Bioavailability: While plasma levels of L-4F achieved in clinical trials were comparable to those effective in animal models, the distribution, metabolism, and clearance in humans may differ, affecting its interaction with HDL particles.[2]

  • Unanticipated Pro-inflammatory Effects: Paradoxically, intravenous administration of L-4F led to an increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[2] This pro-inflammatory response could counteract any potential beneficial effects on HDL function.

  • Differences in HDL Particle Composition: The composition and function of HDL particles can vary significantly between individuals and in different disease states. The HDL in patients with cardiovascular disease may be "dysfunctional" and less responsive to the action of mimetic peptides.

Q2: Our ex vivo experiments with this compound added to plasma samples show a significant improvement in the HDL inflammatory index (HII). Why doesn't this translate to our in vivo models?

A2: The discrepancy you're observing between your ex vivo and in vivo results is a key finding reported in the clinical evaluation of L-4F.[1][2] In an ex vivo setting, the addition of L-4F to plasma from subjects before treatment resulted in a significant, dose-dependent improvement in the HDL-inflammatory index (HII).[2]

This suggests that under controlled conditions where this compound can directly interact with HDL particles in a static environment, it is effective at improving this specific biomarker of HDL function. However, the dynamic and complex biological system in vivo introduces variables that are not present ex vivo. The previously mentioned factors, such as unexpected pro-inflammatory responses and complex pharmacokinetics, are likely responsible for the observed difference.

Troubleshooting Guide

Issue: No improvement in HDL function observed after this compound treatment in an in vivo animal model.

If you are not observing the expected improvements in HDL function in your animal models, consider the following troubleshooting steps:

  • Verify this compound Integrity and Formulation:

    • Ensure the peptide is correctly folded and formulated. Improper handling or storage can affect its activity.

    • Confirm the purity and concentration of your this compound stock solution.

  • Review Dosing and Administration Route:

    • Compare your dosing regimen and administration route (e.g., intravenous, subcutaneous) to those used in published studies that reported positive outcomes in animal models.[2]

    • Plasma concentrations of the peptide should be measured to ensure they reach levels reported to be effective.

  • Assess Inflammatory Markers:

    • Measure systemic inflammatory markers such as hs-CRP or serum amyloid A (SAA) in your animal models. An increase in these markers could indicate a pro-inflammatory response that may negate the beneficial effects on HDL.[2]

  • Characterize HDL Subfractions:

    • The effect of this compound might be specific to certain HDL subfractions. Analyze the distribution and composition of HDL particles before and after treatment.

  • Consider the Animal Model:

    • The lipid metabolism and inflammatory responses can differ significantly between animal species. The specific animal model used may influence the outcome.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on this compound (L-4F).

Table 1: Plasma Concentrations of L-4F in Human Clinical Trials [2]

Administration RouteDoseMean Maximal Plasma Concentration (Cmax)
Intravenous (IV) Infusion30 mg2,907 ng/ml
Subcutaneous (SC) Injection30 mg395 ng/ml

Table 2: Effect of L-4F on HDL Functional Biomarkers In Vivo [2]

BiomarkerTreatment GroupChange from BaselineStatistical Significance
HDL-Inflammatory Index (HII)L-4F (IV and SC)No improvementNot significant
Paraoxonase ActivityL-4F (IV and SC)No improvementNot significant
hs-CRP30 mg L-4F (IV, 7 days)49% increaseP < 0.05 (vs. placebo)

Table 3: Effect of L-4F on HDL-Inflammatory Index (HII) Ex Vivo [2]

L-4F ConcentrationImprovement in HIIStatistical Significance
150 ng/mlDose-dependentSignificant
375 ng/mlDose-dependentSignificant
1,000 ng/mlDose-dependentSignificant

Experimental Protocols

1. HDL-Inflammatory Index (HII) Assay

The HDL-inflammatory index (HII) measures the ability of HDL to inhibit the induction of monocyte chemoattractant protein-1 (MCP-1) by oxidized LDL in human aortic endothelial cells.

  • Cell Culture: Human aortic endothelial cells are cultured to confluence in appropriate media.

  • Treatment:

    • LDL is isolated from human plasma and oxidized by exposure to copper sulfate.

    • HDL is isolated from the plasma of subjects before and after treatment with this compound.

    • Endothelial cells are pre-incubated with the subject's HDL.

    • The cells are then challenged with oxidized LDL.

  • Measurement: The amount of MCP-1 secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The HII is calculated as the ratio of MCP-1 produced in the presence of HDL to the MCP-1 produced in the absence of HDL. An HII value greater than 1.0 indicates pro-inflammatory HDL, while a value less than 1.0 indicates anti-inflammatory HDL.

2. Paraoxonase (PON1) Activity Assay

Paraoxonase-1 is an HDL-associated enzyme with antioxidant properties. Its activity can be measured spectrophotometrically.

  • Principle: The assay measures the rate of hydrolysis of paraoxon (B1678428) or phenyl acetate (B1210297) by PON1 in the sample.

  • Procedure:

    • A plasma or serum sample is added to a reaction buffer containing a substrate (e.g., paraoxon).

    • The hydrolysis of the substrate leads to the formation of a product (e.g., p-nitrophenol) that absorbs light at a specific wavelength.

    • The change in absorbance over time is measured using a spectrophotometer.

  • Calculation: The PON1 activity is calculated from the rate of product formation and expressed in units per milliliter (U/ml).

Visualizations

G cluster_0 This compound's Theoretical Mechanism of Action on HDL This compound This compound (ApoA-I Mimetic) HDL Dysfunctional HDL This compound->HDL Binds to and remodels HDL ImprovedHDL Functional HDL HDL->ImprovedHDL Efflux Increased Cholesterol Efflux ImprovedHDL->Efflux AntiOx Enhanced Anti-Oxidative Activity (e.g., PON1) ImprovedHDL->AntiOx AntiInflam Improved Anti-Inflammatory Properties (e.g., lower HII) ImprovedHDL->AntiInflam Athero Reduced Atherosclerosis Efflux->Athero AntiOx->Athero AntiInflam->Athero

Caption: Theoretical pathway of this compound improving HDL function.

G cluster_1 Troubleshooting Workflow: this compound In Vivo Experiments Start Start: No improvement in HDL function observed CheckPeptide 1. Verify this compound Integrity and Formulation Start->CheckPeptide CheckDose 2. Review Dosing and Administration Protocol CheckPeptide->CheckDose MeasurePK 3. Measure Plasma This compound Concentration CheckDose->MeasurePK AssessInflam 4. Measure Systemic Inflammatory Markers (e.g., hs-CRP) MeasurePK->AssessInflam AnalyzeHDL 5. Characterize HDL Subfractions and Composition AssessInflam->AnalyzeHDL ConsiderModel 6. Re-evaluate Animal Model Suitability AnalyzeHDL->ConsiderModel End Conclusion: Identify potential confounding factors ConsiderModel->End

Caption: Troubleshooting guide for this compound in vivo studies.

G cluster_2 Potential Reasons for In Vivo vs. Ex Vivo Discrepancy ExVivo Ex Vivo Success: - Direct interaction with HDL - Controlled environment - Improved HII InVivo In Vivo Failure: - No improvement in HII - No change in PON1 activity ExVivo->InVivo Discrepancy Reason1 Complex Plasma Milieu: Interactions with other proteins InVivo->Reason1 is influenced by Reason2 Pharmacokinetics: Altered distribution/clearance InVivo->Reason2 is influenced by Reason3 Pro-inflammatory Response: Increased hs-CRP InVivo->Reason3 is influenced by Reason4 Dysfunctional HDL In Vivo: Resistant to remodeling InVivo->Reason4 is influenced by

Caption: Factors contributing to this compound's varied efficacy.

References

Technical Support Center: APL180 and hs-CRP Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter a paradoxical increase in high-sensitivity C-reactive protein (hs-CRP) during experiments with APL180 infusion.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an apolipoprotein A-I (apoA-I) mimetic peptide, also known to as L-4F.[1] It is a synthetic peptide designed to mimic the functions of apoA-I, a key component of high-density lipoprotein (HDL), often referred to as "good cholesterol."

Q2: What is the intended therapeutic goal of this compound?

The primary goal of developing this compound and other apoA-I mimetics is to leverage the protective properties of HDL. These properties include promoting reverse cholesterol transport and exerting anti-inflammatory and antioxidant effects, which are considered beneficial in the context of cardiovascular disease.[1]

Q3: Is an increase in hs-CRP an expected outcome of this compound infusion?

No, an increase in hs-CRP is not an expected outcome and is, in fact, considered a paradoxical effect. Given that this compound is designed to have anti-inflammatory properties, a decrease or no change in the inflammatory marker hs-CRP would be anticipated.

Q4: What evidence exists for a paradoxical increase in hs-CRP with this compound infusion?

A clinical study involving patients with coronary heart disease observed a significant paradoxical increase in hs-CRP levels after treatment with this compound. Specifically, there was a 49% increase in hs-CRP levels after seven daily intravenous infusions of 30 mg of this compound when compared with a placebo group.[1] A trend toward an increase in hs-CRP was also noted in subjects who received the drug via subcutaneous injection for 28 days.[1]

Q5: What is the proposed mechanism for this paradoxical increase in hs-CRP?

The precise mechanism for the paradoxical increase in hs-CRP following this compound infusion has not been fully elucidated in the available literature. The observed effect is described as paradoxical because it contradicts the expected anti-inflammatory action of an apoA-I mimetic.[1] It is possible that this compound may trigger unforeseen signaling pathways that lead to a pro-inflammatory response in certain contexts.

Q6: What should I do if I observe an unexpected increase in hs-CRP in my experiment?

If you observe an increase in hs-CRP, it is crucial to first rule out any experimental artifacts. This includes verifying the purity of the this compound compound, ensuring the absence of contaminants like endotoxins, and confirming the accuracy and reproducibility of your hs-CRP assay with appropriate controls. If these factors are controlled for, the observation may be consistent with the documented paradoxical effect of this compound.

Q7: Were other inflammatory markers affected in the this compound clinical studies?

In addition to the significant increase in hs-CRP, the clinical study of this compound also noted a trend toward an increase in Interleukin-6 (IL-6) levels following multiple doses.[1] IL-6 is a pro-inflammatory cytokine that is a known key stimulator of CRP production in the liver.[2]

Troubleshooting Guide: Paradoxical hs-CRP Increase

Issue: An unexpected and significant increase in hs-CRP levels is observed in subjects following the administration of this compound.

Possible CauseSuggested Action
Paradoxical Drug Effect This is a documented, though not fully understood, effect of this compound. A 49% increase in hs-CRP was observed in a clinical trial with daily 30 mg IV infusions.[1] Review the cited literature and consider this a potential outcome in your experimental design and data interpretation.
Product Contamination The this compound peptide preparation may be contaminated with pro-inflammatory substances such as endotoxins. Ensure you are using a highly purified form of this compound from a reputable source. Perform a limulus amebocyte lysate (LAL) test to check for endotoxin (B1171834) contamination in your peptide stock.
Assay Variability/Error The hs-CRP measurement itself could be subject to variability or error. Re-run the assay with appropriate positive and negative controls. Ensure that sample collection, processing, and storage protocols were followed correctly to maintain sample integrity.
Experimental Conditions The dosage, route of administration, or infusion rate might influence this paradoxical effect. Review your experimental protocol and compare it to published studies. Consider if any parameters could be modified in subsequent experiments to investigate their impact on the hs-CRP response.
Subject-Specific Response The inflammatory response could be specific to the patient population or animal model being studied. The initial finding was in patients with coronary heart disease who were on stable statin therapy.[1] Consider the baseline inflammatory state and other characteristics of your subjects.

Quantitative Data Summary

The following table summarizes the key paradoxical inflammatory marker changes observed in a clinical study of this compound (L-4F).

BiomarkerAdministration RouteDoseDurationResult
hs-CRP Intravenous (IV)30 mg7 daily infusions49% increase (P < 0.05 vs. placebo)[1]
hs-CRP Subcutaneous (SC)30 mg28 daily injectionsTrend towards an increase[1]
IL-6 Multiple Doses (IV/SC)Not specified7 or 28 daysTrend towards an increase[1]

Experimental Protocols

Protocol: Intravenous Infusion of this compound and Biomarker Analysis

This protocol is based on the methodology described in the clinical trial of L-4F (this compound).[1]

  • Preparation of this compound Infusion:

    • This compound (L-4F) is provided as a lyophilized powder in a sterile trehalose-phosphate buffer.

    • Prior to administration, reconstitute the lyophilized powder with sterile water for injection (SWFI) to the desired concentration (e.g., 0.2 mg/ml or 3 mg/ml).

    • Placebo should consist of the same lyophilized trehalose-phosphate buffer reconstituted with SWFI.

    • Multiple vials may be pooled to achieve the final required dose for infusion.

  • Subject Population:

    • The original study was conducted in patients with coronary heart disease (CHD) or CHD equivalents on a stable statin dose.[1]

  • Administration:

    • Administer the prepared this compound solution or placebo daily via intravenous (IV) infusion.

    • The study that observed the paradoxical hs-CRP increase used a 7-day dosing regimen.[1]

  • Biomarker Measurement:

    • Collect blood samples at baseline (before the first infusion) and at specified time points during and after the treatment period.

    • Process the blood samples to obtain plasma or serum for analysis.

    • Measure hs-CRP levels using a validated high-sensitivity immunoassay.

    • Measure IL-6 levels using a suitable immunoassay (e.g., ELISA).

  • Data Analysis:

    • Compare the change in hs-CRP and IL-6 levels from baseline between the this compound treatment groups and the placebo group.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Visualizations

G cluster_0 This compound Infusion and hs-CRP Pathway This compound This compound (L-4F Infusion) UnknownMech Undetermined Cellular Mechanism(s) This compound->UnknownMech Paradoxical Effect Cytokine Increased Release of Pro-inflammatory Cytokines (e.g., IL-6) UnknownMech->Cytokine Liver Liver (Hepatocytes) Cytokine->Liver Stimulation hsCRP Increased Synthesis and Secretion of hs-CRP Liver->hsCRP Bloodstream Elevated hs-CRP in Bloodstream hsCRP->Bloodstream

Caption: Hypothetical signaling pathway of the paradoxical hs-CRP increase with this compound.

G cluster_1 Experimental Workflow for this compound IV Study start Patient Recruitment (Coronary Heart Disease) randomization Randomization start->randomization groupA This compound IV Infusion (e.g., 30mg/day for 7 days) randomization->groupA groupB Placebo IV Infusion (Vehicle Control) randomization->groupB sampling Blood Sampling (Baseline and Post-Infusion) groupA->sampling groupB->sampling analysis Biomarker Analysis (hs-CRP, IL-6) sampling->analysis end Data Comparison and Statistical Analysis analysis->end

Caption: Workflow for a clinical study investigating this compound's effect on hs-CRP.

References

Troubleshooting APL180 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: APL180

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of this compound, a selective inhibitor of the MEK1/2 pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

For initial stock solutions, we recommend using high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of up to 50 mM. For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q2: I'm observing precipitation of this compound when diluting my DMSO stock into aqueous media for cell-based assays. What can I do?

This is a common issue when diluting a compound from a high-concentration organic stock into a buffered aqueous solution where its solubility is significantly lower. To mitigate this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay medium.

  • Use a Surfactant: Consider including a biocompatible surfactant, such as Tween-20 or Pluronic F-68, at a low concentration (e.g., 0.01% - 0.1%) in your final assay buffer to improve solubility.

  • Pre-warm the Medium: Gently warming your aqueous medium to 37°C before adding the this compound stock can sometimes help keep the compound in solution.

  • Increase Final DMSO Concentration: While not ideal for all cell types, increasing the final DMSO concentration in your culture medium to 0.5% or even 1% can enhance this compound solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

Q3: How stable is this compound in different conditions?

This compound is sensitive to pH extremes and photo-degradation. It is most stable in neutral pH (6.5-7.5) and when protected from light. Hydrolysis can occur under strongly acidic or basic conditions. For optimal stability in aqueous solutions, prepare fresh dilutions for each experiment from a frozen DMSO stock.

Troubleshooting Guides

Guide 1: Addressing this compound Solubility Issues

If you are encountering problems dissolving this compound, follow this workflow:

G cluster_assist start Start: this compound Powder solvent Reconstitute in Anhydrous DMSO (10-50 mM) start->solvent dissolved Complete Dissolution? solvent->dissolved yes Yes dissolved->yes  Yes no No dissolved->no No success Proceed with Experiment (Store at -80°C) yes->success assist Apply Gentle Assistance no->assist vortex 1. Vortex (2-5 min) sonicate 2. Sonicate in Water Bath (5-10 min) warm 3. Warm to 37°C (15 min) check_again Re-check Dissolution warm->check_again check_again->success  Yes fail Issue Persists: Contact Technical Support check_again->fail No

Caption: Troubleshooting workflow for dissolving this compound powder.

Guide 2: Investigating this compound Instability in Assays

If you suspect this compound is degrading during your experiment, consider the following factors:

G instability This compound Degradation ph_sol Maintain pH 6.5-7.5 in Buffers instability->ph_sol  Solution light_sol Use Amber Vials; Work in Low Light instability->light_sol  Solution temp_sol Prepare Solutions Fresh; Store Aliquots at -80°C instability->temp_sol  Solution oxidation_sol Use High-Purity, Anhydrous Solvents instability->oxidation_sol  Solution ph pH Extremes (Acidic <5 or Basic >8) ph->instability light Light Exposure (UV or Ambient) light->instability temp High Temperature (>37°C for extended periods) temp->instability oxidation Oxidizing Agents (e.g., Peroxides in Solvents) oxidation->instability

Caption: Key factors contributing to this compound instability and their solutions.

Quantitative Data Summary

The following tables summarize the solubility and stability profiles of this compound.

Table 1: this compound Solubility in Common Solvents

Solvent Temperature Maximum Solubility (mM)
DMSO 25°C 50
Ethanol 25°C 5
PBS (pH 7.4) 25°C <0.01

| PBS (pH 7.4) + 0.1% Tween-20 | 25°C | 0.05 |

Table 2: this compound Stability in DMSO Stock Solution (50 mM)

Storage Condition Time Percent Remaining
-80°C (Protected from Light) 6 Months >99%
-20°C (Protected from Light) 6 Months 95%
4°C (Protected from Light) 1 Week 91%

| 25°C (Ambient Light) | 24 Hours | 78% |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in PBS

This protocol determines the solubility of this compound in an aqueous buffer over time.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Execution:

    • Add 2 µL of the 10 mM this compound stock solution to 198 µL of PBS (1:100 dilution) in a 96-well plate, resulting in a final concentration of 100 µM this compound and 1% DMSO.

    • Seal the plate and place it on a plate shaker at room temperature.

    • Measure the absorbance (or turbidity) at 620 nm at time points 0, 15, 30, 60, and 120 minutes. An increase in absorbance indicates precipitation.

  • Analysis:

    • Plot absorbance vs. time. A stable, low absorbance reading indicates that the compound is soluble at that concentration and time frame.

Protocol 2: Forced Degradation Study

This protocol assesses the stability of this compound under chemical stress.

  • Stock Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Incubate all solutions at 40°C for 48 hours, protected from light.

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV, comparing the peak area of the this compound parent compound in the stressed samples to the control sample to calculate the percentage of degradation.

Mechanism of Action Context

This compound is an inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. Understanding this context is crucial for designing cell-based assays.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF output Cell Proliferation, Survival TF->output This compound This compound This compound->MEK

Caption: this compound inhibits MEK1/2 in the MAPK/ERK signaling pathway.

Technical Support Center: APL180 Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize APL180 dosage and mitigate adverse effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as L-4F, is a synthetic apolipoprotein A-I (apoA-I) mimetic peptide. Its primary mechanism of action is to bind with high affinity to oxidized lipids, which are implicated in inflammatory processes and the development of atherosclerosis. By sequestering these lipids, this compound is designed to mimic the anti-inflammatory and anti-atherosclerotic functions of endogenous apoA-I.[1]

Q2: What are the most common adverse effects observed with this compound administration?

In clinical studies, the most frequently reported adverse effects associated with subcutaneous (SC) administration of this compound are injection site reactions, including itching and redness.[2] Additionally, a paradoxical increase in inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6), has been observed at higher doses.[2]

Q3: Is there an established optimal dosage for this compound in preclinical models?

An optimal dosage has not been definitively established and may vary depending on the animal model and the specific experimental goals. However, preclinical studies in mice have demonstrated the efficacy of apoA-I mimetic peptides in reducing atherosclerotic lesions.[3] It is crucial to perform dose-response studies to determine the therapeutic window for your specific model.

Q4: How can I monitor the potential immunogenicity of this compound in my experiments?

Immunogenicity can be assessed by measuring the presence of anti-drug antibodies (ADAs) in the serum of treated animals. A common method for this is a bridging ELISA assay. It is also advisable to monitor for any signs of hypersensitivity reactions in the animals.

Troubleshooting Guides

Issue 1: High Incidence of Injection Site Reactions

Symptoms: Severe redness, swelling, or persistent itching at the injection site.

Possible Causes:

  • High concentration of this compound: The formulation may be too concentrated, leading to local irritation.

  • Formulation/vehicle issue: The buffer or other components of the vehicle may be causing irritation.

  • Injection technique: Improper injection technique can cause local tissue damage and inflammation.

Troubleshooting Steps:

  • Dilute this compound: Try reducing the concentration of this compound while maintaining the total dose by increasing the injection volume (if feasible within animal welfare guidelines).

  • Evaluate the vehicle: Inject the vehicle alone as a control to determine if it is contributing to the reactions. Consider using a different, well-tolerated vehicle if necessary.

  • Refine injection technique: Ensure that injections are administered subcutaneously at the correct depth and that the injection site is varied between administrations.

Issue 2: Elevated Inflammatory Markers (hs-CRP, IL-6) without Therapeutic Effect

Symptoms: Statistically significant increases in serum hs-CRP or IL-6 levels compared to controls, without the expected therapeutic benefits.

Possible Causes:

  • Dose is too high: Higher doses of this compound have been associated with increased inflammatory markers.[2]

  • Pro-inflammatory signaling: this compound may be activating pro-inflammatory signaling pathways at certain concentrations.

Troubleshooting Steps:

  • Perform a dose-response study: Test a range of this compound doses to identify a concentration that provides a therapeutic effect without significantly increasing inflammatory markers.

  • Analyze inflammatory signaling pathways: Investigate the activation of key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant cell types (e.g., macrophages) treated with this compound in vitro. This can help to elucidate the mechanism of the pro-inflammatory response.

Quantitative Data Summary

Table 1: Adverse Events in a 28-Day Subcutaneous this compound Study

Adverse EventThis compound (10 mg and 30 mg)Placebo
Itching at Injection Site71%20%
Redness at Injection Site70%-
Hemorrhage at Injection Site-23%

Data summarized from a study in patients with coronary heart disease.[2]

Table 2: Effect of this compound on Inflammatory Markers

Administration Route & DoseChange in hs-CRPChange in IL-6
Intravenous (IV) - 30 mg for 7 days49% increase (P < 0.05 vs. placebo)Significant post-dose increase at 100 mg
Subcutaneous (SC) - 30 mg for 28 daysTrend towards an increaseSignificant increase 8 hours after dosing on day 28 (compared to placebo)

Data summarized from clinical studies.[2]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay to Assess Inflammatory Potential

This protocol is designed to evaluate the pro-inflammatory potential of different concentrations of this compound by measuring cytokine release from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • This compound (lyophilized powder)

  • Vehicle control (same buffer used to dissolve this compound)

  • Lipopolysaccharide (LPS) as a positive control

  • 96-well cell culture plates

  • ELISA kits for human IL-6, IL-8, and TNF-α

Method:

  • Thaw cryopreserved PBMCs and resuspend them in complete RPMI medium.

  • Perform a viable cell count and adjust the cell density to 1 x 10^6 cells/mL.

  • Prepare a dilution series of this compound in complete RPMI medium (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare the vehicle control and a positive control of LPS (1 µg/mL).

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 100 µL of the this compound dilutions, vehicle control, or LPS to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: Anti-Drug Antibody (ADA) Bridging ELISA

This protocol provides a general framework for detecting ADAs against this compound in serum samples.

Materials:

  • This compound

  • Biotinylation reagent (e.g., EZ-Link Sulfo-NHS-LC-Biotin)

  • Streptavidin-coated 96-well plates

  • Horseradish peroxidase (HRP)-conjugated this compound

  • Serum samples from this compound-treated and control animals

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

Method:

  • Prepare Reagents:

    • Biotinylate this compound according to the manufacturer's instructions.

    • Conjugate this compound to HRP.

  • Assay Procedure:

    • Coat a streptavidin-coated 96-well plate with biotinylated this compound and incubate.

    • Wash the plate to remove unbound this compound.

    • Block the plate with blocking buffer.

    • Add diluted serum samples to the wells and incubate. ADAs present in the serum will bind to the captured this compound.

    • Wash the plate to remove unbound serum components.

    • Add HRP-conjugated this compound to the wells and incubate. This will bind to the other arm of the ADA, forming a "bridge".

    • Wash the plate to remove unbound HRP-conjugated this compound.

    • Add TMB substrate and incubate until a color develops.

    • Add stop solution and read the absorbance at 450 nm.

Visualizations

APL180_Dose_Optimization_Workflow cluster_preclinical Preclinical Dose-Finding start Start: Define Therapeutic Goal dose_range Select Dose Range (Based on literature/in vitro data) start->dose_range in_vivo In Vivo Dose Escalation Study (e.g., 3+3 design) dose_range->in_vivo monitor_efficacy Monitor Efficacy Markers in_vivo->monitor_efficacy monitor_adverse Monitor Adverse Effects (Injection site, inflammatory markers) in_vivo->monitor_adverse data_analysis Analyze Dose-Response Relationship monitor_efficacy->data_analysis monitor_adverse->data_analysis optimal_dose Identify Optimal Preclinical Dose data_analysis->optimal_dose

This compound Dose Optimization Workflow

APL180_Adverse_Effect_Troubleshooting adverse_effect Adverse Effect Observed is_injection_site Injection Site Reaction? adverse_effect->is_injection_site is_inflammatory Elevated Inflammatory Markers? adverse_effect->is_inflammatory reduce_conc Reduce this compound Concentration is_injection_site->reduce_conc Yes check_vehicle Evaluate Vehicle Control is_injection_site->check_vehicle Yes refine_technique Refine Injection Technique is_injection_site->refine_technique Yes dose_response Perform In Vitro Dose-Response (Cytokine Release Assay) is_inflammatory->dose_response Yes pathway_analysis Analyze Inflammatory Pathways (NF-kB, MAPK) is_inflammatory->pathway_analysis Yes resolve_injection Problem Resolved? reduce_conc->resolve_injection check_vehicle->resolve_injection refine_technique->resolve_injection resolve_injection->adverse_effect No lower_dose Select Lower In Vivo Dose dose_response->lower_dose pathway_analysis->lower_dose resolve_inflammation Problem Resolved? lower_dose->resolve_inflammation resolve_inflammation->adverse_effect No

Troubleshooting Logic for this compound Adverse Effects

Hypothesized_APL180_Inflammatory_Signaling This compound This compound TLR4 TLR4 This compound->TLR4 Hypothesized Interaction MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activation IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) Nucleus->Inflammatory_Genes Transcription

Hypothesized Inflammatory Signaling Pathway for this compound

References

Technical Support Center: APL180 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the APL180 peptide.

This compound Peptide Overview

This compound, also known as L-4F, is an 18-amino acid apolipoprotein A-I mimetic peptide with the sequence Ac-Asp-Trp-Phe-Lys-Ala-Phe-Tyr-Asp-Lys-Val-Ala-Glu-Lys-Phe-Lys-Glu-Ala-Phe-NH₂.[1][2][3][4] It is synthesized using Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The peptide is N-terminally acetylated and C-terminally amidated to increase its stability and mimic its native protein structure.[5][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: The primary challenges in this compound synthesis are associated with its sequence, which contains a mix of hydrophobic and charged residues. These challenges include:

  • Aggregation: The presence of multiple hydrophobic residues (Trp, Phe, Val, Ala) can lead to peptide chain aggregation on the solid support, hindering reagent access and leading to incomplete reactions.[1][10][11][12]

  • Difficult Couplings: Steric hindrance and the formation of secondary structures can make the coupling of certain amino acids challenging, resulting in lower yields and deletion sequences.

  • Low Yield: A combination of aggregation, incomplete couplings, and side reactions can contribute to a lower than expected final yield of the purified peptide.

  • Impurities: Side reactions, incomplete deprotection of amino acid side chains, and the presence of deletion or truncated sequences are common sources of impurities.[1][13][14][15][16]

Q2: Which synthesis strategy is recommended for this compound, Fmoc/tBu or Boc/Bzl?

A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used for solid-phase peptide synthesis and is generally recommended for this compound.[17] This method utilizes milder cleavage conditions (trifluoroacetic acid) compared to the harsh hydrofluoric acid required for the Boc/Bzl strategy, making it more compatible with a broader range of laboratory setups.

Q3: How are the N-terminal acetylation and C-terminal amidation achieved?

A3:

  • C-terminal Amidation: This is typically achieved by using a Rink Amide resin as the solid support. Cleavage from this resin with an acidic cocktail yields a C-terminally amidated peptide.[9]

  • N-terminal Acetylation: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide-resin is treated with a solution of acetic anhydride (B1165640) and a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[9]

Troubleshooting Guides

Issue 1: Low Peptide Yield

Symptoms:

  • The final amount of purified peptide is significantly lower than the theoretical yield.

  • Low coupling efficiency is observed during synthesis monitoring (e.g., Kaiser test).

Possible Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation - Use a higher swelling resin (e.g., TentaGel, NovaSyn TGR).- Decrease the resin loading capacity (0.3-0.5 mmol/g).- Incorporate pseudoproline dipeptides at key positions if possible (not directly applicable to the this compound sequence without modification).- Use "magic mixture" (DCM/DMF/NMP 1:1:1) as the solvent.
Incomplete Coupling - Increase the coupling time and/or temperature.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Perform a double coupling for problematic residues.
Premature Chain Termination - Ensure complete Fmoc deprotection by extending the piperidine (B6355638) treatment time or using a stronger base solution (e.g., with DBU).- Cap unreacted amines with acetic anhydride after each coupling step.

Diagram: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_aggregation Aggregation Solutions cluster_coupling Coupling Solutions cluster_deprotection Deprotection/Termination Solutions LowYield Low Peptide Yield CheckAggregation Assess Aggregation (Resin Shrinking?) LowYield->CheckAggregation CheckCoupling Monitor Coupling (Kaiser Test) LowYield->CheckCoupling CheckDeprotection Verify Deprotection (UV Monitoring) LowYield->CheckDeprotection HigherSwellingResin Higher Swelling Resin CheckAggregation->HigherSwellingResin If Aggregation LowerLoading Lower Resin Loading CheckAggregation->LowerLoading If Aggregation MagicMixture Use 'Magic Mixture' CheckAggregation->MagicMixture If Aggregation IncreaseTimeTemp Increase Time/Temp CheckCoupling->IncreaseTimeTemp If Incomplete PotentReagent Use HATU/HCTU CheckCoupling->PotentReagent If Incomplete DoubleCouple Double Couple CheckCoupling->DoubleCouple If Incomplete ExtendDeprotection Extend Deprotection CheckDeprotection->ExtendDeprotection If Incomplete Capping Cap Unreacted Amines CheckDeprotection->Capping If Incomplete

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Peptide Aggregation

Symptoms:

  • Resin beads clump together and swell poorly.

  • Slow or incomplete Fmoc deprotection and coupling reactions.

  • Difficulty in dissolving the crude peptide after cleavage.

Possible Causes & Solutions:

CauseRecommended Solution
Interchain Hydrogen Bonding - Synthesize at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.- Add chaotropic salts like LiCl or KSCN to the reaction mixture.
Hydrophobic Interactions - Use N-methyl-2-pyrrolidone (NMP) as the solvent, which has better solvating properties for hydrophobic peptides than DMF.- For highly problematic sequences, consider synthesizing the peptide in segments and then ligating them.
High Peptide Density on Resin - Utilize a resin with a lower substitution level (e.g., 0.3 mmol/g).

Diagram: Strategies to Mitigate Aggregation

Aggregation_Mitigation cluster_synthesis_conditions Modify Synthesis Conditions cluster_resin_strategy Optimize Resin Strategy cluster_sequence_modification Sequence-Based Approaches Aggregation Peptide Aggregation HigherTemp Higher Temperature Aggregation->HigherTemp ChaotropicSalts Add Chaotropic Salts Aggregation->ChaotropicSalts NMP_Solvent Use NMP Solvent Aggregation->NMP_Solvent LowSubResin Low Substitution Resin Aggregation->LowSubResin HighSwellResin High Swelling Resin Aggregation->HighSwellResin Pseudoproline Pseudoproline Dipeptides (if applicable) Aggregation->Pseudoproline SegmentalSynthesis Segmental Synthesis & Ligation Aggregation->SegmentalSynthesis

Caption: Approaches to prevent peptide aggregation.

Issue 3: Peptide Impurities

Symptoms:

  • Multiple peaks observed during HPLC analysis of the crude peptide.

  • Mass spectrometry data indicates the presence of unexpected molecular weights.

Possible Causes & Solutions:

Impurity TypeLikely CauseMitigation Strategy
Deletion Sequences Incomplete coupling of an amino acid.- Use a more efficient coupling reagent (HATU/HCTU).- Perform a double coupling for difficult residues.- Monitor each coupling step with the Kaiser test.
Truncated Sequences Incomplete deprotection of the Fmoc group.- Extend the piperidine treatment time.- Ensure fresh deprotection solution is used.
Side-Chain Reactions Incomplete removal of side-chain protecting groups.- Optimize the cleavage cocktail composition and cleavage time.- Use appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol).
Racemization Base-catalyzed epimerization during amino acid activation.- Use coupling reagents that minimize racemization (e.g., HOBt/DIC).- Avoid prolonged exposure to base.

Diagram: Common Impurity Formation Pathways

Impurity_Pathways cluster_coupling_step Coupling Step cluster_deprotection_step Deprotection Step cluster_cleavage_step Cleavage Step Start Growing Peptide Chain Coupling Amino Acid Coupling Start->Coupling Deprotection Fmoc Deprotection Start->Deprotection Cleavage Cleavage from Resin Start->Cleavage Coupling->Start Successful IncompleteCoupling Incomplete Coupling Coupling->IncompleteCoupling Failure DeletionSequence Deletion Sequence IncompleteCoupling->DeletionSequence Deprotection->Start Successful IncompleteDeprotection Incomplete Deprotection Deprotection->IncompleteDeprotection Failure TruncatedSequence Truncated Sequence IncompleteDeprotection->TruncatedSequence SideChainReaction Side-Chain Reaction Cleavage->SideChainReaction Side Reaction ModifiedPeptide Modified Peptide SideChainReaction->ModifiedPeptide

Caption: Pathways leading to common peptide impurities.

Experimental Protocols

Standard SPPS Protocol for this compound

This protocol outlines a manual Fmoc/tBu-based solid-phase synthesis of this compound on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.3-0.5 mmol/g) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin as in step 2.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (20 equivalents) and DIPEA (20 equivalents) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol for HPLC Purification of this compound
  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point for purification.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions with the highest purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Quantitative Data Summary

The following table summarizes expected outcomes for this compound synthesis under standard and optimized conditions. These are representative values and may vary depending on the specific laboratory setup and reagents used.

ParameterStandard ConditionsOptimized Conditions
Resin Loading 0.6 mmol/g0.35 mmol/g
Coupling Reagent HBTU/DIPEAHATU/DIPEA
Crude Purity (by HPLC) ~50-60%~70-80%
Overall Yield (after purification) 10-15%20-30%
Major Impurities Deletion sequences, Truncated peptidesMinimized deletion and truncated sequences

References

APL180 in vivo efficacy issues and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the APL180 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo efficacy studies.

Troubleshooting Guide

This guide provides potential explanations and solutions for common challenges observed during in vivo experiments with this compound.

Q1: We are not observing the expected anti-atherosclerotic effects of this compound in our mouse model. What are the potential reasons for this lack of efficacy?

Several factors could contribute to a lack of in vivo efficacy in preclinical models. Below is a step-by-step guide to troubleshoot this issue.

  • Experimental Design & Animal Model:

    • Mouse Strain: this compound's efficacy has been demonstrated in apolipoprotein E-null (apoE-/-) and LDL receptor-null (LDLR-/-) mice, which are standard models for atherosclerosis.[1][2] Ensure you are using a relevant model for the disease under investigation.

    • Age and Disease Stage: Studies have shown that L-4F is more effective at inhibiting early, nascent atherosclerotic lesions compared to more mature, established plaques.[3][4] Consider the age of the mice and the stage of atherosclerosis at the start of the treatment.

  • This compound Formulation and Administration:

    • Peptide Stability: this compound is a peptide and susceptible to degradation. Ensure proper storage of the lyophilized powder and reconstituted solutions. The L-form of the peptide can be rapidly degraded in circulation.[1]

    • Formulation: For subcutaneous or intraperitoneal injection, this compound should be reconstituted in a sterile buffer like PBS. For oral administration, it has been added to drinking water or chow.[1][5]

    • Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal,[2][3] subcutaneous,[6] and oral[1] routes have been used in successful preclinical studies. If one route is not yielding results, consider trying an alternative.

    • Dosage: Effective doses in mouse models have ranged from 0.05 mg/mL in drinking water to 1 mg/kg/day via intraperitoneal injection.[1][2] Ensure the dose you are using is within the reported effective range.

  • Endpoint Analysis:

    • Lesion Quantification: Atherosclerotic lesions should be quantified in relevant arterial sites, such as the aortic root, aortic arch, and innominate artery, typically using Oil Red O staining.[2][3]

    • Biomarkers: In preclinical models, this compound has been shown to reduce plasma levels of oxidized fatty acids.[7][8] Consider measuring these biomarkers to assess target engagement.

Q2: We are observing an unexpected inflammatory response (e.g., increased inflammatory markers) in our in vivo study. What could be the cause?

While this compound is designed to be anti-inflammatory, a paradoxical inflammatory response has been observed in humans.[9] If you observe this in your animal model, consider the following:

  • Species-Specific Effects: There is a known discrepancy between the effects of this compound in mice and humans. In clinical trials, this compound led to an increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[9] While the exact mechanism is not fully understood, it highlights a potential for species-specific responses.

  • Peptide Purity and Endotoxin (B1171834) Contamination: Ensure the this compound peptide is of high purity and free from endotoxin contamination, which can trigger an inflammatory response.

  • Immune Response to the Peptide: As a peptide, this compound could potentially elicit an immune response, especially with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an apolipoprotein A-I (apoA-I) mimetic peptide. Its proposed mechanism of action is to bind with high affinity to oxidized lipids, which are pro-inflammatory and contribute to the development of atherosclerosis.[10][11] By sequestering these oxidized lipids, this compound is thought to improve the function of high-density lipoprotein (HDL) and reduce inflammation in the artery wall.[12]

Q2: Why did this compound fail in human clinical trials despite promising preclinical data?

The primary reason for the clinical trial failure was a lack of efficacy in improving biomarkers of HDL function in patients with coronary heart disease.[9] Despite achieving plasma concentrations that were effective in animal models, this compound did not show the expected benefits in humans.[9] Furthermore, a paradoxical increase in the inflammatory marker hs-CRP was observed.[9] This highlights the challenges of translating findings from animal models to human subjects.

Q3: What is the difference between L-4F and D-4F?

L-4F (this compound) is synthesized from L-amino acids, the naturally occurring form. D-4F is synthesized from D-amino acids. D-amino acid peptides are more resistant to degradation by proteases in the body, leading to a longer half-life.[1] Oral administration of D-4F was shown to be effective in reducing atherosclerosis in mice, whereas L-4F was rapidly degraded.[1]

Q4: Can I administer this compound orally?

While some preclinical studies have shown efficacy with oral administration of the D-form of 4F in mice,[1] the L-form (this compound) is more susceptible to degradation. For in vivo studies with this compound, intraperitoneal or subcutaneous routes of administration are more commonly reported to be effective.[2][3][6]

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of this compound (L-4F).

ParameterIntravenous (IV) InfusionSubcutaneous (SC) InjectionPlaceboReference
Mean Max. Plasma Concentration 2,907 ng/ml (at 30 mg dose)395 ng/ml (at 30 mg dose)N/A[9]
Change in HDL-Inflammatory Index (HII) No significant improvementNo significant improvementNo change[9]
Change in Paraoxonase Activity No significant improvementNo significant improvementNo change[9]
Change in hs-CRP 49% increase (at 30 mg dose)Trend for increaseNo change[9]

Experimental Protocols

Key Experiment: Assessment of Anti-Atherosclerotic Efficacy of this compound in ApoE-/- Mice

This protocol is a synthesis of methodologies reported in successful preclinical studies.[2][3][4]

1. Animal Model:

  • Species: Apolipoprotein E-deficient (apoE-/-) mice on a C57BL/6 background.

  • Age: Start treatment at 8-10 weeks of age for studies on the prevention of early lesion formation.[3]

  • Diet: Feed a standard chow diet.

2. This compound Preparation and Administration:

  • Formulation: Reconstitute lyophilized this compound in sterile phosphate-buffered saline (PBS).

  • Dosage: 1 mg/kg body weight.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency: Administer daily or every other day for a period of 4 to 8 weeks.[2][3]

3. Control Group:

  • Administer an equivalent volume of sterile PBS via IP injection with the same frequency as the this compound-treated group.

4. Endpoint Analysis (at the end of the treatment period):

  • Euthanasia and Tissue Collection: Euthanize mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde. Dissect the aorta from the heart to the iliac bifurcation.

  • Atherosclerotic Lesion Quantification:

    • Stain the en face preparation of the aorta with Oil Red O.

    • Capture images of the stained aorta and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

    • For aortic root analysis, embed the heart in OCT compound, prepare serial cryosections of the aortic root, and stain with Oil Red O. Quantify the lesion area in the aortic sinus.

  • Plasma Lipid and Biomarker Analysis:

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Measure total cholesterol, HDL cholesterol, and triglycerides using commercially available kits.

    • Optionally, measure plasma levels of oxidized fatty acids using LC/MS/MS to assess target engagement.[7][8]

5. Statistical Analysis:

  • Compare the mean lesion area and biomarker levels between the this compound-treated and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Visualizations

G cluster_0 Proposed Preclinical Mechanism of Action of this compound LDL LDL (Low-Density Lipoprotein) OxLDL Oxidized LDL LDL->OxLDL Oxidation Macrophage Macrophage OxLDL->Macrophage Uptake This compound This compound (L-4F) This compound->OxLDL Binds Oxidized Lipids HDL HDL (High-Density Lipoprotein) This compound->HDL Enhances HDL Function HDL->OxLDL Removes Oxidized Lipids FoamCell Foam Cell Formation Macrophage->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis G cluster_1 Troubleshooting Workflow for this compound In Vivo Efficacy Issues Start Lack of In Vivo Efficacy Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckPeptide Verify this compound Integrity CheckProtocol->CheckPeptide Protocol Correct OptimizeProtocol Optimize Protocol CheckProtocol->OptimizeProtocol Protocol Incorrect CheckAdmin Assess Administration Route & Dose CheckPeptide->CheckAdmin Peptide OK Consult Consult Literature / Technical Support CheckPeptide->Consult Peptide Issue CheckModel Evaluate Animal Model CheckAdmin->CheckModel Admin OK CheckAdmin->OptimizeProtocol Admin Issue ConsiderSpecies Consider Species-Specific Effects CheckModel->ConsiderSpecies Model Appropriate CheckModel->Consult Model Inappropriate ConsiderSpecies->Consult OptimizeProtocol->Start Re-run Experiment

References

Interpreting unexpected results in APL180 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving APL180, an apolipoprotein A-I (apoA-I) mimetic peptide also known as L-4F.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound, also known as L-4F, is a synthetic peptide designed to mimic the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1] Its proposed mechanism of action is to bind to oxidized lipids with high affinity, thereby reducing inflammation and improving the function of HDL.[2] In preclinical studies, this compound has demonstrated anti-inflammatory properties.[2][3]

Q2: We are observing an increase in inflammatory markers, such as hs-CRP, in our in vivo experiments with this compound. Is this an expected result?

A2: No, this is not the expected outcome based on the proposed anti-inflammatory mechanism of this compound. However, this paradoxical effect has been observed in clinical trials. In human studies, intravenous administration of this compound led to a significant increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[1][4] This suggests a discrepancy between the ex vivo anti-inflammatory effects and the in vivo response.

Q3: Our in vitro or ex vivo results with this compound show improved HDL function, but this is not translating to our in vivo models. Why might this be happening?

A3: This is a key challenge observed with this compound. Clinical trials have shown that while this compound can improve the HDL inflammatory index (HII) when added directly to plasma ex vivo, this beneficial effect on HDL function was not observed when this compound was administered to subjects in vivo.[1][4] Potential reasons for this discrepancy could include differences in pharmacokinetics, metabolism of the L-4F peptide in vivo, or complex systemic responses not captured by in vitro models.[1]

Q4: What are some potential confounding factors in our cell-based assays with this compound?

A4: As with any cell-based assay, several factors can influence the results. These include cell line passage number, mycoplasma contamination, reagent variability, and the specific assay conditions. For HDL function assays, the source and quality of LDL and HDL used are critical. It is also important to consider that the in vitro environment may not fully replicate the complex interactions that occur in vivo.

Troubleshooting Guide for Unexpected Results

Issue 1: Increased Inflammatory Markers (e.g., hs-CRP) In Vivo

This section provides a logical workflow for investigating an unexpected increase in inflammatory markers in vivo following this compound administration.

A Unexpected Increase in Inflammatory Markers In Vivo B Verify this compound Integrity and Formulation A->B C Assess Animal Model Health Status A->C D Re-evaluate In Vitro/Ex Vivo Assays A->D E Investigate Inflammatory Signaling Pathways A->E F This compound degradation or aggregation B->F G Contamination in formulation B->G H Underlying inflammation in animal model C->H I Off-target effects of this compound C->I J Discrepancy between in vitro and in vivo models D->J K Activation of pro-inflammatory pathways E->K L Paradoxical pro-inflammatory response F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for unexpected in vivo inflammatory responses.

Troubleshooting Steps:

  • Verify this compound Integrity and Formulation:

    • Purity and Aggregation: Confirm the purity of the this compound peptide. Aggregated peptides can sometimes elicit an immune response.

    • Formulation Buffer: Ensure the vehicle control is not causing an inflammatory response. The trehalose-phosphate buffer used in some studies should be tested alone.[1]

  • Assess Animal Model Health:

    • Baseline Inflammation: Establish baseline levels of inflammatory markers in the animal model to ensure they are not elevated at the start of the experiment.

    • Off-Target Effects: Consider the possibility that this compound may have off-target effects in the specific animal model being used.

  • Re-evaluate In Vitro/Ex Vivo Assays:

    • Model Limitations: Acknowledge the limitations of in vitro models. The absence of other systemic factors present in vivo can lead to different outcomes.

    • Ex Vivo Confirmation: If possible, replicate the ex vivo experiments from the clinical trials by incubating this compound with plasma from your animal model and then measuring HDL function.[1][4]

  • Investigate Inflammatory Signaling Pathways:

    • Pathway Analysis: In tissues of interest from the in vivo study, analyze key inflammatory signaling pathways (e.g., NF-κB, JAK/STAT) to identify potential activation by this compound.

Issue 2: Lack of In Vivo Efficacy Despite Positive In Vitro/Ex Vivo Results

This decision tree helps to diagnose the potential reasons for the discrepancy between in vitro/ex vivo and in vivo results.

A Positive In Vitro/Ex Vivo Results, No In Vivo Efficacy B Check this compound Pharmacokinetics A->B C Is plasma concentration sufficient? B->C Yes D Rapid degradation of L-4F B->D No E Poor bioavailability C->E No G In vivo inhibitory factors C->G Yes F Consider alternative delivery routes D->F E->F H Investigate plasma protein binding G->H

Caption: Decision tree for lack of in vivo efficacy of this compound.

Troubleshooting Steps:

  • Pharmacokinetics and Bioavailability:

    • Plasma Concentration: Measure the plasma concentration of this compound in your in vivo model to ensure it reaches levels that were effective in ex vivo studies (e.g., 150-1000 ng/ml).[1][4]

    • Peptide Stability: this compound is synthesized from L-amino acids and may be rapidly degraded in vivo.[1] Assess the stability of the peptide in plasma from your animal model.

  • In Vivo Inhibitory Factors:

    • Plasma Protein Binding: Investigate if this compound binds to other plasma proteins in vivo that may inhibit its activity.

    • Cellular Uptake and Trafficking: Explore the possibility that the cellular uptake and trafficking of this compound in a complex in vivo environment differ from in vitro conditions.

Quantitative Data Summary

Table 1: In Vivo and Ex Vivo Effects of this compound (L-4F) on Inflammatory Markers and HDL Function.

ParameterIn Vivo ResultEx Vivo ResultReference
hs-CRP 49% increase with 30 mg IV infusionNot Applicable[1][4]
HDL Inflammatory Index (HII) No improvementDose-dependent improvement[1][4]

Table 2: this compound (L-4F) Concentrations and Observed Effects.

ConcentrationAssay TypeObserved EffectReference
150 - 1,000 ng/ml Ex vivo HII AssaySignificant dose-dependent improvement in HII[1][4]
30 mg (IV) In vivo Human Trial49% increase in hs-CRP[1][4]
30 mg (SC) In vivo Human TrialTrend towards increased hs-CRP[1]

Experimental Protocols

High-Sensitivity C-Reactive Protein (hs-CRP) ELISA

This protocol is a general guideline based on commercially available sandwich ELISA kits.

  • Sample Preparation:

    • Collect serum or plasma samples.

    • If not assayed immediately, store samples at -80°C.

    • On the day of the assay, thaw samples and dilute them according to the kit manufacturer's instructions (e.g., 1:100).

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as directed in the kit manual.

    • Add standards and diluted samples to the appropriate wells of the microplate pre-coated with an anti-CRP antibody.

    • Add the HRP-conjugated anti-CRP antibody to the wells.[5]

    • Incubate for the time and temperature specified in the protocol (e.g., 60 minutes at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate in the dark. A blue color will develop.

    • Stop the reaction by adding the stop solution. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of hs-CRP in the samples by interpolating their absorbance values from the standard curve.

HDL Inflammatory Index (HII) Assay

This is a complex cell-based assay. The following is a generalized workflow.

  • Cell Culture:

    • Culture human aortic endothelial cells (HAECs) in appropriate media until confluent.

  • Sample Preparation:

    • Isolate HDL and LDL from plasma samples (control and this compound-treated).

    • For ex vivo experiments, incubate plasma with this compound (e.g., 150-1000 ng/ml) before isolating HDL.[1][4]

  • Monocyte Chemotaxis Assay:

    • Treat the confluent HAECs with a standard pro-inflammatory LDL preparation in the presence or absence of the test HDL.

    • After incubation, collect the cell culture supernatant.

    • Measure the monocyte chemotactic activity of the supernatant, which is largely due to monocyte chemoattractant protein-1 (MCP-1).[6]

  • Calculation of HII:

    • The HII is calculated as the ratio of monocyte chemotaxis induced by LDL in the presence of the test HDL to the chemotaxis induced by LDL alone.

    • An HII value > 1.0 is considered pro-inflammatory, while a value < 1.0 is anti-inflammatory.[7]

Signaling Pathways and Experimental Workflows

This compound and Potential Inflammatory Signaling

The paradoxical increase in inflammatory markers in vivo suggests that this compound might be activating pro-inflammatory signaling pathways.

This compound This compound (L-4F) Receptor Unknown Receptor/ Off-Target Interaction This compound->Receptor NFkB NF-κB Pathway Receptor->NFkB JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->ProInflammatory_Cytokines JAK_STAT->ProInflammatory_Cytokines hsCRP hs-CRP Production (in Liver) ProInflammatory_Cytokines->hsCRP ApoA_I_Mimetic ApoA-I Mimetic (e.g., this compound) SR_B1 SR-B1 ApoA_I_Mimetic->SR_B1 PI3K PI3K SR_B1->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_Production NO Production eNOS->NO_Production Anti_inflammatory_effects Anti-inflammatory Effects NO_Production->Anti_inflammatory_effects

References

How to address the short half-life of APL180 in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the short half-life of APL180 in experimental studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound due to its rapid clearance.

Question: We are observing a transient effect of this compound in our cell-based assays, with the effect diminishing much faster than our experimental endpoint. How can we maintain a consistent concentration of this compound in vitro?

Answer:

The short half-life of this compound, an apolipoprotein A-I (apoA-I) mimetic peptide also known as L-4F, can lead to a rapid decrease in its effective concentration in cell culture media, resulting in transient biological effects.[1] To maintain a stable concentration and achieve a sustained effect, consider the following strategies:

Troubleshooting Steps:

  • Repeated Dosing: Instead of a single application, administer this compound to the cell culture at multiple time points. The frequency will depend on the specific half-life in your culture system, which may need to be determined empirically.

  • Continuous Infusion: For more precise control, utilize a syringe pump to continuously infuse this compound into the culture medium at a low, steady rate throughout the experiment.

  • Use of a Stabilizing Agent: Investigate the use of carrier proteins or other stabilizing agents that may reduce the degradation or non-specific binding of this compound in the culture medium. While specific data for this compound is limited, serum albumin is a common carrier for lipophilic molecules and peptides.

  • Formulation with Protective Polymers: For custom preparations, consider conjugation with polymers like polyethylene (B3416737) glycol (PEG), which can shield the peptide from proteolytic degradation.[2][3][4]

Data Presentation: Comparison of In Vitro Dosing Strategies

Dosing StrategyThis compound Concentration ProfileExperimental ComplexityRecommended Use Case
Single Dose Initial Cmax, followed by rapid declineLowShort-term experiments (e.g., < 2 hours)
Repeated Dosing Fluctuating concentration with peaks and troughsMediumMid-length experiments (e.g., 8-24 hours)
Continuous Infusion Stable, steady-state concentrationHighLong-term experiments requiring consistent exposure

Question: Our in vivo studies in a murine model show that this compound has very low exposure (AUC) and a half-life of less than an hour after a single subcutaneous or intravenous injection. How can we achieve sustained therapeutic levels?

Answer:

The short in vivo half-life of this compound is a known characteristic.[1] To achieve and maintain therapeutic concentrations in animal models, the following approaches can be implemented:

Troubleshooting Steps:

  • Continuous Intravenous Infusion: As demonstrated in clinical studies with this compound (L-4F), continuous IV infusion is an effective method to maintain steady-state plasma concentrations.[1][5][6] This can be achieved using surgically implanted catheters connected to an infusion pump.

  • Frequent Subcutaneous Injections: Administering smaller doses of this compound more frequently (e.g., every 4-6 hours) can help maintain a more consistent plasma concentration compared to a single large dose.

  • Half-Life Extension Technologies: For longer-term studies or to explore alternative delivery methods, consider chemical modifications to this compound. These are advanced strategies that typically involve creating a new molecular entity:

    • PEGylation: Covalently attaching polyethylene glycol (PEG) to this compound can increase its hydrodynamic size, reducing renal clearance.[2][4]

    • Lipidation: Acylating this compound with a fatty acid can promote binding to serum albumin, which acts as a carrier and extends its circulation time.[3][7]

    • Fusion to Fc or Albumin: Genetically fusing this compound to the Fc region of an antibody or to albumin can significantly increase its size and engage recycling pathways, dramatically extending its half-life.[8][9]

Data Presentation: Comparison of In Vivo Administration Routes for this compound

Administration RouteTypical Half-LifeExposure (AUC)Dosing Regimen
Single IV Bolus Very Short (< 1 hr)LowSingle dose
Single SC Injection Very Short (< 1 hr)LowSingle dose
Continuous IV Infusion Not applicable (steady-state)High and sustainedContinuous over days
Frequent SC Injections Apparent half-life may be longerModerate, with fluctuationsMultiple doses per day

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as L-4F, is a synthetic peptide that mimics apolipoprotein A-I (apoA-I), the main protein component of high-density lipoprotein (HDL).[1][6] Its primary mechanism of action is binding to oxidized lipids with extremely high affinity, which is thought to contribute to the anti-inflammatory and anti-atherosclerotic properties of HDL.[1][6]

Q2: What is the reported half-life of this compound?

A2: While specific quantitative data from all preclinical and clinical studies is not publicly available, reports from clinical trials explicitly state that this compound has a "short half-life" and that no accumulation of the drug was observed after daily intravenous or subcutaneous administrations.[1] For small peptides, a short half-life often implies clearance on the order of minutes to a few hours.

Q3: Why does this compound have a short half-life?

A3: Like many therapeutic peptides, this compound's short half-life is likely due to two main factors:

  • Rapid Renal Clearance: Small molecules and peptides are often quickly filtered out of the blood by the kidneys.

  • Proteolytic Degradation: Peptides are susceptible to being broken down by proteases in the blood and tissues.

Q4: Are there any formulation strategies that can help extend this compound's half-life?

A4: Yes, formulation strategies can be employed. For parenteral administration, developing a sustained-release depot formulation for subcutaneous injection could provide prolonged exposure. This might involve encapsulating this compound in microspheres or hydrogels. For oral administration, which is challenging for peptides, lipid-based formulations could be explored to enhance absorption and reduce first-pass metabolism.

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion in a Murine Model

Objective: To maintain a steady-state plasma concentration of this compound in vivo.

Materials:

  • This compound (lyophilized powder)[1][5]

  • Sterile vehicle (e.g., saline or trehalose-phosphate buffer as used in clinical trials)[1]

  • Implantable infusion pump (e.g., Alzet osmotic pump) or external infusion pump with a tethering system

  • Catheters (sized for mouse jugular or femoral vein)

  • Surgical tools for catheter implantation

  • Anesthesia and analgesics

Procedure:

  • Preparation: Reconstitute this compound in the sterile vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target steady-state concentration.

  • Surgical Implantation: Anesthetize the mouse according to IACUC-approved protocols. Surgically implant the catheter into the jugular or femoral vein.

  • Pump Connection:

    • For an osmotic pump, fill the pump with the this compound solution, prime it according to the manufacturer's instructions, and implant it subcutaneously on the back of the mouse, connecting the outlet to the implanted catheter.

    • For an external pump, connect the implanted catheter to the pump via a tether and swivel system to allow the mouse free movement.

  • Dosing: Begin the infusion. The duration of the study can range from days to weeks, depending on the pump model and experimental design.

  • Monitoring and Sampling: Monitor the animal for signs of distress. Collect blood samples at predetermined time points to confirm that steady-state plasma concentrations of this compound have been achieved and are maintained.

Visualizations

Signaling Pathways & Experimental Workflows

cluster_0 This compound Mechanism of Action This compound This compound (L-4F) OxidizedLipids Oxidized Lipids (in LDL/VLDL) This compound->OxidizedLipids Binds with high affinity FoamCell Foam Cell Formation This compound->FoamCell Inhibits Macrophage Macrophage OxidizedLipids->Macrophage Uptake leads to HDL HDL Particle Macrophage->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis

Caption: this compound's mechanism of action in inhibiting atherosclerosis.

cluster_1 Workflow for Addressing Short Half-Life of this compound Problem Problem: Short Half-Life of this compound InVitro In Vitro Studies Problem->InVitro InVivo In Vivo Studies Problem->InVivo RepeatedDosing Repeated Dosing InVitro->RepeatedDosing ContinuousInfusion_vitro Continuous Infusion (Syringe Pump) InVitro->ContinuousInfusion_vitro ContinuousInfusion_vivo Continuous Infusion (Osmotic Pump) InVivo->ContinuousInfusion_vivo FrequentDosing Frequent Dosing InVivo->FrequentDosing HLE Half-Life Extension (Advanced) InVivo->HLE PEGylation PEGylation HLE->PEGylation Lipidation Lipidation HLE->Lipidation FcFusion Fc/Albumin Fusion HLE->FcFusion

Caption: Decision workflow for selecting a strategy to mitigate this compound's short half-life.

References

APL180's off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with APL180, an apolipoprotein A-I (apoA-I) mimetic peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as L-4F, is a synthetic peptide designed to mimic the function of apolipoprotein A-I (apoA-I), the major protein component of high-density lipoprotein (HDL).[1] Its primary mechanism of action is to bind with high affinity to oxidized lipids, which are known to be pro-inflammatory.[1] This action is believed to contribute to the anti-inflammatory and anti-atherosclerotic properties of HDL. This compound is synthesized from L-amino acids.[1]

Q2: What are the known off-target effects of this compound?

While generally well-tolerated in clinical studies, this compound has been observed to cause a paradoxical pro-inflammatory response under certain conditions.[1] Specifically, clinical trials have reported a significant increase in the inflammatory markers high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) at certain doses.[1] This suggests that while this compound has anti-inflammatory properties through its binding of oxidized lipids, it can also trigger inflammatory signaling pathways.

Q3: How can I mitigate the pro-inflammatory off-target effects of this compound in my experiments?

Mitigating the pro-inflammatory response to this compound involves a multi-faceted approach focusing on experimental design and the use of specific inhibitors.

  • Dose Optimization: The pro-inflammatory effect of this compound appears to be dose-dependent. Conduct dose-response studies to identify a therapeutic window where the desired anti-inflammatory effects are maximized and the pro-inflammatory response is minimized.

  • Formulation: The formulation of peptide therapeutics can influence their stability and immunogenicity. While specific formulations to reduce this compound's pro-inflammatory effects are not yet established, exploring different delivery vehicles or excipients may be a worthwhile experimental avenue.

  • Inhibition of Downstream Signaling: Since this compound can induce IL-6, consider co-treatment with inhibitors of the IL-6 signaling pathway, such as STAT3 inhibitors, to dissect and potentially counteract the pro-inflammatory effects.

Q4: Can this compound induce an immunogenic response?

As with most peptide therapeutics, there is a potential for this compound to be immunogenic, meaning it could elicit an immune response. This can be influenced by factors such as the peptide's sequence, purity, and the formulation used. Strategies to reduce the immunogenicity of peptides include modifying the peptide sequence to remove potential T-cell epitopes and optimizing the delivery system.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vitro experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected increase in inflammatory markers (e.g., IL-6, hs-CRP) in cell culture supernatant after this compound treatment. This compound is exhibiting its known pro-inflammatory off-target effect.1. Confirm the finding: Repeat the experiment with a fresh batch of this compound and reagents. 2. Perform a dose-response analysis: Test a range of this compound concentrations to determine if the effect is dose-dependent. 3. Analyze the time course: Measure inflammatory markers at different time points after this compound administration. 4. Investigate downstream signaling: Assess the activation of pathways downstream of IL-6, such as the JAK-STAT pathway, by measuring STAT3 phosphorylation. 5. Consider mitigation strategies: Co-administer an inhibitor of the IL-6 receptor or a downstream signaling molecule like a STAT3 inhibitor.
High variability in experimental results. 1. Peptide stability: this compound may be degrading in your experimental setup. 2. Inconsistent peptide concentration: Issues with solubilizing or diluting the lyophilized peptide. 3. Cell culture variability: Inconsistent cell passage number, density, or health.1. Ensure proper peptide handling: Store lyophilized this compound at -20°C or -80°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. 2. Validate peptide concentration: Use a validated method to confirm the concentration of your this compound stock solution. 3. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions.
Difficulty reproducing published anti-inflammatory effects. 1. Different experimental conditions: Your cell type, media, or stimulus may differ from the published study. 2. Dominant pro-inflammatory effect: The pro-inflammatory off-target effect may be masking the anti-inflammatory properties at the concentration used.1. Carefully replicate published protocols: Pay close attention to all experimental details. 2. Optimize this compound concentration: Test a lower concentration range to see if the anti-inflammatory effects become apparent. 3. Use a different inflammatory stimulus: The balance between anti- and pro-inflammatory effects may vary depending on the inflammatory context.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cytokine Release

This protocol details a cell-based assay to quantify the release of IL-6 and hs-CRP from peripheral blood mononuclear cells (PBMCs) in response to this compound treatment.

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water or PBS for reconstitution

  • Human IL-6 ELISA kit

  • Human hs-CRP ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile, pyrogen-free water or PBS to create a stock solution. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.

  • Treatment: Add the this compound dilutions to the wells containing PBMCs. Include a vehicle control (medium with the same final concentration of the reconstitution solvent) and a positive control (e.g., lipopolysaccharide, LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of IL-6 and hs-CRP in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: Mitigation of this compound-Induced IL-6 Release using a STAT3 Inhibitor

This protocol describes an experiment to test the hypothesis that the pro-inflammatory effect of this compound is mediated through the STAT3 signaling pathway.

Materials:

  • All materials from Protocol 1

  • STAT3 inhibitor (e.g., Stattic)

  • DMSO (for dissolving the STAT3 inhibitor)

  • Antibodies for Western blotting: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a secondary antibody.

Methodology:

  • Follow steps 1-3 from Protocol 1.

  • Inhibitor Pre-treatment: Prepare a stock solution of the STAT3 inhibitor in DMSO. Dilute the inhibitor in complete RPMI-1640 medium to the desired final concentration. Pre-incubate the PBMCs with the STAT3 inhibitor or a vehicle control (DMSO at the same final concentration) for 1-2 hours before adding this compound.

  • This compound Treatment: Add this compound at a concentration known to induce IL-6 release to the pre-treated PBMCs.

  • Incubation and Supernatant Collection: Follow steps 5 and 6 from Protocol 1.

  • IL-6 Measurement: Quantify the IL-6 concentration in the supernatants using an ELISA kit.

  • (Optional) Western Blot for Phospho-STAT3:

    • Lyse the cells after this compound treatment (at an earlier time point, e.g., 30-60 minutes).

    • Perform SDS-PAGE and Western blotting using antibodies against phospho-STAT3 (Tyr705) and total STAT3 to confirm the inhibition of STAT3 phosphorylation by the inhibitor.

Visualizations

APL180_Signaling_Pathway cluster_target Intended Anti-Inflammatory Pathway cluster_off_target Off-Target Pro-Inflammatory Pathway This compound This compound OxidizedLipids Oxidized Lipids This compound->OxidizedLipids Binds Inflammation Inflammation This compound->Inflammation Inhibits OxidizedLipids->Inflammation Promotes UnknownReceptor Unknown Receptor/ Interaction IL6_Signaling IL-6 Signaling UnknownReceptor->IL6_Signaling JAK JAK IL6_Signaling->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation ProInflammatoryGenes Pro-Inflammatory Gene Expression pSTAT3->ProInflammatoryGenes Induces APL180_2 This compound APL180_2->UnknownReceptor Activates

Caption: this compound's dual signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Seeding Seed PBMCs in 96-well plate PBMC_Isolation->Cell_Seeding APL180_Prep Prepare this compound Dilutions Treatment Treat with this compound APL180_Prep->Treatment Inhibitor_Prep Prepare STAT3 Inhibitor (Optional) Pre_treatment Pre-treat with Inhibitor (Optional) Inhibitor_Prep->Pre_treatment Cell_Seeding->Pre_treatment Pre_treatment->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Western_Blot Assess p-STAT3 (Western Blot, Optional) Incubation->Western_Blot ELISA Measure IL-6 & hs-CRP (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze and Interpret Data ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's off-target effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of APL180

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for APL180, an apolipoprotein A-I (apoA-I) mimetic peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge for oral administration?

This compound, also known as L-4F, is a synthetic peptide that mimics the function of apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL). Its therapeutic potential lies in its anti-inflammatory and cholesterol-mobilizing properties. However, like many peptide-based therapeutics, this compound faces significant hurdles when administered orally. The primary challenges are its susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and its poor permeability across the intestinal epithelium.[1][2]

Q2: What are the main strategies to overcome the poor oral bioavailability of this compound?

Several formulation strategies can be employed to protect this compound from degradation and enhance its absorption. These include:

  • Encapsulation in Nanoparticles: Loading this compound into nanoparticles made from polymers (e.g., chitosan) or lipids can shield it from enzymatic attack and facilitate its transport across the intestinal mucosa.[3][4][5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, which can enhance the solubility and absorption of peptides.[7][8][9][10] SEDDS can also offer protection against enzymatic degradation.[11][12]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of peptides like this compound.

Q3: Which in vitro models are recommended for screening this compound formulations?

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[13][14][15][16][17] This assay utilizes a monolayer of differentiated Caco-2 cells that mimic the intestinal epithelium, complete with tight junctions and relevant transporter proteins. It can be used to assess the permeability of different this compound formulations and to investigate mechanisms of transport, such as passive diffusion and active transport.

Q4: How can the in vivo oral bioavailability of this compound be determined?

Pharmacokinetic (PK) studies in animal models, typically rodents (rats or mice), are essential for determining the in vivo oral bioavailability of this compound formulations.[18] This involves administering the formulation orally (e.g., via oral gavage) and collecting blood samples at various time points to measure the plasma concentration of this compound.[1] The resulting data are used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are then compared to the results from an intravenous (IV) administration to determine the absolute oral bioavailability.

Troubleshooting Guides

Issue 1: Low Permeability of this compound Formulation in Caco-2 Assay

  • Possible Cause: The formulation is not effectively releasing this compound at the cell surface, or the inherent permeability of this compound is too low for passive diffusion.

  • Troubleshooting Steps:

    • Incorporate Permeation Enhancers: Consider adding a permeation enhancer to your formulation. These should be screened for efficacy and toxicity in the Caco-2 model.

    • Modify Nanoparticle Surface: If using nanoparticles, consider surface modifications with ligands that can target specific transporters on the Caco-2 cells to promote active uptake.

    • Optimize SEDDS Composition: For SEDDS, systematically vary the oil, surfactant, and co-surfactant ratios to optimize droplet size and composition for better interaction with the cell membrane.

    • Evaluate Efflux: Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport) to determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp). If efflux is high, consider co-formulating with a P-gp inhibitor.[14]

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Possible Cause: Inconsistent dosing, stress-induced physiological changes in the animals, or instability of the formulation in the GI tract.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure consistent and accurate oral gavage technique to minimize stress and variability in administration.[1][4]

    • Acclimatize Animals: Properly acclimatize animals to the experimental conditions before the study to reduce stress-related physiological changes.

    • Assess Formulation Stability: Evaluate the stability of your this compound formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure it remains intact until it reaches the site of absorption.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability.

Issue 3: this compound is Degraded in Simulated Gastrointestinal Fluids

  • Possible Cause: The protective mechanism of the formulation is insufficient to shield this compound from the harsh enzymatic environment of the stomach and small intestine.

  • Troubleshooting Steps:

    • Enhance Encapsulation Efficiency: For nanoparticle formulations, optimize the process parameters to achieve higher encapsulation efficiency, ensuring more of the peptide is protected.

    • Incorporate Enzyme Inhibitors: Consider the co-administration or co-formulation of protease inhibitors. However, their use must be carefully evaluated for potential side effects.

    • Enteric Coating: Apply an enteric coating to your final dosage form (e.g., capsule containing nanoparticles or SEDDS). This will protect the formulation from the acidic environment of the stomach and ensure its release in the more neutral pH of the small intestine.[19]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound (L-4F) - Representative Data

PropertyValueReference/Note
Molecular Weight~2.3 kDa[20]
Amino Acid CompositionSynthesized from L-amino acids[21]
Susceptibility to DegradationProne to enzymatic degradation when administered orally[2][22]
Lipophilicity (LogP)Not explicitly found in searches. This is a critical parameter to be determined experimentally.A higher LogP would favor lipid-based formulations.
Aqueous SolubilityNot explicitly quantified in searches. To be determined in relevant physiological buffers.Solubility will influence formulation choice.

Table 2: Representative Pharmacokinetic Parameters of Oral ApoA-I Mimetic Peptides in Preclinical Models

PeptideFormulationAnimal ModelOral Bioavailability (%)Cmax (ng/mL)Reference
D-4F (D-amino acid version)UnformulatedMiceLow, but detectable~130 nM (~300 ng/mL)[20]
ExenatideSEDDS with hydrophobic ion pairingRats~14.6%Not specified[19]
Insulin GlargineSEDDSRats0.44 - 0.55%Not specified[19]

Note: These are examples for other peptides to provide context. The oral bioavailability of this compound will be dependent on the specific formulation developed.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Stability of this compound Formulations

Objective: To assess the ability of a formulation to protect this compound from degradation in simulated gastric and intestinal fluids.

Materials:

  • This compound formulation

  • Unformulated this compound (control)

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP recipe) with pepsin

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP recipe) with pancreatin

  • HPLC system with a suitable column for peptide analysis

  • Incubator/shaker at 37°C

Procedure:

  • Prepare solutions of the this compound formulation and unformulated this compound in SGF and SIF at a known concentration.

  • Incubate the solutions at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each solution.

  • Immediately quench the enzymatic reaction by adding a suitable inhibitor or by rapid pH adjustment.

  • Centrifuge the samples to remove any precipitates.

  • Analyze the supernatant by HPLC to quantify the remaining intact this compound.

  • Plot the percentage of intact this compound versus time to determine the degradation rate.

Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations

Objective: To evaluate the intestinal permeability of this compound from various formulations.

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell plates with semi-permeable inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • This compound formulations and unformulated this compound

  • LC-MS/MS for quantification of this compound

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) transport: Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) transport (to assess efflux): Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[22]

Protocol 3: In Vivo Pharmacokinetic Study of Oral this compound Formulations in Rats

Objective: To determine the oral bioavailability of this compound from a developed formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound formulation for oral administration

  • This compound solution for intravenous (IV) administration

  • Oral gavage needles[1][4]

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS for this compound quantification in plasma

Procedure:

  • Fast the rats overnight (with access to water) before dosing.

  • Oral Administration Group: Administer a single dose of the this compound formulation via oral gavage. The volume should not exceed 10 mL/kg.[4]

  • Intravenous Administration Group: Administer a single bolus dose of the this compound solution via the tail vein or a catheter.

  • Collect blood samples (~100-200 µL) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of this compound versus time for both oral and IV routes.

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Formulation (e.g., Nanoparticles, SEDDS) stability Enzymatic Stability Assay (SGF/SIF) formulation->stability Test Stability permeability Caco-2 Permeability Assay formulation->permeability Test Permeability stability->formulation Optimize Formulation permeability->formulation Optimize Formulation pk_study Rodent Pharmacokinetic Study permeability->pk_study Lead Candidate bioavailability Determine Oral Bioavailability pk_study->bioavailability Calculate PK Parameters

Caption: Experimental workflow for developing and evaluating oral this compound formulations.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation oral_this compound Oral this compound Formulation enzymes Degradative Enzymes (Pepsin, Trypsin, etc.) oral_this compound->enzymes Degradation enterocyte Enterocyte oral_this compound->enterocyte Absorption bloodstream Bloodstream (Bioavailable this compound) enterocyte->bloodstream Transport

Caption: Barriers to the oral absorption of this compound.

logical_relationship bioavailability Improved Oral Bioavailability protection Protection from Enzymatic Degradation protection->bioavailability permeation Enhanced Intestinal Permeation permeation->bioavailability formulation Advanced Formulation (Nanoparticles/SEDDS) formulation->protection formulation->permeation

Caption: Key factors for improving the oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of APL180 (L-4F) and D-4F: Apolipoprotein A-I Mimetics in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein A-I (ApoA-I) mimetic peptides have emerged as a promising therapeutic strategy for atherosclerosis by mimicking the beneficial functions of ApoA-I, the primary protein component of high-density lipoprotein (HDL). Among these, APL180 (an L-enantiomer of the 4F peptide, herein referred to as L-4F) and its D-enantiomer counterpart, D-4F, have garnered significant attention. Both peptides share the same 18-amino acid sequence (DWFKAFYDKVAEKFKEAF) but differ in their stereochemistry. This guide provides a comprehensive comparative analysis of this compound (L-4F) and D-4F, focusing on their biochemical properties, mechanism of action, and therapeutic efficacy, supported by experimental data.

At a Glance: Key Differences and Similarities

FeatureThis compound (L-4F)D-4F
Chirality Composed of L-amino acidsComposed of D-amino acids
Proteolytic Stability Rapidly degraded by proteases[1]Highly resistant to proteolytic degradation[1]
Bioavailability (Oral) LowHigher than L-4F[2]
Primary Mechanism Binds with high affinity to oxidized lipids, reducing inflammation and improving HDL function.[1]Binds with high affinity to oxidized lipids, reducing inflammation and improving HDL function.[1]
In Vivo Efficacy Effective in reducing atherosclerosis in animal models, particularly when administered parenterally.[3][4]Effective in reducing atherosclerosis in animal models, with demonstrated oral bioavailability.[2][5][6]

Delving Deeper: A Comparative Overview

Biochemical Properties and Stability

The fundamental difference between this compound (L-4F) and D-4F lies in their amino acid chirality. This compound is synthesized from naturally occurring L-amino acids, making it susceptible to rapid degradation by proteases in the body.[1] In contrast, D-4F is composed of D-amino acids, which renders it highly resistant to enzymatic degradation, leading to a longer half-life and improved oral bioavailability.[1][2]

Mechanism of Action: A Shared Path to Cardioprotection

Both this compound (L-4F) and D-4F are designed to form a class A amphipathic helix, similar to the lipid-binding domains of ApoA-I. This structure enables them to bind with exceptionally high affinity to oxidized lipids, which are key drivers of inflammation in the artery wall.[1] This binding affinity is several orders of magnitude higher than that of native ApoA-I. By sequestering these pro-inflammatory lipids, both peptides can convert pro-inflammatory HDL to anti-inflammatory HDL, promote cholesterol efflux from macrophages, and reduce the overall inflammatory state within atherosclerotic plaques.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the performance of this compound (L-4F) and D-4F.

Table 1: Binding Affinity to Oxidized Lipids
Oxidized LipidThis compound (L-4F) KD (nM)D-4F KD (nM)ApoA-I KD (nM)Reference
Oxidized PAPC~1~1>1,000,000[1]
PGPC0.0030.00310[1]
POVPC0.0010.0013[1]

KD (Dissociation Constant) is a measure of binding affinity; a lower KD indicates higher affinity. PAPC: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine; PGPC: 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine; POVPC: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine.

Table 2: In Vivo Efficacy in Animal Models of Atherosclerosis
PeptideAnimal ModelAdministration RouteDosageDurationAtherosclerosis ReductionReference
D-4F ApoE-null miceOral0.3 mg/mL in drinking water4 weeks43% reduction in vein graft plaque sizeNot specified in snippet
D-4F LDL receptor-null miceOralNot specifiedNot specified>79% reduction in lesions[2]
L-4F ApoE-null miceIntraperitonealNot specified4 weeks"Dramatically reduced"[4]
L-4F vs. Rev-D4F ApoE-null miceOral0.4 mg/mL in drinking water6 weeksL4F showed no significant reduction, Rev-D4F significantly decreased lesion area[7][8]

Note: Direct, side-by-side quantitative comparisons of L-4F and D-4F on atherosclerosis reduction in the same study are limited. The efficacy of L-4F is often noted to be more pronounced with parenteral administration due to its lower oral stability.

Signaling Pathways

The cardioprotective effects of this compound (L-4F) and D-4F are mediated through the modulation of specific signaling pathways.

D4F_Signaling_Pathway D4F D-4F cAMP ↑ cAMP D4F->cAMP CHOP ↓ CHOP Pathway D4F->CHOP inhibits PKA ↑ PKA Activity cAMP->PKA ABCA1 ↑ ABCA1 Expression PKA->ABCA1 CholEfflux ↑ Cholesterol Efflux ABCA1->CholEfflux oxLDL Oxidized LDL ERStress ER Stress oxLDL->ERStress Apoptosis ↓ Macrophage Apoptosis CHOP->Apoptosis

D-4F Signaling Pathways

L4F_Signaling_Pathway L4F This compound (L-4F) PI3K PI3K L4F->PI3K Akt Akt PI3K->Akt ERK ERK Akt->ERK HIF1a HIF-1α ERK->HIF1a SDF1a ↑ SDF-1α Expression HIF1a->SDF1a

This compound (L-4F) Signaling Pathway

Experimental Protocols

In Vitro Cholesterol Efflux Assay

Objective: To quantify the ability of this compound (L-4F) or D-4F to promote the removal of cholesterol from macrophages.

Methodology:

  • Cell Culture and Labeling:

    • Culture macrophage cell lines (e.g., J774 or RAW 264.7) in appropriate media.

    • Label cellular cholesterol by incubating the cells with [3H]-cholesterol for 24-48 hours.

    • Wash the cells and equilibrate them in serum-free media for 18-24 hours to allow for intracellular cholesterol pool equilibration.

  • Cholesterol Efflux:

    • Incubate the labeled macrophages with serum-free media containing the cholesterol acceptor (e.g., purified ApoA-I, HDL, or the test peptides this compound or D-4F at various concentrations) for a defined period (typically 2-4 hours).

    • A control group with no acceptor is included to measure background efflux.

  • Quantification:

    • Collect the media and lyse the cells.

    • Measure the radioactivity in both the media and the cell lysate using liquid scintillation counting.

    • Calculate the percentage of cholesterol efflux as: (dpm in media / (dpm in media + dpm in cell lysate)) x 100.

Assessment of Atherosclerotic Lesion Area in Mice

Objective: To quantify the effect of this compound (L-4F) or D-4F on the development of atherosclerotic plaques in a murine model.

Methodology:

  • Animal Model:

    • Use an atherosclerosis-prone mouse model, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.

    • Feed the mice a high-fat/high-cholesterol diet to induce atherosclerosis.

  • Treatment:

    • Administer this compound (L-4F) or D-4F via the desired route (e.g., oral gavage, intraperitoneal injection, or in drinking water) for a specified duration (typically 8-16 weeks).

    • A control group receives a vehicle.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the aorta from the heart to the iliac bifurcation.

  • En Face Analysis:

    • Open the aorta longitudinally, pin it flat on a surface, and stain with a lipid-soluble dye such as Oil Red O or Sudan IV.

    • Capture high-resolution images of the stained aorta.

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the aortic surface area covered by lesions.

  • Aortic Root Sectioning and Staining:

    • Embed the aortic root in a cryo-embedding medium (e.g., OCT) and prepare serial cryosections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and lesion size, Oil Red O for lipid content, and specific antibodies for cellular components (e.g., macrophages, smooth muscle cells).

    • Quantify the lesion area and composition using image analysis software.

HDL Inflammatory Index (HII) Assay

Objective: To determine the effect of this compound (L-4F) or D-4F on the inflammatory properties of HDL.

Methodology:

  • HDL Isolation:

    • Isolate HDL from the plasma of subjects (human or animal) treated with the peptides or a placebo using methods such as ultracentrifugation or precipitation.

  • Cell-Based Assay:

    • Culture human aortic endothelial cells (HAECs).

    • Treat the HAECs with a pro-inflammatory stimulus (e.g., LDL) in the presence or absence of the isolated HDL.

    • After incubation, measure the expression of adhesion molecules (e.g., VCAM-1) on the surface of the endothelial cells, or measure the monocyte chemotactic activity produced by the endothelial cells.

  • Calculation of HII:

    • The HDL Inflammatory Index is calculated as the ratio of the inflammatory response in the presence of the test HDL to the response in the absence of HDL (or with a control HDL).

    • An HII value > 1.0 indicates pro-inflammatory HDL, while a value < 1.0 indicates anti-inflammatory HDL. A lower HII value signifies a more potent anti-inflammatory effect.[9][10][11]

Conclusion

Both this compound (L-4F) and D-4F are potent ApoA-I mimetic peptides with a shared, powerful mechanism of action centered on their high-affinity binding to pro-inflammatory oxidized lipids. The primary distinction between them is their stereochemistry, which significantly impacts their in vivo stability and, consequently, their route of administration and bioavailability. D-4F's resistance to proteolysis makes it a more viable candidate for oral administration. While both have demonstrated anti-atherosclerotic effects in preclinical models, the choice between this compound (L-4F) and D-4F for therapeutic development will likely depend on the desired pharmacokinetic profile and clinical application. Further head-to-head clinical studies are warranted to definitively establish their comparative efficacy in humans.

References

APL180 vs. Statin Therapy: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the lipid-modulating efficacy of the investigational agent APL180 against the established standard-of-care, statin therapy. This guide synthesizes available clinical data, details experimental methodologies, and visualizes mechanisms of action to inform researchers, scientists, and drug development professionals.

This comparison guide provides a detailed analysis of this compound, an apolipoprotein A-I (apoA-I) mimetic peptide, and statin therapy, the cornerstone of lipid-lowering treatment. The primary focus of this guide is the comparative efficacy of these two agents in modulating lipid profiles, a critical factor in cardiovascular disease management.

Executive Summary

Current clinical evidence indicates a significant divergence in the primary efficacy of this compound and statin therapy concerning lipid modulation. While statins have a well-documented and robust capacity to reduce low-density lipoprotein cholesterol (LDL-C), clinical trials of this compound have not demonstrated a notable effect on LDL-C levels. The fundamental mechanisms of action of these two therapeutic classes are also distinct, with statins directly inhibiting cholesterol synthesis and this compound designed to mimic the function of apoA-I, the main protein component of high-density lipoprotein (HDL).

Data Presentation: Efficacy on Lipid Profiles

The following table summarizes the quantitative data on the effects of this compound and statin therapy on key lipid parameters based on available clinical trial results.

ParameterThis compound (L-4F)Statin Therapy
Low-Density Lipoprotein Cholesterol (LDL-C) No notable changes observed in clinical trials.[1]Significant reduction; a meta-analysis of 27 randomized trials showed a 21% reduction in major vascular events for each 1 mmol/L (38.7 mg/dL) reduction in LDL-C.
High-Density Lipoprotein Cholesterol (HDL-C) No notable changes observed in clinical trials.[1]Modest increases.
Total Cholesterol No notable changes observed in clinical trials.[1]Significant reduction.
Triglycerides No notable changes observed in clinical trials.[1]Reduction, particularly in patients with hypertriglyceridemia.

Experimental Protocols

This compound (L-4F) Clinical Trial Methodology (NCT00568594)

While the full, detailed clinical trial protocol for NCT00568594 is not publicly available, a key publication provides insight into the methodology of two studies involving this compound.[1]

  • Study Design: The research comprised two separate studies:

    • An intravenous (IV) infusion study.

    • A subcutaneous (SC) injection study.

  • Patient Population: Patients with coronary heart disease were enrolled in the studies.[1]

  • Intervention and Dosage:

    • IV Infusion Study: Daily intravenous infusions of this compound for 7 days.

    • SC Injection Study: Daily subcutaneous injections of this compound for 28 days.

  • Primary Endpoints: The primary focus of the published study was on biomarkers of HDL function, safety, and tolerability.[1]

  • Key Efficacy Finding: The study reported "no notable changes in plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, or triglyceride values between subjects treated with placebo or L-4F in either study".[1]

Statin Therapy Clinical Trial Methodology (Representative Example)

The methodologies for statin clinical trials are extensive and well-established. The following represents a generalized protocol based on numerous large-scale, randomized controlled trials.

  • Study Design: Typically, these are large, multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Participants often include individuals with and without established cardiovascular disease but with risk factors for developing it, such as hypercholesterolemia.

  • Inclusion Criteria (General):

    • Adults within a specified age range.

    • Elevated LDL-C levels above a certain threshold.

    • Presence of other cardiovascular risk factors.

  • Exclusion Criteria (General):

    • History of statin intolerance.

    • Active liver disease.

    • Certain concomitant medications that could interact with statins.

  • Intervention and Dosage:

    • A specific statin (e.g., atorvastatin, rosuvastatin, simvastatin) at a defined daily dose.

    • A placebo control group.

  • Primary Endpoints:

    • The primary efficacy endpoint is often the percent change in LDL-C from baseline.

    • Clinical outcome endpoints typically include the time to the first occurrence of major adverse cardiovascular events (MACE), such as cardiovascular death, myocardial infarction, stroke, and revascularization procedures.

Mechanism of Action

The therapeutic approaches of this compound and statins are based on fundamentally different biological pathways.

This compound: An Apolipoprotein A-I Mimetic

This compound is a synthetic peptide designed to mimic the function of apolipoprotein A-I (apoA-I), the primary protein component of HDL. The intended mechanism of apoA-I mimetics is to promote reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. They are also thought to have anti-inflammatory and antioxidant properties.

Statin Therapy: HMG-CoA Reductase Inhibition

Statins work by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver. This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on the surface of liver cells. The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream.

Visualizations

Signaling Pathways and Experimental Workflows

Statin_Mechanism_of_Action cluster_liver_cell Hepatocyte (Liver Cell) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor Upregulates Bloodstream_LDL Bloodstream LDL-C LDL_Receptor->Bloodstream_LDL Clears from Blood Statin Statin Statin->Mevalonate Inhibits Bloodstream_LDL->LDL_Receptor Binds to Receptor

Caption: Mechanism of action of statin therapy.

APL180_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_macrophage Macrophage in Artery Wall This compound This compound (ApoA-I Mimetic) HDL HDL Particle This compound->HDL Mimics ApoA-I function Cholesterol_Efflux Promotes Cholesterol Efflux from Macrophages HDL->Cholesterol_Efflux Foam_Cell Cholesterol-laden Foam Cell Cholesterol_Efflux->Foam_Cell Removes Excess Cholesterol Foam_Cell->HDL Cholesterol Transfer

Caption: Intended mechanism of action of this compound.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., this compound or Statin) Randomization->Treatment_Arm Placebo_Arm Placebo/Control Group Randomization->Placebo_Arm Follow_Up Follow-up Period (Monitoring and Data Collection) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Data Analysis (Efficacy and Safety) Follow_Up->Analysis

Caption: Generalized clinical trial workflow.

References

A Comparative Performance Analysis of APL180 and Other Apolipoprotein A-I Mimetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein A-I (ApoA-I) mimetic peptides have emerged as a promising therapeutic strategy for cardiovascular diseases, primarily due to their ability to mimic the anti-atherogenic functions of ApoA-I, the main protein component of high-density lipoprotein (HDL). These peptides are designed to promote reverse cholesterol transport, exert anti-inflammatory effects, and potentially induce the regression of atherosclerotic plaques. APL180 (also known as L-4F) is one such synthetic ApoA-I mimetic peptide. This guide provides an objective comparison of this compound's performance against other notable ApoA-I mimetic peptides, including D-4F, CER-001, and CSL-112, supported by experimental data.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the quantitative data on the performance of this compound and other ApoA-I mimetic peptides in key functional assays.

Table 1: Cholesterol Efflux Capacity

PeptideCell LineAssay TypeCholesterol Efflux IncreaseReference
This compound (L-4F) Murine MacrophagesIn vitroTandem 4F peptides (related to L-4F) showed greater ability to efflux cholesterol compared to L-4F alone.[1][1]
D-4F MacrophagesIn vitroIncreased HDL-mediated cholesterol efflux.[2][2]
CER-001 J774 MacrophagesIn vitroDose-dependent increase, similar to HDL3.[3][4][3][4]
CSL-112 -In vivo (Humans)Up to 4-fold increase in cholesterol efflux capacity compared to baseline.[1][5][6][1][5][6]

Table 2: Anti-Inflammatory Effects

PeptideModelBiomarkerEffectReference
This compound (L-4F) Human Aortic Endothelial CellsMonocyte ChemotaxisIntravenous infusion showed no improvement in the anti-inflammatory function of HDL.[7][7]
D-4F Human Type II PneumocytesCytokine ProductionSuppressed virus-induced cytokine production.[8][9][8][9]
CER-001 Human Umbilical Vein Endothelial Cells (HUVEC)IL-6, IL-8, GM-CSF, MCP-1At 500 µg/mL, completely suppressed secretion of these cytokines.[10][10]
CSL-112 Humans with AMI-Evidence suggests anti-inflammatory effects by reducing the lipid content of immune cells.[11][11]

Table 3: Atherosclerosis Regression

PeptideModelMethodPlaque ReductionReference
This compound (L-4F) ApoE null miceEn face analysisSignificantly decreased lesions (in combination with simvastatin).[12][12]
D-4F LDL receptor-null mice-Dramatically reduced atherosclerosis.[2][2]
CER-001 Patients with ACSIVUSDid not significantly reduce coronary atherosclerosis compared with placebo.[13][14][13][14]
CSL-112 --Phase 3 trial did not meet its primary efficacy endpoint of MACE reduction at 90 days.[15][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cholesterol Efflux Assay (using THP-1 Macrophages)

This assay quantifies the ability of ApoA-I mimetic peptides to promote the removal of cholesterol from macrophages.

  • Cell Culture and Differentiation:

    • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • To differentiate into macrophages, THP-1 cells are treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[16]

  • Cholesterol Loading and Labeling:

    • Differentiated THP-1 macrophages are incubated with a medium containing [³H]-cholesterol (e.g., 1 µCi/ml) and, optionally, acetylated low-density lipoprotein (acLDL) to induce foam cell formation, for 24-48 hours.[2][16]

  • Equilibration:

    • After labeling, cells are washed and incubated in a serum-free medium containing bovine serum albumin (BSA) for 18-24 hours to allow for the equilibration of the labeled cholesterol within the cellular pools.[2][13]

  • Cholesterol Efflux:

    • The equilibration medium is removed, and cells are washed.

    • Cells are then incubated with a serum-free medium containing the ApoA-I mimetic peptide of interest (or other acceptors like purified ApoA-I or HDL as controls) for a specified period (e.g., 4-6 hours).[16]

    • A negative control with no acceptor is included to measure background efflux.

  • Quantification:

    • After incubation, the medium is collected, and cells are lysed.

    • The amount of [³H]-cholesterol in the medium and the cell lysate is quantified using a scintillation counter.

    • Percent cholesterol efflux is calculated as: (cpm in medium / (cpm in medium + cpm in cell lysate)) * 100.

HDL Inflammatory Index (HII) Assay

This assay assesses the pro- or anti-inflammatory properties of HDL after treatment with an ApoA-I mimetic peptide.

  • Principle: The assay measures the ability of a test HDL to inhibit the oxidation of a standard low-density lipoprotein (LDL) in a cell-free system or to prevent LDL-induced monocyte chemotactic activity in an endothelial cell co-culture system.[5][8][17]

  • Cell-Based Assay Procedure:

    • Human aortic endothelial cells are cultured.

    • A standard preparation of LDL is added to the endothelial cells, which induces the production of monocyte chemoattractant protein-1 (MCP-1).

    • The test HDL (from a subject treated with an ApoA-I mimetic or placebo) is added to the co-culture.

    • The supernatant is collected, and the monocyte chemotactic activity is measured.

  • Calculation:

    • The monocyte chemotactic activity in the presence of the control LDL alone is normalized to 1.0.

    • The HDL Inflammatory Index (HII) is calculated by dividing the chemotactic activity in the presence of both the control LDL and the test HDL by the activity in the presence of the control LDL alone.[5][8]

    • An HII value less than 1.0 indicates that the HDL is anti-inflammatory, while a value greater than 1.0 indicates it is pro-inflammatory.[5][8]

Monocyte Chemotaxis Assay

This assay evaluates the migration of monocytes in response to chemoattractants, which can be influenced by the inflammatory state of HDL.

  • Cell Preparation:

    • Human monocytes (e.g., THP-1 cell line or primary monocytes) are isolated and prepared.[9][18][19]

  • Assay Setup:

    • A chemotaxis chamber (e.g., Boyden chamber or Transwell® insert) with a porous membrane (e.g., 5.0 µm pores) is used.[18][19]

    • The monocytes are placed in the upper chamber.

    • The lower chamber contains a chemoattractant (e.g., MCP-1 or supernatant from the HII assay) and the test compound (e.g., HDL treated with an ApoA-I mimetic).[9][18]

  • Incubation and Quantification:

    • The chamber is incubated for a few hours to allow for monocyte migration through the membrane.

    • The number of migrated cells in the lower chamber is quantified, often by measuring cellular ATP levels using a luminescence-based assay or by direct cell counting after staining.[18][20]

Signaling Pathways and Mechanisms of Action

ApoA-I mimetic peptides primarily exert their effects through the ATP-binding cassette transporter A1 (ABCA1) pathway, which is crucial for the initial steps of reverse cholesterol transport.

General ABCA1-Mediated Cholesterol Efflux Pathway

The interaction of ApoA-I and its mimetics with ABCA1 on the cell surface of macrophages initiates a signaling cascade that leads to the efflux of cholesterol and phospholipids, forming nascent HDL particles. This process is thought to involve the activation of Janus kinase 2 (JAK2).[6]

ABCA1_Pathway cluster_membrane Cell Membrane cluster_cell Macrophage ApoA-I_Mimetic ApoA-I Mimetic (e.g., this compound) ABCA1 ABCA1 Transporter ApoA-I_Mimetic->ABCA1 Binds JAK2 JAK2 ABCA1->JAK2 Activates Cholesterol_Efflux Cholesterol & Phospholipid Efflux ABCA1->Cholesterol_Efflux pJAK2 Phosphorylated JAK2 JAK2->pJAK2 pJAK2->ABCA1 Modulates Activity Nascent_HDL Nascent HDL Cholesterol_Efflux->Nascent_HDL Forms

Caption: General signaling pathway of ApoA-I mimetic-induced cholesterol efflux via ABCA1.

Specific Mechanisms of Action

While the general pathway is similar, different ApoA-I mimetics may have nuanced mechanisms:

  • This compound (L-4F) and D-4F: These peptides are thought to bind to oxidized lipids with high affinity, thereby neutralizing their pro-inflammatory effects.[1] Their interaction with ABCA1 promotes cholesterol efflux.

L4F_Mechanism This compound This compound (L-4F) Oxidized_Lipids Oxidized Lipids This compound->Oxidized_Lipids Binds ABCA1_Interaction Interaction with ABCA1 This compound->ABCA1_Interaction Neutralization Neutralization of Pro-inflammatory Effects Oxidized_Lipids->Neutralization Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_Interaction->Cholesterol_Efflux

Caption: Dual mechanism of this compound (L-4F) involving lipid binding and ABCA1 interaction.

  • CER-001: This is a pre-β HDL mimetic, meaning it is already a particle composed of recombinant ApoA-I and phospholipids.[21] It directly accepts cholesterol from macrophages. However, high doses of CER-001 have been shown to down-regulate ABCA1 expression.[4]

CER001_Mechanism CER001 CER-001 (Pre-β HDL Mimetic) Macrophage Macrophage CER001->Macrophage Interacts ABCA1_Downregulation ABCA1 Down-regulation (at high doses) CER001->ABCA1_Downregulation Direct_Efflux Direct Cholesterol Efflux Macrophage->Direct_Efflux

Caption: Mechanism of CER-001 as a direct cholesterol acceptor.

  • CSL-112: This formulation consists of human plasma-derived ApoA-I and phosphatidylcholine. It is designed to potently enhance ABCA1-mediated cholesterol efflux.[11]

CSL112_Mechanism CSL112 CSL-112 (ApoA-I + Phosphatidylcholine) ABCA1 ABCA1 Transporter CSL112->ABCA1 Enhances Potent_Efflux Potentiation of ABCA1-mediated Efflux ABCA1->Potent_Efflux

Caption: CSL-112 enhances ABCA1-mediated cholesterol efflux.

Conclusion

This compound and other ApoA-I mimetic peptides represent a diverse group of potential therapeutics for cardiovascular disease. While they share the common goal of mimicking the beneficial functions of ApoA-I, their specific formulations, mechanisms of action, and clinical performance can vary. This compound (L-4F) and its counterpart D-4F have shown promise in preclinical models, particularly in their anti-inflammatory properties through the binding of oxidized lipids. CER-001, as a pre-formed HDL mimetic, directly facilitates cholesterol removal but has shown mixed results in clinical trials regarding atherosclerosis regression. CSL-112 has demonstrated a potent ability to increase cholesterol efflux capacity in humans, although its recent Phase 3 trial did not meet its primary endpoint for reducing major adverse cardiovascular events.

The choice of a particular ApoA-I mimetic peptide for further research or development will depend on the specific therapeutic goal, whether it is to primarily enhance cholesterol efflux, reduce inflammation, or achieve plaque regression. This guide provides a comparative framework to aid in these critical decisions. Further head-to-head clinical trials would be invaluable in definitively determining the superior therapeutic agent among these promising candidates.

References

A Comparative Analysis of APL180 and Recombinant HDL Infusions in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for cardiovascular disease (CVD) is continuously evolving, with a significant focus on enhancing reverse cholesterol transport and mitigating inflammation. Among the novel approaches, apolipoprotein A-I (apoA-I) mimetic peptides and recombinant high-density lipoprotein (rHDL) infusions have emerged as promising candidates. This guide provides a comparative overview of APL180, an apoA-I mimetic, and various rHDL formulations, with a focus on their mechanisms of action, clinical trial data, and underlying signaling pathways.

Mechanism of Action: A Tale of Two Strategies

This compound and rHDL infusions share the common goal of combating atherosclerosis but employ distinct mechanisms.

This compound (L-4F): This synthetic peptide mimics the helical structure of apoA-I, the primary protein component of HDL. Its therapeutic potential lies in its exceptionally high affinity for binding to oxidized and oxidizable lipids, which are key drivers of inflammation and plaque formation in the arterial wall.[1][2] By sequestering these pro-inflammatory lipids, this compound is proposed to improve the anti-inflammatory function of HDL.

Recombinant HDL (rHDL): These infusions are formulations of purified human apoA-I complexed with phospholipids (B1166683) (e.g., CSL112, MDCO-216/ETC-216) designed to replicate the function of endogenous HDL.[3][4][5] The primary mechanism of rHDL is to promote reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, and transporting it back to the liver for excretion.[6][7] This is primarily mediated through the ATP-binding cassette transporter A1 (ABCA1) pathway.[7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials involving this compound and various rHDL formulations. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.

Table 1: Pharmacokinetic Profile
ParameterThis compound (L-4F)CSL112 (rHDL)
Administration Intravenous (IV) InfusionIntravenous (IV) Infusion
Tmax (Time to Peak Concentration) ~2 hours[11]~2 hours[4][12][13]
Half-life (t½) Variable, reported up to 92.8 hours in a multiple dose study[12]Highly variable, ranging from 19.3 to 92.8 hours depending on the dosing regimen in a multiple dose study.[12]
Key Findings Achieved plasma levels previously shown to be effective in animal models.[1]Dose-dependent increases in apoA-I levels.[4][12][13] No evidence of drug accumulation with a once-weekly regimen.[12]
Table 2: Pharmacodynamic and Clinical Efficacy Data
ParameterThis compound (L-4F)Recombinant HDL (Various Formulations)
Change in hs-CRP 49% increase after seven 30 mg IV infusions (P < 0.05 vs placebo).[1]Generally no significant changes reported in CSL112 trials.[12]
HDL Function (HDL Inflammatory Index - HII) No improvement in vivo; however, ex vivo addition to plasma showed dose-dependent improvement.[1]N/A
Cholesterol Efflux Capacity N/ACSL112 induced a rapid, dose-dependent increase (up to 3.1-fold higher than placebo).[4][12][13]
Change in Coronary Atheroma Volume (IVUS) Not reported in available studies.CSL-111: -3.4% change from baseline (p<0.001), but not statistically significant compared to placebo.[2] MDCO-216 (apoA-I Milano): No significant difference compared to placebo in the MILANO-PILOT trial.[6]
ApoA-I Levels N/ACSL112: Rapid, dose-dependent increases (e.g., 145% increase in the 6.8g group).[4][13]

Experimental Protocols

This compound (L-4F) Intravenous Infusion Study
  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with coronary heart disease.[1][11]

  • Methodology:

    • Patient Population: Patients with stable coronary heart disease.[1]

    • Drug Formulation: Lyophilized this compound powder reconstituted with sterile water for injection.[1]

    • Administration: Administered as a 2-hour intravenous infusion for 7 consecutive days.[1][11] The dosing regimen was designed to approximate exposures from a subcutaneous injection, with 47% of the dose infused in the first 15 minutes and the remaining 53% over the next 1 hour and 45 minutes.[11]

    • Dosage: Ascending doses were tested, including 3 mg, 10 mg, 30 mg, and 100 mg.[1]

    • Pharmacokinetic Sampling: Blood samples were collected at regular intervals up to 24 hours post-dose on day 1 and day 7 to determine plasma concentrations of L-4F using a validated LC-MS/MS method.[11]

    • Pharmacodynamic Assessments: Biomarkers of HDL function (HDL Inflammatory Index), inflammation (hs-CRP, IL-6), and paraoxonase (PON) activity were measured.[1]

Recombinant HDL (CSL112) Infusion Study
  • Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of a single infusion of CSL112 in patients with stable atherosclerotic disease.[4][13][14]

  • Methodology:

    • Patient Population: Patients with stable atherosclerotic disease.[4][13]

    • Drug Formulation: CSL112, a formulation of human apoA-I reconstituted with phosphatidylcholine.[14]

    • Administration: Administered as a single 2-hour intravenous infusion.[4][13]

    • Dosage: Ascending doses of 1.7 g, 3.4 g, and 6.8 g were evaluated against a placebo.[4][13]

    • Pharmacokinetic/Pharmacodynamic Assessments: Plasma concentrations of apoA-I were measured. The capacity of serum to promote cholesterol efflux from cells was assessed ex vivo.[4][13]

Intravascular Ultrasound (IVUS) for Atheroma Volume Measurement
  • Principle: IVUS is an imaging technique that provides a cross-sectional view of the coronary arteries, allowing for the quantification of lumen area, vessel area, and plaque area.[15][16]

  • Methodology:

    • A miniaturized ultrasound transducer on the tip of a catheter is advanced into the coronary artery.[15]

    • The catheter is pulled back through the arterial segment at a constant velocity (e.g., 0.5 mm/sec) using a motorized pullback device.[15]

    • Serial cross-sectional images are acquired.[17]

    • Automated software is used to measure the lumen and external elastic membrane (EEM) boundaries in each frame.[15]

    • Plaque area is calculated as the area between the EEM and the lumen.[15]

    • Percent Atheroma Volume (PAV): This is a key metric calculated as the sum of plaque areas divided by the sum of EEM areas for all image slices, multiplied by 100.[18]

    • Total Atheroma Volume (TAV): Calculated by summing the plaque area in each image slice and multiplying by the slice thickness.[19]

Signaling Pathways and Mechanisms

This compound: Targeting Oxidized Lipids

The proposed mechanism of this compound centers on its ability to bind and neutralize pro-inflammatory oxidized lipids. This action is thought to interrupt the inflammatory cascade that contributes to atherosclerosis.

APL180_Pathway cluster_vessel_wall Vessel Wall Oxidized_Lipids Oxidized Lipids (e.g., in oxLDL) Macrophage Macrophage Oxidized_Lipids->Macrophage Uptake Inflammatory_Signaling Pro-inflammatory Signaling Cascade Macrophage->Inflammatory_Signaling Activation This compound This compound Infusion This compound->Oxidized_Lipids High-affinity binding This compound->Inflammatory_Signaling Inhibition (Proposed)

Caption: Proposed mechanism of this compound action.

Recombinant HDL: Enhancing Cholesterol Efflux

rHDL infusions are designed to augment the natural process of reverse cholesterol transport, primarily through the ABCA1 transporter on macrophages.

rHDL_Pathway cluster_macrophage Macrophage Foam Cell Cholesterol Excess Cellular Cholesterol ABCA1 ABCA1 Transporter Cholesterol->ABCA1 Mobilization Nascent_HDL Nascent HDL ABCA1->Nascent_HDL Cholesterol & Phospholipid Efflux rHDL Recombinant HDL (apoA-I + Phospholipid) rHDL->ABCA1 Interaction Mature_HDL Mature HDL Nascent_HDL->Mature_HDL LCAT-mediated Esterification Liver Liver Mature_HDL->Liver Reverse Cholesterol Transport

Caption: Recombinant HDL-mediated cholesterol efflux pathway.

Conclusion

This compound and recombinant HDL infusions represent two distinct yet complementary approaches to treating atherosclerotic cardiovascular disease. While rHDL therapies have demonstrated a clear mechanism of enhancing cholesterol efflux and have shown some promising, albeit not consistently statistically significant, effects on plaque volume, this compound's mechanism of targeting oxidized lipids offers a different therapeutic angle. However, clinical data for this compound have shown a paradoxical increase in the inflammatory marker hs-CRP, and a lack of in vivo improvement in HDL function, warranting further investigation to understand its clinical implications. For drug development professionals, the choice between pursuing an apoA-I mimetic or an rHDL infusion strategy will depend on the specific therapeutic goal, be it the rapid removal of cholesterol from plaques or the modulation of the inflammatory environment within the vessel wall. Future research, including potential head-to-head trials, will be crucial in elucidating the comparative efficacy and safety of these novel therapies.

References

How does APL180's mechanism differ from other HDL therapies?

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the unique mechanism of APL-180, an apolipoprotein A-I mimetic peptide, and its differentiation from other high-density lipoprotein (HDL) therapeutic strategies.

High-density lipoprotein (HDL) has long been a focal point in the quest for novel cardiovascular disease therapeutics due to its role in reverse cholesterol transport (RCT). APL-180, an apolipoprotein A-I (apoA-I) mimetic peptide also known as L-4F, represents a distinct approach within the landscape of HDL-targeted therapies. Unlike strategies that primarily aim to increase HDL cholesterol (HDL-C) levels, APL-180 is designed to directly enhance HDL function, particularly its anti-inflammatory and cholesterol efflux capabilities. This guide provides a comparative analysis of APL-180's mechanism against other major HDL therapeutic classes, supported by available experimental data and detailed methodologies.

Differentiating Mechanisms of HDL Therapies

The primary mechanism of APL-180 and other apoA-I mimetics is to mimic the structure and function of apoA-I, the main protein component of HDL. This allows them to directly interact with lipids and cellular receptors to promote cholesterol efflux and exert anti-inflammatory effects. This contrasts with other HDL therapies that modulate HDL metabolism through different pathways.

APL-180 (ApoA-I Mimetic Peptide): APL-180 is a synthetic 18-amino acid peptide that emulates the amphipathic helical structure of apoA-I. Its proposed mechanism involves binding to lipids, particularly oxidized phospholipids, with high affinity. This action is thought to sequester and neutralize pro-inflammatory lipids, thereby improving the anti-inflammatory properties of HDL. Furthermore, by mimicking apoA-I, APL-180 can promote the formation of pre-β HDL-like particles, which are potent acceptors of cholesterol from peripheral cells, thus enhancing the initial step of reverse cholesterol transport.[1]

Cholesteryl Ester Transfer Protein (CETP) Inhibitors: This class of drugs, including anacetrapib (B1684379), works by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By blocking this transfer, CETP inhibitors lead to a significant increase in HDL-C levels and a decrease in LDL-C levels.[2][3][4]

ApoA-I Infusion Therapies: Therapies like CSL112 involve the intravenous infusion of reconstituted HDL particles, typically composed of human apoA-I and a phospholipid. The primary mechanism is to acutely increase the number of functional HDL particles in circulation, thereby significantly boosting the capacity for cholesterol efflux from macrophages and other peripheral cells.[5][6][7]

RVX-208 (Apabetalone): RVX-208 is a small molecule that acts as a bromodomain and extra-terminal (BET) protein inhibitor. It epigenetically upregulates the expression of the APOA1 gene, leading to increased synthesis of endogenous apoA-I. This, in turn, results in higher levels of circulating apoA-I and HDL particles, aiming to enhance reverse cholesterol transport.[8][9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these HDL therapies can be visualized through the following signaling pathway diagrams.

G cluster_0 APL-180 (ApoA-I Mimetic) APL180 APL-180 OxPL Oxidized Phospholipids This compound->OxPL Binds and Sequesters PreBetaHDL Pre-β HDL Formation This compound->PreBetaHDL AntiInflammatory Anti-inflammatory Effects OxPL->AntiInflammatory ABCA1 ABCA1 Transporter PreBetaHDL->ABCA1 Accepts Cholesterol via Cholesterol Cholesterol ABCA1->Cholesterol Macrophage Macrophage Macrophage->Cholesterol

Figure 1: APL-180 Mechanism of Action

G cluster_1 CETP Inhibition CETPi CETP Inhibitor CETP CETP Protein CETPi->CETP Inhibits CE Cholesteryl Esters CETP->CE Transfers from HDL TG Triglycerides CETP->TG Transfers to HDL HDL HDL HDL->CE LDL_VLDL LDL/VLDL LDL_VLDL->TG CE->LDL_VLDL TG->HDL

Figure 2: CETP Inhibitor Mechanism of Action

G cluster_2 ApoA-I Infusion Therapy ApoAI_Infusion ApoA-I Infusion (e.g., CSL112) HDL_particles Increased Functional HDL Particles ApoAI_Infusion->HDL_particles CholesterolEfflux Enhanced Cholesterol Efflux HDL_particles->CholesterolEfflux Macrophage Macrophage Foam Cell Macrophage->CholesterolEfflux

Figure 3: ApoA-I Infusion Therapy Mechanism

G cluster_3 RVX-208 (BET Inhibition) RVX208 RVX-208 BET BET Proteins RVX208->BET Inhibits APOA1_gene APOA1 Gene BET->APOA1_gene Represses ApoAI_synthesis ApoA-I Synthesis APOA1_gene->ApoAI_synthesis HDL_formation Increased HDL Formation ApoAI_synthesis->HDL_formation

Figure 4: RVX-208 Mechanism of Action

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from clinical trials of APL-180 and comparator HDL therapies. It is important to note that these trials were conducted independently with different patient populations and endpoints, so direct comparisons should be made with caution.

Table 1: Effects on Lipid Levels and HDL Function

TherapyDrugTrialKey Findings
ApoA-I Mimetic APL-180 (L-4F)NCT00568594Did not significantly improve HDL inflammatory index or paraoxonase activity.[10][11] Paradoxical increase in hs-CRP (49% with 30 mg IV).[10][11]
CETP Inhibitor AnacetrapibREVEALHDL-C increased by 104%; Non-HDL-C decreased by 18%.[2][3][4]
ApoA-I Infusion CSL112AEGIS-IDose-dependent increase in apoA-I and total cholesterol efflux capacity (up to 4-fold increase).[5][6][7][12]
BET Inhibitor RVX-208 (Apabetalone)BETonMACEHDL-C increased by 16.2% vs 10.4% with placebo.[13][14]

Table 2: Clinical Outcome Data

TherapyDrugTrialPrimary EndpointResult
ApoA-I Mimetic APL-180 (L-4F)NCT00568594 (Phase I/II)Safety and TolerabilityGenerally well-tolerated.[10][11]
CETP Inhibitor AnacetrapibREVEALMajor Coronary Events9% relative risk reduction (p=0.004).[2][3][4]
ApoA-I Infusion CSL112AEGIS-II (Phase III)MACE at 90 daysDid not meet primary endpoint.[15]
BET Inhibitor RVX-208 (Apabetalone)BETonMACEMACE (CV death, MI, stroke)No significant reduction (HR 0.82, p=0.11).[13][14][15][16]

Key Experimental Protocols

The assessment of HDL function is crucial for evaluating the efficacy of these therapies. Below are detailed methodologies for key experiments cited.

In Vitro Cholesterol Efflux Assay

This assay measures the capacity of HDL particles or plasma to accept cholesterol from cultured macrophages, mimicking the first step of reverse cholesterol transport.

  • Cell Culture: Murine macrophage-like cell lines, such as J774 or RAW264.7, are commonly used. Cells are plated in multi-well plates and grown to confluence.

  • Cholesterol Loading: Cells are incubated with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) and often an ACAT inhibitor to prevent the esterification and intracellular storage of cholesterol. This ensures that the labeled cholesterol is primarily in the plasma membrane, available for efflux.

  • Equilibration: After labeling, cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate within the cellular cholesterol pools.

  • Efflux: The equilibration medium is replaced with a medium containing the cholesterol acceptor (e.g., purified HDL, apoA-I, patient plasma, or the therapeutic agent being tested). The incubation period for efflux is typically 4 to 24 hours.

  • Quantification: After incubation, the medium is collected, and the cells are lysed. The amount of radioactivity in the medium and the cell lysate is determined by liquid scintillation counting.

  • Calculation: Cholesterol efflux is expressed as the percentage of the radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport

This method tracks the movement of cholesterol from macrophages to feces in an animal model, providing a measure of the entire RCT pathway.

  • Macrophage Preparation: Macrophages (e.g., J774 cells or primary peritoneal macrophages) are cultured and loaded with radiolabeled cholesterol (e.g., [³H]-cholesterol) and often acetylated LDL to induce foam cell formation.

  • Injection: The labeled foam cells are washed and then injected into the peritoneal cavity of recipient mice.

  • Sample Collection: Blood samples are collected at various time points to measure the appearance of the radiolabel in the plasma. Feces are collected continuously over a 48- to 72-hour period.

  • Analysis: The amount of radioactivity is measured in the plasma, liver (after sacrifice), and the collected feces (after extraction of neutral and acidic sterols).

  • Calculation: The amount of [³H]-cholesterol recovered in the feces as a percentage of the total injected dose represents the overall efficiency of macrophage-to-feces RCT.

Conclusion

APL-180's mechanism as an apoA-I mimetic peptide distinguishes it from other HDL-targeted therapies. While CETP inhibitors and RVX-208 indirectly modulate HDL levels and apoA-I infusion therapies directly supplement the pool of HDL particles, APL-180 is designed to directly enhance the functional properties of HDL, particularly its anti-inflammatory and cholesterol efflux-promoting activities.

The clinical data to date highlights the complexities of translating these different mechanistic approaches into tangible cardiovascular benefits. While anacetrapib has shown a modest reduction in major coronary events, likely driven by its LDL-lowering effect, the large-scale trials of CSL112 and apabetalone (B1665587) did not meet their primary endpoints for MACE reduction. The clinical development of APL-180 has been limited, and early studies did not show the expected improvements in HDL functional biomarkers in humans.

Future research in the field of HDL therapeutics will likely focus on refining our understanding of HDL functionality beyond simple HDL-C levels and developing more targeted approaches to enhance the atheroprotective functions of HDL particles. The unique mechanism of apoA-I mimetics like APL-180 continues to be an area of interest, although further preclinical and clinical studies are needed to validate their therapeutic potential.

References

APL180 and Reverse Cholesterol Transport: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the validation of APL180's effect on reverse cholesterol transport, with a comparative look at alternative therapeutic strategies. This guide provides a summary of experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and workflows.

This compound, an apolipoprotein A-I (apoA-I) mimetic peptide also known as L-4F, was developed as a therapeutic agent to enhance reverse cholesterol transport (RCT), a critical process for the removal of excess cholesterol from peripheral tissues, thereby potentially reducing atherosclerosis.[1] While preclinical studies in animal models showed promise, the translation of these findings to human subjects has been challenging. This guide provides a comprehensive comparison of this compound's performance with other RCT-modulating agents, supported by available experimental data.

Comparative Efficacy of this compound and Alternatives

Clinical trials of this compound (L-4F) in patients with coronary heart disease did not demonstrate a significant improvement in key biomarkers of HDL function, such as the HDL inflammatory index (HII) and paraoxonase (PON) activity.[1] In fact, one study reported a paradoxical increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[1] In contrast, other therapeutic strategies have shown varied success in modulating RCT and HDL function.

The following table summarizes the quantitative data on the effects of this compound and its alternatives on lipid profiles and functional markers of reverse cholesterol transport.

Therapeutic AgentDrug ClassKey FindingsQuantitative Data
This compound (L-4F) ApoA-I MimeticDid not improve HDL inflammatory index (HII) or paraoxonase (PON) activity in patients with coronary heart disease.[1] A paradoxical increase in hs-CRP was observed in one study.[1]HII & PON activity: No significant change observed.[1] hs-CRP: 49% increase after seven IV infusions of 30 mg L-4F (P < 0.05 vs. placebo).[1]
Anacetrapib CETP InhibitorSignificantly increased cholesterol efflux capacity (CEC), independent of changes in HDL-C.[2][3] This effect was more pronounced in men.[4]CEC: Standardized β of 0.23 (95% CI, 0.05–0.41) increase.[2][3] HDL-C: 145% increase.[4] LDL-C: 49% decrease.[4]
Evacetrapib CETP InhibitorDespite significantly increasing HDL-C and decreasing LDL-C, it failed to reduce cardiovascular events.[5] It was also found to reduce the concentration of preβ-1 HDL, a key particle in the initial step of RCT.[6]HDL-C: 130% increase.[5] LDL-C: 37% decrease.[5] Preβ-1 HDL: 36% reduction.[6]
Niacin Nicotinic AcidIncreases HDL-C levels but has not been shown to consistently improve HDL functionality, such as cholesterol efflux capacity or the HDL inflammatory index.[7]HDL-C: Up to 30% increase.[8] CEC & HII: No significant changes observed when added to statin therapy.[7]
Fenofibrate (B1672516) FibrateShown to increase HDL-C and apoA-I-mediated cholesterol efflux.[9][10]HDL-C: 7% increase in diabetic patients. Triglycerides: 28% decrease.[10]

Key Experimental Protocols

Accurate assessment of reverse cholesterol transport and HDL function is paramount in the evaluation of novel therapeutics. Below are detailed methodologies for key experimental assays cited in this guide.

In Vivo Reverse Cholesterol Transport (RCT) Assay in Mice

This assay measures the movement of cholesterol from macrophages to feces, providing a comprehensive assessment of the entire RCT pathway.

cluster_0 Cell Preparation cluster_1 Sample Collection cluster_2 Analysis macrophages 1. Macrophage Culture (e.g., J774 or bone marrow-derived) radiolabel 2. Radiolabeling Incubate with [3H]-cholesterol macrophages->radiolabel injection 3. Injection Inject radiolabeled macrophages intraperitoneally into mice radiolabel->injection blood 4. Blood Collection Collect blood samples at various time points to measure plasma [3H]-cholesterol injection->blood feces 5. Feces Collection Collect feces over 48 hours to measure excreted [3H]-cholesterol injection->feces scintillation 6. Scintillation Counting Quantify [3H]-cholesterol in plasma and fecal samples blood->scintillation feces->scintillation calculation 7. Calculation Calculate the percentage of injected [3H]-cholesterol recovered in plasma and feces scintillation->calculation cluster_0 Macrophage cluster_1 Extracellular Space cluster_2 Liver FC Free Cholesterol ABCA1 ABCA1 FC->ABCA1 ABCG1 ABCG1 FC->ABCG1 nascentHDL Nascent preβ-HDL ABCA1->nascentHDL Cholesterol Efflux matureHDL Mature HDL ABCG1->matureHDL Cholesterol Efflux ApoA1 Lipid-poor apoA-I ApoA1->ABCA1 nascentHDL->matureHDL LCAT SRBI SR-BI matureHDL->SRBI Selective Uptake of Cholesteryl Esters Bile Bile Excretion SRBI->Bile

References

APL180 Fails to Improve Key Cardiovascular Biomarkers in Coronary Heart Disease Trials Despite Preclinical Promise

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of APL180, an apolipoprotein A-I (apoA-I) mimetic peptide, versus placebo in clinical trials for coronary heart disease (CHD) reveals a disappointing outcome. Despite a strong preclinical rationale and being well-tolerated, this compound did not improve key biomarkers of high-density lipoprotein (HDL) function and, in fact, led to a paradoxical increase in a marker of inflammation.

This compound, also known as L-4F, was investigated for its potential to mimic the anti-atherosclerotic functions of apoA-I, the main protein component of HDL, often referred to as "good cholesterol." The primary proposed mechanism of action for this compound is its high affinity for binding to oxidized lipids, which are key drivers of inflammation and plaque formation in the arteries. By sequestering these harmful lipids, this compound was expected to improve the anti-inflammatory and cholesterol efflux capacity of HDL.

Two key clinical trials, a 7-day intravenous (IV) infusion study and a 28-day subcutaneous (SC) injection study, were conducted to evaluate the safety and efficacy of this compound in patients with stable CHD. Both studies were randomized, double-blind, and placebo-controlled. The placebo consisted of a lyophilized trehalose-phosphate buffer, mirroring the formulation of this compound.

Clinical Trial Efficacy Data

The clinical trials measured several key biomarkers to assess the impact of this compound on HDL function and inflammation. The primary endpoints included the HDL-inflammatory index (HII), which measures the ability of HDL to inhibit LDL-induced inflammation, and paraoxonase (PON) activity, an antioxidant enzyme associated with HDL. Systemic inflammation was assessed by measuring high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) levels.

The results, however, were not in favor of this compound. Across both the intravenous and subcutaneous studies, this compound failed to show a significant improvement in either the HDL-inflammatory index or paraoxonase activity compared to placebo.[1]

More concerning was the observation in the intravenous study, where a daily infusion of 30 mg of L-4F over seven days resulted in a statistically significant 49% increase in hs-CRP levels compared to the placebo group (P < 0.05). A similar trend of increased hs-CRP was also noted in the subcutaneous study with a 30 mg daily dose.[1]

Table 1: Summary of Biomarker Changes in the Intravenous this compound Trial (7 days)

BiomarkerThis compound (30 mg/day)PlaceboOutcome
HDL-Inflammatory Index (HII) No significant improvementNo significant changeDid not meet primary endpoint[1]
Paraoxonase (PON) Activity No significant improvementNo significant changeDid not meet primary endpoint[1]
hs-CRP 49% Increase (P < 0.05)No significant changeParadoxical increase in inflammation[1]
IL-6 No significant change reportedNo significant change reportedNo significant effect

Table 2: Summary of Biomarker Changes in the Subcutaneous this compound Trial (28 days)

BiomarkerThis compound (10 mg/day & 30 mg/day)PlaceboOutcome
HDL-Inflammatory Index (HII) No significant improvementNo significant changeDid not meet primary endpoint[1]
Paraoxonase (PON) Activity No significant improvementNo significant changeDid not meet primary endpoint[1]
hs-CRP Trend towards an increase (30 mg)No significant changeTrend towards increased inflammation[1]
IL-6 No significant change reportedNo significant change reportedNo significant effect

Preclinical Efficacy in Animal Models

In contrast to the human clinical trial results, preclinical studies in animal models of atherosclerosis showed promise for L-4F. In apolipoprotein E (apoE) knockout mice, a common model for studying atherosclerosis, treatment with L-4F demonstrated a significant reduction in the development of atherosclerotic lesions in the aorta compared to control groups.

One study found that L-4F, when administered in combination with simvastatin (B1681759), led to a more significant reduction in aortic atherosclerotic lesion areas than either agent alone.[2] Another study showed that oral administration of L-4F in apoE-null mice also resulted in decreased aortic sinus atherosclerotic lesion area.[3]

Table 3: Preclinical Efficacy of L-4F in ApoE Knockout Mice

StudyAnimal ModelTreatmentOutcome
Zhang et al.ApoE knockout miceL-4F (1 mg/kg/d, i.p.)Significant reduction in aortic lesion area vs. atherosclerosis group.[2]
Zhang et al.ApoE knockout miceL-4F (1 mg/kg/d) + Simvastatin (5 mg/kg/d)Greater reduction in lesion area than either agent alone.[2]
Qin et al.ApoE-null miceL-4F (0.4 mg/mL in drinking water)Significant decrease in aortic sinus atherosclerotic lesion area.[3]

Experimental Protocols

HDL-Inflammatory Index (HII) Assay

The HDL-inflammatory index was determined using a cell-based assay that measures the ability of a patient's HDL to inhibit the induction of monocyte chemotactic activity by oxidized low-density lipoprotein (LDL) in human aortic endothelial cells. The detailed protocol, as described by Navab et al., involves the following key steps:

  • Cell Culture: Human aortic endothelial cells are cultured to confluence in appropriate media.

  • Treatment: The endothelial cells are treated with a standard preparation of oxidized LDL in the presence or absence of the patient's isolated HDL.

  • Monocyte Chemotaxis: After an incubation period, the conditioned media from the endothelial cell cultures is used to assess monocyte chemotaxis. This is typically done using a Boyden chamber or a similar migration assay.

  • Calculation: The HII is calculated as the ratio of monocyte chemotaxis induced by oxidized LDL in the presence of the patient's HDL to the chemotaxis induced by oxidized LDL alone. An index value of less than 1.0 indicates an anti-inflammatory effect of the HDL, while a value greater than 1.0 suggests a pro-inflammatory effect.[4][5]

Paraoxonase (PON) Activity Assay

Paraoxonase activity was measured in plasma samples using a spectrophotometric method with paraoxon (B1678428) as the substrate. The rate of hydrolysis of paraoxon is determined by measuring the increase in absorbance at a specific wavelength.[1]

hs-CRP and IL-6 Assays

Serum levels of high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1]

Aortic Lesion Quantification in Animal Models

In preclinical studies, the extent of atherosclerosis was quantified by measuring the area of atherosclerotic lesions in the aorta. This is typically performed by:

  • Tissue Harvesting: The aorta is carefully dissected from the animal.

  • Staining: The aorta is stained with a lipid-soluble dye, such as Oil Red O, which specifically stains the lipid-rich atherosclerotic plaques.

  • Image Analysis: The stained aorta is imaged, and the total area of the aorta and the area of the stained lesions are measured using image analysis software.

  • Calculation: The lesion area is expressed as a percentage of the total aortic surface area.[6][7]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for this compound centers on its ability to bind and remove oxidized phospholipids (B1166683) from circulation and from HDL particles, thereby improving HDL's anti-inflammatory function. This process is thought to inhibit downstream inflammatory signaling cascades within endothelial cells that lead to the expression of adhesion molecules and chemokines, which are critical for the recruitment of immune cells to the arterial wall and the progression of atherosclerosis.

G OxPL Oxidized Phospholipids HDL Dysfunctional HDL OxPL->HDL Incorporate into This compound This compound (L-4F) This compound->OxPL Binds and Sequesters This compound->HDL Removes OxPL from FunctionalHDL Functional HDL HDL->FunctionalHDL Restores Function EndothelialCell Endothelial Cell HDL->EndothelialCell Activate FunctionalHDL->EndothelialCell Inhibits Activation Inflammation Inflammatory Signaling (e.g., NF-κB) EndothelialCell->Inflammation Initiate AdhesionMolecules Adhesion Molecules (e.g., VCAM-1) Inflammation->AdhesionMolecules Upregulate MonocyteRecruitment Monocyte Recruitment AdhesionMolecules->MonocyteRecruitment Promote Atherosclerosis Atherosclerosis Progression MonocyteRecruitment->Atherosclerosis

Caption: Proposed anti-atherosclerotic mechanism of this compound.

The experimental workflow for evaluating the efficacy of this compound in clinical trials involved screening and enrolling patients with coronary heart disease, randomizing them to receive either this compound or a placebo, administering the treatment over a specified period, and then collecting and analyzing blood samples for key biomarkers.

G Screening Patient Screening (Coronary Heart Disease) Randomization Randomization Screening->Randomization APL180_Arm This compound Treatment Arm Randomization->APL180_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_IV 7-Day IV Infusion APL180_Arm->Treatment_IV Treatment_SC 28-Day SC Injection APL180_Arm->Treatment_SC Placebo_Arm->Treatment_IV Placebo_Arm->Treatment_SC Blood_Collection Blood Sample Collection (Baseline and Post-Treatment) Treatment_IV->Blood_Collection Treatment_SC->Blood_Collection Biomarker_Analysis Biomarker Analysis (HII, PON, hs-CRP, IL-6) Blood_Collection->Biomarker_Analysis Data_Analysis Statistical Analysis Biomarker_Analysis->Data_Analysis

Caption: Clinical trial workflow for this compound vs. Placebo.

Conclusion

The clinical development of this compound for coronary heart disease highlights a significant disconnect between promising preclinical data and efficacy in human trials. While the apoA-I mimetic peptide was well-tolerated, its failure to improve functional HDL biomarkers and the paradoxical increase in hs-CRP raise questions about its therapeutic potential for this indication. The findings underscore the complexity of translating therapies that target lipid metabolism and inflammation from animal models to human cardiovascular disease. Further research is needed to understand the unexpected inflammatory response observed in the clinical trials and to determine if apoA-I mimetic peptides hold promise for other cardiovascular or inflammatory conditions.

References

APL180: A Cross-Species Comparative Analysis of an ApoA-I Mimetic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

APL180, a synthetic peptide mimicking apolipoprotein A-I (ApoA-I), has been the subject of considerable preclinical and clinical investigation as a potential therapeutic agent for cardiovascular disease. Its primary mechanism of action is thought to be the enhancement of reverse cholesterol transport and the reduction of inflammation associated with atherosclerosis. However, the translation of promising preclinical results in animal models to human clinical trials has revealed significant species-specific differences in its efficacy. This guide provides an objective comparison of this compound's performance across species, supported by available experimental data.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies in mice and clinical trials in humans, highlighting the disparate outcomes observed.

Table 1: Preclinical Efficacy of this compound in Murine Models of Atherosclerosis

ParameterMouse ModelThis compound (L-4F) Dosage & AdministrationKey Findings
Atherosclerosis Reduction ApoE-/-100 µ g/day , subcutaneousSignificant reduction in aortic lesion area.
HDL Function ApoE-/-Oral administrationImproved HDL-inflammatory index (HII), indicating enhanced anti-inflammatory properties of HDL.
Mechanism ApoE-/-Not specifiedBinds to oxidized lipids with high affinity, potentially reducing their pro-inflammatory effects.

Table 2: Clinical Efficacy of this compound in Humans with Coronary Heart Disease

ParameterStudy PopulationThis compound (L-4F) Dosage & AdministrationKey Findings
HDL Function Patients with stable CHD10-100 mg, single intravenous doseNo significant improvement in HDL-inflammatory index (HII) or paraoxonase-1 activity.
HDL Function Patients with stable CHD30 mg/day for 7 days, intravenousNo significant improvement in HII.
Inflammatory Markers Patients with stable CHD30 mg/day for 7 days, intravenousSignificant increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.
HDL Function Patients with stable CHD10-50 mg/day for 28 days, subcutaneousNo significant improvement in HII.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the divergent results.

Preclinical Murine Atherosclerosis Study
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis, were used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Drug Administration: this compound (L-4F) was administered daily via subcutaneous injection at a dose of 100 µg per mouse.

  • Diet: Mice were fed a standard chow diet.

  • Atherosclerosis Assessment: After a defined treatment period, the aortas were excised, stained with Oil Red O (a lipid-soluble dye), and the total area of atherosclerotic lesions was quantified using imaging software.

  • HDL Inflammatory Index (HII) Assay:

    • HDL was isolated from the plasma of treated and control mice.

    • Human aortic endothelial cells were cultured and then exposed to a standard inflammatory stimulus (e.g., oxidized LDL) in the presence or absence of the isolated HDL.

    • The expression of monocyte chemoattractant protein-1 (MCP-1), a key inflammatory chemokine, by the endothelial cells was measured.

    • The HII is calculated as the ratio of MCP-1 expression in the presence of HDL to the expression in the absence of HDL. An HII value less than 1.0 indicates an anti-inflammatory effect of the HDL.

Human Clinical Trials
  • Study Population: Participants were patients with stable coronary heart disease (CHD).

  • Study Design: Randomized, double-blind, placebo-controlled trials were conducted to assess the safety, tolerability, and pharmacodynamic effects of this compound.

  • Drug Administration: this compound was administered either as a single intravenous infusion, multiple intravenous infusions over several days, or daily subcutaneous injections for up to 28 days. A range of doses was tested.

  • Biomarker Analysis: Blood samples were collected at various time points to measure key biomarkers of HDL function, including the HDL-inflammatory index (HII) and paraoxonase-1 (PON1) activity, an enzyme associated with HDL's antioxidant properties. High-sensitivity C-reactive protein (hs-CRP) was also measured as a systemic marker of inflammation.

  • HDL Inflammatory Index (HII) Assay: The principle of the assay was similar to that used in the preclinical studies, involving the assessment of HDL's ability to suppress LDL-induced monocyte chemotaxis in a cell-based assay.

Visualizations

Signaling Pathway: this compound and Reverse Cholesterol Transport

G cluster_extra Extracellular Space cluster_intra Intracellular (Macrophage) This compound This compound Oxidized_Lipids Oxidized_Lipids This compound->Oxidized_Lipids Binds to HDL HDL This compound->HDL Enhances function of Macrophage Macrophage Oxidized_Lipids->Macrophage Promotes uptake by Cholesterol_Efflux Cholesterol_Efflux HDL->Cholesterol_Efflux Mediates Reduced_Inflammation Reduced_Inflammation Macrophage->Reduced_Inflammation Inhibited by this compound/HDL Cholesterol_Efflux->Reduced_Inflammation Leads to

Caption: Proposed mechanism of this compound in modulating lipid metabolism and inflammation.

Experimental Workflow: Murine Atherosclerosis Study

G Start Start ApoE_mice ApoE-/- Mice on Chow Diet Start->ApoE_mice Treatment Daily Subcutaneous This compound (100 µg) or Placebo ApoE_mice->Treatment Endpoint Euthanasia and Aorta Excision Treatment->Endpoint Analysis Atherosclerotic Lesion Quantification (Oil Red O Staining) Endpoint->Analysis Outcome Data Analysis and Comparison Analysis->Outcome End End Outcome->End

Safety Operating Guide

Proper Disposal Procedures for APL180: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any procedure that will generate APL180 waste, it is critical to handle the compound with care. The toxicological properties of many research-grade peptides are not fully investigated.[1] Therefore, standard laboratory safety procedures should be strictly followed.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[2]

Always handle this compound in a controlled and clean environment, such as a chemical fume hood or a laminar flow hood, to minimize the risk of inhalation and contamination.[2][3]

This compound Chemical and Physical Properties

A clear understanding of the known properties of this compound is fundamental to its safe handling. The following table summarizes key data for this compound.

PropertyValue
CAS Number 388566-97-0
Molecular Formula C₁₁₄H₁₅₆N₂₄O₂₈
Molecular Weight 2310.64 g/mol
Appearance Lyophilized solid (powder)
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1][4]
Solubility Information not readily available; reconstitution should be performed using high-purity water or recommended buffer solutions.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that prevents environmental release and ensures personnel safety. Never dispose of peptides down the drain or in the regular trash.[2][3]

Experimental Protocol for the Disposal of this compound Waste:
  • Segregation at the Point of Generation:

    • Immediately segregate all waste materials contaminated with this compound. This includes unused or expired compounds, contaminated consumables (e.g., pipette tips, vials, weigh boats), and personal protective equipment (PPE) that is grossly contaminated.

  • Solid Waste Collection:

    • Place all solid this compound waste into a dedicated, clearly labeled hazardous waste container.

    • Container Type: Use a sealable, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) wide-mouth bottle or a designated solid waste drum. The container must have a secure, tightly sealing lid to prevent leaks.[3]

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound, including reconstituted solutions, in a designated hazardous liquid waste container.

    • Container Type: Use a glass or HDPE solvent bottle with a secure screw cap. Leave at least 10% headspace to allow for vapor expansion.

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • List all chemical constituents, including "this compound" and any solvents with their approximate percentages.

    • Record the accumulation start date on the label.

  • Storage of Waste:

    • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • It is advisable to use secondary containment, such as a spill tray, for liquid waste containers.

  • Waste Pickup and Disposal:

    • Once the waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Follow your institution's specific procedures for requesting a waste pickup, ensuring all required forms and tags are completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G A Start: Generate this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste at Source B->C D Solid Waste (Unused compound, contaminated labware) C->D E Liquid Waste (Solutions containing this compound) C->E F Place in Labeled 'Hazardous Solid Waste' Container D->F G Place in Labeled 'Hazardous Liquid Waste' Container E->G H Store Waste Container in Designated Satellite Accumulation Area F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J End: Proper Disposal I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling APL180

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling APL180 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide details the essential safety protocols for handling this compound, an apolipoprotein A-I (ApoA-I) mimetic peptide intended for research use only. While this compound is not classified as a hazardous substance and its toxicological properties have not been fully investigated, it is crucial to adhere to standard laboratory safety practices to minimize risk and ensure the integrity of your research.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound in both lyophilized powder and solution forms.[2][3] The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are mandatory to prevent skin contact.
Body Protection Lab CoatA standard lab coat must be worn to protect clothing and skin from contamination.[3][4]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the lyophilized powder, especially when weighing, to avoid inhalation of fine particles.

Experimental Protocols

Safe Reconstitution and Handling of Lyophilized this compound

This protocol outlines the procedure for safely reconstituting lyophilized this compound powder for experimental use.

Materials:

  • Lyophilized this compound vial

  • Appropriate sterile solvent (e.g., sterile water, buffer)

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect peptide stability.[4]

  • Work Environment: Conduct all handling in a clean, designated laboratory area, such as a laminar flow hood or on a disinfected lab bench, to prevent contamination.[3][5]

  • PPE: Don all required PPE, including a lab coat, safety goggles, and gloves. If weighing the powder, also use a dust mask.[6]

  • Reconstitution: Carefully open the vial. Using a sterile pipette, slowly add the recommended volume of the appropriate solvent to the vial.

  • Dissolution: Close the vial securely and mix gently by swirling or vortexing until the peptide is fully dissolved. Avoid vigorous shaking, which can damage the peptide.[7]

  • Labeling: Clearly label the vial with the peptide name, concentration, reconstitution date, and storage conditions.

  • Aliquoting and Storage: For optimal stability and to avoid repeated freeze-thaw cycles, it is recommended to divide the reconstituted solution into single-use aliquots.[4][8] Store the aliquots at -20°C or colder for long-term storage.[4][8]

Diagrams

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles respirator Dust Mask/Respirator start Handling this compound form Is it in lyophilized (powder) form? start->form liquid Handling liquid solution form->liquid No powder Weighing or handling powder form->powder Yes liquid->lab_coat liquid->gloves liquid->goggles powder->lab_coat powder->gloves powder->goggles powder->respirator

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated materials is critical to maintain a safe laboratory environment and comply with regulations. All peptide waste should be treated as laboratory chemical waste.[5]

Operational Steps for Disposal:

  • Waste Segregation: Do not dispose of this compound solutions down the sink or in regular trash.[5][9] All materials contaminated with this compound, including unused solutions, empty vials, pipette tips, and gloves, must be segregated as chemical waste.[5][9]

  • Waste Collection:

    • Liquid Waste: Collect all unused or waste this compound solutions in a designated, leak-proof container clearly labeled "Chemical Waste" and listing the contents.

    • Solid Waste: Place all contaminated solid materials (vials, pipette tips, gloves, etc.) into a separate, clearly labeled solid chemical waste container or biohazard bag, in accordance with your institution's policies.[5][10]

  • Storage: Store sealed waste containers in a designated, secure area away from general lab traffic while awaiting pickup.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[9]

Disposal_Workflow start Waste Generated (this compound) waste_type Liquid or Solid Waste? start->waste_type liquid_waste Collect in Labeled Liquid Chemical Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Chemical Waste Container waste_type->solid_waste Solid storage Store Sealed Containers in Designated Area liquid_waste->storage sink Do NOT Pour Down Sink liquid_waste->sink solid_waste->storage disposal Arrange Pickup by Institutional EHS storage->disposal

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.